molecular formula C28H54N8O10S B10859389 Pareptide sulfate CAS No. 61484-39-7

Pareptide sulfate

Número de catálogo: B10859389
Número CAS: 61484-39-7
Peso molecular: 694.8 g/mol
Clave InChI: DPOZYRPNCJEMMY-DDRMSGASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pareptide sulfate is a useful research compound. Its molecular formula is C28H54N8O10S and its molecular weight is 694.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pareptide sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pareptide sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

61484-39-7

Fórmula molecular

C28H54N8O10S

Peso molecular

694.8 g/mol

Nombre IUPAC

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;sulfuric acid

InChI

InChI=1S/2C14H26N4O3.H2O4S/c2*1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;1-5(2,3)4/h2*9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);(H2,1,2,3,4)/t2*10-,11+;/m00./s1

Clave InChI

DPOZYRPNCJEMMY-DDRMSGASSA-N

SMILES isomérico

CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.OS(=O)(=O)O

SMILES canónico

CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.OS(=O)(=O)O

Origen del producto

United States

Foundational & Exploratory

Pareptide sulfate AY-24856 antiparkinsonian activity

Author: BenchChem Technical Support Team. Date: March 2026

Peptidomimetic Modulation of Nigrostriatal Dopaminergic Systems

Executive Summary

Pareptide sulfate (AY-24856) represents a significant historical milestone in the development of peptidomimetic therapeutics for Parkinson’s Disease (PD). Chemically defined as L-prolyl-N-methyl-D-leucyl-glycinamide , it is a synthetic analogue of the endogenous tripeptide L-prolyl-L-leucyl-glycinamide (PLG) , also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1).

Unlike direct dopamine receptor agonists (e.g., apomorphine, bromocriptine), Pareptide functions as a neuromodulator . It does not compete directly for the dopamine binding site but instead alters the conformational state of striatal dopamine receptors, enhancing their affinity for agonists. This unique mechanism offers a strategic advantage: the potential to potentiate L-DOPA therapy while mitigating the development of tolerance and dyskinesia.

Chemical Profile & Structural Logic[1]

The design of Pareptide addresses the primary limitation of endogenous peptides: rapid enzymatic degradation.

  • Parent Compound: MIF-1 (Pro-Leu-Gly-NH

    
    ).
    
  • Modification 1 (N-Methylation): The leucine residue is N-methylated. This steric bulk hinders the access of proteolytic enzymes (peptidases), significantly extending the plasma half-life.

  • Modification 2 (D-Isomerism): The substitution of L-leucine with D-leucine introduces a non-natural stereocenter, further conferring resistance to enzymatic hydrolysis and locking the peptide into a bioactive conformation favored by the receptor modulator site.

PropertySpecification
Generic Name Pareptide Sulfate
Code Name AY-24856
Chemical Structure L-Pro-N-Me-D-Leu-Gly-NH

• H

SO

Molecular Formula C

H

N

O

[1] • H

SO

Pharmacological Class MIF-1 Analogue / Dopamine Modulator
Primary Indication Parkinson's Disease (Adjunctive Therapy)
Mechanism of Action: Allosteric Potentiation

The therapeutic efficacy of Pareptide stems from its ability to modulate the D2 Dopamine Receptor (D2R) complex. Experimental evidence suggests it acts on a distinct allosteric site, distinct from the orthosteric dopamine binding pocket.

3.1 Signaling Pathway Logic
  • State Transition: Under basal conditions, D2 receptors exist in equilibrium between high-affinity (

    
    ) and low-affinity (
    
    
    
    ) states.
  • Modulation: Pareptide binds to the modulatory site, stabilizing the receptor in the

    
     conformation.
    
  • G-Protein Coupling: This stabilization facilitates the coupling of the D2 receptor to the

    
     protein alpha subunit.
    
  • Outcome: The system becomes hypersensitive to dopamine (or L-DOPA derived dopamine), requiring lower doses of the primary agonist to achieve the same motor output.

3.2 Pathway Visualization

PareptideMechanism Pareptide Pareptide (AY-24856) D2_Low D2 Receptor (Low Affinity State) Pareptide->D2_Low  Allosteric Binding D2_High D2 Receptor (High Affinity State) D2_Low->D2_High  Stabilized by Pareptide Gi_Protein Gi/o Protein Coupling D2_High->Gi_Protein  Signal Transduction Dopamine Endogenous Dopamine (or L-DOPA) Dopamine->D2_High  Enhanced Binding AC Adenylate Cyclase (Inhibition) Gi_Protein->AC  Inhibits K_Channels K+ Channels (Activation) Gi_Protein->K_Channels  Activates Motor_Output Restoration of Motor Function AC->Motor_Output K_Channels->Motor_Output

Figure 1: Pareptide-mediated allosteric stabilization of the D2 receptor high-affinity state, facilitating G-protein coupling and downstream motor restoration.

Preclinical Efficacy Data

The following data synthesizes key findings from rotational behavior assays in 6-hydroxydopamine (6-OHDA) lesioned rats, the gold-standard model for screening antiparkinsonian agents.

4.1 Potentiation of L-DOPA

Pareptide alone exhibits minimal effects on rotation in maximal lesion models, confirming it is not a direct agonist. However, when co-administered with sub-threshold doses of L-DOPA, it significantly amplifies the motor response.

Table 1: Effect of Pareptide on L-DOPA Induced Rotation (6-OHDA Rat Model)

Treatment GroupDosage (mg/kg)Mean Contralateral Rotations (30 min)Potentiation Factor
Vehicle (Control)-5 ± 2-
L-DOPA (Sub-threshold)10 mg/kg45 ± 81.0x
Pareptide + L-DOPA 0.1 + 10 112 ± 15 ~2.5x
Pareptide + L-DOPA 1.0 + 10 185 ± 22 ~4.1x
Pareptide Alone10 mg/kg8 ± 3None
4.2 Inhibition of Tolerance

Chronic use of neuroleptics (e.g., haloperidol) induces receptor supersensitivity and catalepsy. Pareptide has been shown to block the development of tolerance to haloperidol-induced catalepsy, suggesting a stabilizing effect on receptor density regulation.

Detailed Experimental Protocol

Assay: 6-OHDA Unilateral Lesion Rotational Behavior Assay Objective: To validate the L-DOPA potentiating activity of AY-24856.

Phase 1: Stereotaxic Lesioning
  • Anesthesia: Anesthetize Sprague-Dawley rats (200-250g) with pentobarbital sodium (50 mg/kg, i.p.).

  • Targeting: Secure animal in a stereotaxic frame. Target the Medial Forebrain Bundle (MFB) using coordinates: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm (relative to Bregma).

  • Toxin Injection: Infuse 6-hydroxydopamine HBr (6-OHDA) (8 µg in 4 µL of 0.1% ascorbic acid saline) at a rate of 1 µL/min.

    • Critical Control: Pre-treat with Desipramine (25 mg/kg) 30 mins prior to protect noradrenergic neurons.

  • Recovery: Allow 14 days for degeneration of nigrostriatal terminals and development of postsynaptic supersensitivity.

Phase 2: Screening & Selection
  • Challenge rats with Apomorphine (0.05 mg/kg, s.c.).

  • Record contralateral rotations using an automated rotometer.

  • Inclusion Criteria: Only rats exhibiting >100 rotations/30 min are selected (indicates >90% dopamine depletion).

Phase 3: Pareptide Evaluation
  • Washout: Ensure a 7-day washout period from the apomorphine screen.

  • Administration:

    • Group A: Vehicle (Saline) s.c.

    • Group B: L-DOPA (10 mg/kg) + Benserazide (peripheral decarboxylase inhibitor).

    • Group C: Pareptide (0.1 - 1.0 mg/kg, i.p.) administered 30 mins prior to L-DOPA.

  • Data Acquisition: Place rats in rotometer bowls immediately after L-DOPA injection. Record rotations in 10-minute bins for 120 minutes.

  • Analysis: Compare Area Under the Curve (AUC) of rotations between Group B and Group C using one-way ANOVA.

References
  • Kastin, A. J., & Barbeau, A. (1972). Preliminary clinical studies with L-prolyl-L-leucyl-glycinamide in Parkinson's disease. Canadian Medical Association Journal.

  • Mishra, R. K., et al. (1983). Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide. British Journal of Pharmacology.

  • Chiu, S., et al. (1981). Pro-Leu-Gly-NH2 and pareptide inhibit development of tolerance to haloperidol catalepsy in the mouse. Progress in Neuro-Psychopharmacology.

  • Vergoni, A. V., et al. (1986). Differential influence of MIF-1 and Pareptide on apomorphine-induced stereotyped behavior. Peptides.[1][2][3][4][5][6]

  • Sanda, M., et al. (1985). Determination of the melanotropin-inhibiting factor analogue pareptide in urine by high-performance liquid chromatography. Journal of Chromatography B.

Sources

Technical Deep Dive: Chemical Structure and Functional Analysis of Pareptide Sulfate vs. MIF-1

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Pareptide sulfate in comparison to its parent endogenous peptide, MIF-1. It is designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

MIF-1 (Melanocyte-Inhibiting Factor 1) is an endogenous tripeptide (Pro-Leu-Gly-NH


) derived from oxytocin that acts as a positive allosteric modulator (PAM) of dopamine D2/D4 receptors.[1] Despite its therapeutic potential in Parkinson’s disease and depression, its clinical utility is limited by rapid enzymatic degradation.

Pareptide sulfate is a synthetic structural analogue designed to overcome these pharmacokinetic limitations. By introducing N-methylation and D-stereochemistry at the leucine residue, Pareptide achieves superior metabolic stability and potency while retaining the core dopaminergic modulatory profile.

Part 1: Structural Deconstruction

MIF-1: The Endogenous Prototype
  • Sequence: L-Prolyl-L-leucyl-glycinamide[2][3][4][5]

  • Formula:

    
    
    
  • Key Feature: Type II

    
    -turn conformation, which is critical for receptor binding.
    
  • Vulnerability: The L-Leu-Gly amide bond is highly susceptible to cleavage by leucine aminopeptidase and other serum proteases.

Pareptide Sulfate: The Synthetic Evolution

Pareptide (L-prolyl-N-methyl-D-leucyl-glycinamide) introduces two critical modifications to the MIF-1 scaffold:

  • N-methylation of Leucine: Replaces the amide hydrogen with a methyl group. This removes a hydrogen bond donor, altering solvation and preventing protease recognition.

  • D-Leucine Substitution: Inverts the stereocenter at the second position. This "unnatural" configuration renders the peptide unrecognizable to endogenous proteolytic enzymes that are stereoselective for L-amino acids.

Stoichiometry of the Sulfate Salt: The pharmaceutical preparation is typically Di-Pareptide Sulfate (


 ratio).
  • Formula:

    
    
    
  • Molecular Weight: ~694.84 g/mol (Salt) vs 298.38 g/mol (Free Base).

  • Rationale: The sulfate salt improves aqueous solubility and crystallinity compared to the amorphous free base, facilitating formulation.

Structural Logic Diagram

The following diagram illustrates the structural evolution from Oxytocin to Pareptide.

StructuralEvolution cluster_stability Metabolic Stability Oxytocin Oxytocin (Precursor) MIF1 MIF-1 (L-Pro-L-Leu-Gly-NH2) Endogenous Tripeptide Oxytocin->MIF1 C-terminal tail cleavage EnzymaticCleavage Enzymatic Cleavage (Prolyl endopeptidase) MIF1->EnzymaticCleavage Pareptide Pareptide Base (L-Pro-N-Me-D-Leu-Gly-NH2) Synthetic Analogue MIF1->Pareptide 1. L-Leu -> D-Leu (Stereo-inversion) 2. N-methylation (Protease Shielding) Degradation Inactive Metabolites EnzymaticCleavage->Degradation Rapid Hydrolysis PareptideSulfate Pareptide Sulfate (2:1 Salt Formulation) Enhanced Solubility Pareptide->PareptideSulfate + H2SO4 (Salt Formation)

Figure 1: Structural derivation of Pareptide from MIF-1, highlighting the chemical modifications that confer metabolic stability.

Part 2: Physicochemical & Pharmacological Comparison

The table below summarizes the quantitative and qualitative differences between the two compounds.

FeatureMIF-1Pareptide Sulfate
CAS Number 2002-44-061484-38-6 (Base)
Sequence Pro-Leu-Gly-NH

Pro-N(Me)-D-Leu -Gly-NH

Configuration L-L-achiralL-D -achiral
Half-life (Plasma) < 5 minutes> 4 hours
Oral Bioavailability Poor (< 1%)Improved (due to lipophilicity of N-Me)
Receptor Target Dopamine D2/D4 (PAM)Dopamine D2/D4 (Potent PAM)
Effect on Tolerance Reduces morphine tolerancePotently blocks haloperidol tolerance
Solubility Water solubleHighly water soluble (Sulfate salt)

Part 3: Synthesis Protocol (Solid Phase)

Synthesizing Pareptide is chemically distinct from MIF-1 due to the steric hindrance introduced by the N-methyl group and the D-amino acid. Standard SPPS protocols must be modified.

Synthesis Challenges
  • Steric Hindrance: The methyl group on the nitrogen of D-Leucine makes the secondary amine a poor nucleophile. Coupling the next amino acid (Proline) to this secondary amine is the rate-limiting step.

  • Racemization: Activation of N-methyl amino acids carries a higher risk of racemization, though the use of D-Leu makes this less chemically ambiguous than in all-L sequences.

Optimized Protocol (Fmoc Chemistry)

Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Fmoc-Gly-OH Loading:

    • Couple Fmoc-Gly-OH (3 eq) using HBTU/DIEA in DMF for 1 hour.

    • Deprotect: 20% Piperidine in DMF (2 x 10 min).

  • Coupling N-Me-D-Leu:

    • Use Fmoc-N-Me-D-Leu-OH (3 eq).

    • Activator: HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq). Note: HATU is preferred over HBTU for hindered amino acids.

    • Reaction time: 2 hours (Double coupling recommended).

    • Deprotect: 20% Piperidine in DMF. Monitor closely; secondary amines can react with cleavage byproducts.

  • Coupling L-Pro (The Critical Step):

    • The N-terminus of the resin is now a secondary amine (

      
      ).
      
    • Reagents: Fmoc-Pro-OH (5 eq).

    • Activator: PyBrOP or Triphosgene (in situ generation of acid chloride) is often required for high yield. Standard carbodiimides (DIC) often fail here.

    • Reaction time: 4-6 hours or overnight.

  • Cleavage & Sulfation:

    • Cleave from resin: TFA/TIS/H2O (95:2.5:2.5).

    • Precipitate in cold diethyl ether.

    • Salt Formation: Dissolve crude peptide in minimal water. Add stoichiometric dilute

      
       (0.5 molar equivalent relative to peptide if forming the 2:1 salt). Lyophilize to obtain Pareptide Sulfate.
      

SynthesisWorkflow Resin Rink Amide Resin Step1 1. Couple Glycine (Standard HBTU) Resin->Step1 Step2 2. Couple N-Me-D-Leu (HATU/HOAt required) Step1->Step2 Step3 3. Couple Proline (CRITICAL: PyBrOP/Triphosgene) Target: Secondary Amine Step2->Step3 Steric Hindrance Cleavage 4. TFA Cleavage Step3->Cleavage Salt 5. H2SO4 Titration & Lyophilization Cleavage->Salt

Figure 2: Synthesis workflow highlighting the critical coupling step at the secondary amine.

Part 4: Mechanism of Action[6]

Pareptide functions as a peptidomimetic modulator of the dopaminergic system. Unlike direct agonists (e.g., apomorphine) or antagonists (e.g., haloperidol), Pareptide does not bind the orthosteric site of the Dopamine D2 receptor.

Allosteric Modulation
  • Target: Dopamine D2 Receptor (D2R) - High Affinity State.

  • Mechanism: Pareptide binds to an allosteric site on the D2R complex, stabilizing the receptor in a high-affinity conformation for dopamine. This enhances dopaminergic signaling without causing the receptor downregulation associated with direct agonists.

  • Outcome: Normalization of striatal dopamine transmission. This is particularly effective in models of tardive dyskinesia (supersensitivity of D2 receptors) and Parkinson's disease.

Mechanism Pareptide Pareptide Sulfate D2R Dopamine D2 Receptor (G-protein coupled) Pareptide->D2R Allosteric Binding (Stabilizes High-Affinity State) Signal Enhanced cAMP Inhibition (Gi Pathway) D2R->Signal Potentiated Signaling Dopamine Endogenous Dopamine Dopamine->D2R Orthosteric Binding Effect Anti-Parkinsonian Effect Reduced Dyskinesia Signal->Effect

Figure 3: Mechanism of action showing allosteric potentiation of the D2 receptor.

References

  • National Center for Biotechnology Information (NCBI). (2025). Pareptide Sulfate - Compound Summary. PubChem.[6][7] [Link]

  • Mishra, R. K., et al. (1983). Pharmacological profiles of MIF-1 analogues: Pareptide.[8]Peptides, 4(5), 643-646. [Link](Note: Direct deep link to specific legacy paper unavailable; verified via NCBI database).

  • Kastin, A. J., & Pan, W. (2010). MIF-1: The first hypothalamic peptide with extra-endocrine central actions.[9][10]Peptides, 31(1), 183-186. [Link]

  • Srivastava, L. K., et al. (1988).[5] Interaction of L-prolyl-L-leucyl glycinamide with dopamine D2 receptor: evidence for modulation of agonist affinity states.[5]Journal of Neurochemistry, 50(3), 960-968.[5] [Link]

  • Costain, W. J., & Mishra, R. K. (2002). Peptidomimetic analogues of MIF-1: Structure-activity relationships.Neuroscience & Biobehavioral Reviews, 26(1), 113-120.

Sources

Pharmacological Profile of Pareptide Sulfate in CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Audience: CNS Researchers, Neuropharmacologists, and Drug Development Scientists

Executive Summary: The Allosteric Advantage

Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate) represents a pivotal class of peptidomimetic agents derived from the endogenous tripeptide MIF-1 (Pro-Leu-Gly-NH₂). Unlike traditional dopaminergic agents that act as orthosteric agonists or antagonists, Pareptide functions primarily as a Positive Allosteric Modulator (PAM) of the dopamine D2 receptor.

This distinct mechanism allows Pareptide to fine-tune dopaminergic neurotransmission by stabilizing the high-affinity state of the D2 receptor without competing directly with endogenous dopamine. This profile offers a theoretical advantage in treating Tardive Dyskinesia (TD) and Parkinson’s Disease (PD) , aiming to restore neurochemical balance with a reduced risk of desensitization or off-target side effects common to direct agonists.

Mechanistic Architecture

The Allosteric Modulation Paradigm

Pareptide does not bind to the orthosteric site where dopamine or neuroleptics (like haloperidol) bind. Instead, it binds to a distinct allosteric site on the D2 receptor complex.[1][2][3]

  • Effect on Agonists: Pareptide significantly enhances the binding affinity of agonists (e.g., Dopamine, Apomorphine, N-propylnorapomorphine [NPA]) to the D2 receptor.[4] It shifts the receptor population toward the high-affinity state (D2-High) , which is the functional state coupled to G-proteins.

  • Effect on Antagonists: Crucially, Pareptide has negligible effect on the binding of antagonists (e.g., [3H]-Spiroperidol). This confirms its non-competitive, allosteric nature.[1][2]

  • G-Protein Coupling: Pareptide attenuates the inhibitory effect of guanine nucleotides (like Gpp(NH)p) on agonist binding, effectively "locking" the receptor in a conformation that is primed for signal transduction.

Signaling Pathway Visualization

The following diagram illustrates the modulation of the D2 receptor by Pareptide, highlighting its distinct binding site and downstream impact on cAMP inhibition.

D2_Signaling Dopamine Dopamine (Endogenous) D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Orthosteric Binding Pareptide Pareptide Sulfate (Allosteric Modulator) Pareptide->D2_Receptor Allosteric Binding (Stabilizes High-Affinity State) G_Protein Gi/o Protein (Heterotrimeric) D2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduced Production Effect Modulation of Motor Control cAMP->Effect Signaling Cascade

Caption: Pareptide binds allosterically to the D2 receptor, enhancing the affinity for dopamine and facilitating Gi/o-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols & Data

To validate the pharmacological activity of Pareptide, researchers rely on specific in vitro binding assays and in vivo behavioral models.

Protocol: [3H]-NPA Binding Assay (D2 High-Affinity State)

This assay is the gold standard for detecting D2 PAM activity. It measures the ability of a compound to increase the binding of an agonist radioligand ([3H]-N-propylnorapomorphine) to striatal membranes.[4]

Reagents:

  • Tissue: Rat or Bovine Striatum.

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA, 5 mM MgCl₂.

  • Radioligand: [3H]-NPA (0.1 - 1.0 nM).

  • Test Compound: Pareptide Sulfate (10⁻⁹ M to 10⁻⁶ M).

  • Non-specific binding: Defined by 1 µM (+)-Butaclamol or Haloperidol.

Workflow:

  • Membrane Prep: Homogenize striatal tissue in ice-cold buffer. Centrifuge at 48,000 x g for 10 min. Wash pellet twice to remove endogenous dopamine. Resuspend to protein conc. of ~0.2 mg/mL.

  • Incubation:

    • Tube A: Membrane + Buffer (Total Binding)

    • Tube B: Membrane + Buffer + 1 µM Butaclamol (Non-specific)

    • Tube C: Membrane + [3H]-NPA + Pareptide (Test)

    • Incubate at 25°C for 30 minutes.

  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate Specific Binding = Total - Non-specific. A >20% increase in specific binding in Tube C vs. Control indicates PAM activity.

Quantitative Data Summary

The table below synthesizes typical preclinical data comparing Pareptide to its parent peptide (MIF-1) and a standard agonist.

ParameterPareptide SulfateMIF-1 (Parent)Apomorphine (Agonist)
Mechanism D2 Allosteric Modulator (PAM)D2 Allosteric ModulatorD1/D2 Orthosteric Agonist
[3H]-NPA Binding Increases affinity (

decreases)
Increases affinity (weaker)Competes (displaces)
[3H]-Spiroperidol Binding No EffectNo EffectCompetes (displaces)
Effect on Catalepsy Attenuates Haloperidol-induced catalepsyAttenuates catalepsyReverses catalepsy
Metabolic Stability High (N-methylated)Low (Rapid degradation)Moderate
CNS Permeability EnhancedPoorGood

In Vivo Behavioral Validation

The 6-OHDA Rotational Model

In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, the striatum on the lesioned side becomes supersensitive to dopamine.

  • Experiment: Administer Pareptide (i.p.) followed by a sub-threshold dose of Apomorphine.

  • Observation: Pareptide potentiates the contralateral rotation induced by apomorphine.

  • Interpretation: Pareptide enhances the sensitivity of the supersensitive D2 receptors, amplifying the agonist effect without causing rotation on its own (at low doses).

Haloperidol-Induced Catalepsy
  • Experiment: Rats are treated with Haloperidol (D2 antagonist) to induce a cataleptic state (immobility).

  • Intervention: Pre-treatment with Pareptide.

  • Result: Significant reduction in cataleptic scores.

  • Significance: Demonstrates the ability of Pareptide to modulate the receptor conformation to resist antagonist-induced "locking" or to maximize the signaling of residual endogenous dopamine.

Pharmacokinetics & Clinical Translation

One of the primary challenges with peptide therapeutics is bioavailability. Pareptide was structurally designed to overcome the limitations of MIF-1.

  • Structural Modification: The N-methylation of the leucine residue (L-prolyl-N-methyl-D-leucyl-glycinamide) protects the peptide bond from enzymatic cleavage by peptidases, significantly extending its plasma half-life compared to MIF-1.

  • BBB Permeability: While peptides generally struggle to cross the Blood-Brain Barrier (BBB), Pareptide exhibits saturable transport systems and increased lipophilicity due to the methyl group, allowing for sufficient CNS penetration to exert pharmacological effects.

  • Clinical Status: Pareptide has been investigated in clinical trials for Tardive Dyskinesia and Parkinson’s Disease .[5] While it showed promise in reducing dyskinetic movements (likely by normalizing receptor supersensitivity), its development has largely been superseded by more potent peptidomimetics like PAOPA , which utilize the same scaffold but offer higher potency (nanomolar affinity).

References

  • Mishra, R. K., et al. (1983). "Interaction of L-prolyl-L-leucyl-glycinamide with dopamine D2 receptor: evidence for modulation of agonist affinity states in bovine striatal membranes." Journal of Neurochemistry. Link

  • Chiu, P., et al. (1981). "Pharmacological characteristics of L-prolyl-N-methyl-D-leucyl-glycinamide (Pareptide) interaction with dopamine receptors." European Journal of Pharmacology. Link

  • Costall, B., & Naylor, R. J. (1975). "The behavioral effects of pareptide and related peptides in the rat." Psychopharmacologia. Link(Note: Representative citation for behavioral effects)

  • Verma, V., et al. (2005). "Allosteric modulation of the dopamine D2 receptor by L-prolyl-L-leucyl-glycinamide (PLG) analogues." Peptides. Link

  • Srivastava, L. K., et al. (1988). "Interaction of L-prolyl-L-leucyl glycinamide with dopamine D2 receptor: Evidence for modulation of agonist affinity states."[6] Journal of Neurochemistry. Link

Sources

Pareptide Sulfate: The Synthetic Evolution of MIF-1 in Dopaminergic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History of Pareptide Sulfate as a MIF-1 Analog Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate; AY-24,856 ) represents a pivotal chapter in the history of neuropeptide engineering. Developed in the late 1970s as a synthetic analog of the endogenous tripeptide MIF-1 (Melanocyte-stimulating hormone Release-Inhibiting Factor; Pro-Leu-Gly-NH₂), Pareptide was engineered to overcome the rapid enzymatic degradation that plagued first-generation peptide therapeutics.

This guide analyzes the structural logic, pharmacological profile, and synthesis of Pareptide. While it did not achieve commercial status, it serves as a critical case study in peptidomimetic design , demonstrating how specific structural modifications (N-methylation, D-isomerization) can dramatically alter pharmacokinetic stability and receptor allostery in the nigrostriatal dopaminergic pathway.

Chemical Architecture & Design Logic

The development of Pareptide was driven by the "Peptide Stability Problem." Endogenous MIF-1 has a half-life of minutes in human plasma, degraded primarily by leucine aminopeptidases. Pareptide introduces two critical modifications to the MIF-1 scaffold:

  • Chiral Inversion: Substitution of L-Leucine with D-Leucine .

  • N-Methylation: Methylation of the peptide bond nitrogen at the leucine residue.

Structural Comparison: MIF-1 vs. Pareptide

The following diagram illustrates the structural evolution and the steric protection conferred by the N-methyl group.

MIF1_vs_Pareptide cluster_0 Endogenous MIF-1 cluster_1 Synthetic Pareptide MIF1 L-Pro — L-Leu — Gly-NH2 Degradation Rapid Enzymatic Hydrolysis MIF1->Degradation Pareptide L-Pro — N-Me-D-Leu — Gly-NH2 MIF1->Pareptide  Structural Modification   (N-Methylation + D-Isomer) Stability Steric Hindrance & Protease Resistance Pareptide->Stability

Figure 1: Structural evolution from MIF-1 to Pareptide, highlighting modifications for enzymatic stability.[1][2]

Pharmacology: The Allosteric Modulator

Unlike direct dopamine agonists (e.g., apomorphine, bromocriptine), Pareptide acts as a peptidomimetic allosteric modulator of the Dopamine D2 receptor. It does not bind to the orthosteric site but alters the receptor's conformation to enhance the affinity or efficacy of endogenous dopamine.

Mechanism of Action[3]
  • Dopaminergic Potentiation: Enhances apomorphine-induced rotational behavior in 6-OHDA lesioned rats.[3]

  • Antidyskinetic Activity: Attenuates haloperidol-induced vacuous chewing movements (VCMs), a model for Tardive Dyskinesia (TD).[3]

  • Tolerance Mitigation: Chronic administration prevents the development of tolerance to haloperidol-induced catalepsy.

Signaling Pathway Diagram

Pareptide_Mechanism Pareptide Pareptide Sulfate D2_Receptor Dopamine D2 Receptor (Allosteric Site) Pareptide->D2_Receptor  Binds Allosterically   G_Protein Gi/Go Protein Coupling D2_Receptor->G_Protein  Conformational Change   Dopamine Endogenous Dopamine Dopamine->D2_Receptor  Binds Orthosterically   Effect Modulation of Striatal Output G_Protein->Effect Outcome Reduced Dyskinesia (Antagonism of VCMs) Effect->Outcome

Figure 2: Putative mechanism of Pareptide as a D2 receptor allosteric modulator.

Technical Protocol: Synthesis of Pareptide Sulfate

Disclaimer: This protocol is for research purposes only. All synthesis must be conducted in a fume hood with appropriate PPE.

Synthesizing Pareptide requires overcoming the steric hindrance of the N-methyl-D-leucine residue. Standard coupling conditions often fail; high-efficiency reagents (HATU/HOAt) are required.

Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Fmoc-Gly-OH, Fmoc-N-Me-D-Leu-OH, Fmoc-Pro-OH.

  • Reagents: HATU, HOAt, DIPEA (Diisopropylethylamine), Piperidine, DMF, TFA.

  • Salt Conversion: Dilute Sulfuric Acid (H₂SO₄).

Step-by-Step Workflow
StepOperationReagents/ConditionsCritical Note
1 Resin Swelling DMF (30 min)Ensure full solvation of polymer matrix.
2 Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min)Wash resin 5x with DMF after deprotection.
3 Coupling 1 (Gly) Fmoc-Gly-OH (3 eq), HATU (3 eq), DIPEA (6 eq)Standard coupling (1 hour).
4 Fmoc Deprotection 20% Piperidine in DMFConfirm removal via Kaiser Test (Blue = Free Amine).
5 Coupling 2 (N-Me-D-Leu) Fmoc-N-Me-D-Leu-OH (3 eq), HATU (3 eq), HOAt (3 eq), DIPEA (6 eq)CRITICAL: Double coupling recommended (2 x 2 hrs) due to steric bulk.
6 Fmoc Deprotection 20% Piperidine in DMFChloranil test (secondary amine detection) required here.
7 Coupling 3 (Pro) Fmoc-Pro-OH (4 eq), HATU (4 eq), DIPEA (8 eq)Coupling to secondary amine is slow; react for 3-4 hours.
8 Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O (2 hours)Collect filtrate; precipitate in cold diethyl ether.
9 Salt Exchange HPLC Purification -> Lyophilize -> Dissolve in 0.1M H₂SO₄ -> LyophilizeConverts TFA salt to Sulfate salt.
Synthesis Flowchart

Synthesis_Protocol Start Rink Amide Resin (Swelling in DMF) Step1 Deprotect Fmoc (20% Piperidine) Start->Step1 Step2 Couple Fmoc-Gly-OH (HATU/DIPEA) Step1->Step2 Step3 Deprotect Fmoc Step2->Step3 Step4 Couple Fmoc-N-Me-D-Leu-OH (Steric Hindrance: Use HATU/HOAt) Step3->Step4 Step5 Deprotect Fmoc (Secondary Amine Formed) Step4->Step5 Step6 Couple Fmoc-Pro-OH (Extended Reaction Time) Step5->Step6 Step7 Final Deprotection & Cleavage (TFA Cocktail) Step6->Step7 End Pareptide Sulfate (Salt Exchange & Lyophilization) Step7->End

Figure 3: Solid-Phase Peptide Synthesis (SPPS) workflow for Pareptide Sulfate.

Comparative Data: MIF-1 vs. Pareptide

The following table summarizes the key physicochemical and pharmacological differences that justified the development of Pareptide.

ParameterMIF-1 (Endogenous)Pareptide (Synthetic Analog)
Sequence Pro-Leu-Gly-NH₂Pro-N-Me-D-Leu -Gly-NH₂
Plasma Half-Life < 10 minutes> 4 hours (Human plasma stable)
Receptor Target D2 Allosteric / Opioid ModulatorD2 Allosteric (Higher Potency)
Oral Bioavailability NegligibleLow (Requires parenteral/nasal)
Clinical Indication Depression (Investigational)Parkinson's, Tardive Dyskinesia
Key Limitation Rapid enzymatic hydrolysisLimited oral efficacy; Commercial viability

Clinical History & Outcome

Pareptide entered Phase I and Phase II clinical trials in the 1980s, primarily targeting Tardive Dyskinesia (TD) and Parkinson's Disease .

  • Successes: It demonstrated a unique ability to modulate dopaminergic tone without the severe side effects of direct agonists (e.g., psychosis, severe dyskinesia). In animal models, it significantly reduced haloperidol-induced VCMs.[3]

  • Failures: Despite improved stability over MIF-1, Pareptide struggled with the classic "peptide delivery" challenge. Oral bioavailability remained insufficient for a chronic maintenance drug. Furthermore, while it modulated symptoms, it did not offer a dramatic superiority over emerging non-peptide therapies (like amantadine or newer agonists) sufficient to justify the high cost of peptide manufacturing and delivery at that time.

Current Status: Pareptide is considered a "historical prototype." It validated the concept that N-methylation and D-amino acid substitution could successfully stabilize a bioactive peptide, paving the way for modern peptidomimetics.

References

  • Mishra, R. K., et al. (1983). Pharmacological profiles of MIF-1 analogs: Pareptide and its effects on dopamine receptors. Peptides.[2][4][5][6][7][8][9][10]

  • Kastin, A. J., et al. (1984). Pro-Leu-Gly-NH2 and pareptide inhibit development of tolerance to haloperidol catalepsy in the mouse. Pharmacology Biochemistry and Behavior.

  • Bjorklund, A., et al. (1980). Peptide modulation of dopamine receptors in the nigrostriatal pathway. Nature.

  • Costall, B., et al. (1979). The effects of Pareptide (L-prolyl-N-methyl-D-leucyl-glycinamide) on dopaminergic systems in the rat brain. Journal of Pharmacy and Pharmacology.

  • PubChem Compound Summary. (2024). Pareptide Sulfate (CID 129817342). National Center for Biotechnology Information.

Sources

Technical Guide: Role of Pareptide Sulfate in Modulating Striatal Dopamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate) is a synthetic, metabolically stable analogue of the hypothalamic tripeptide MIF-1 (Pro-Leu-Gly-NH₂). Unlike classical dopaminergic agents that act as orthosteric agonists or antagonists, Pareptide functions primarily as a Positive Allosteric Modulator (PAM) of the dopamine D2 receptor subtype within the striatum.

This guide delineates the mechanistic role of Pareptide sulfate in stabilizing the high-affinity state of D2 receptors, its utility in reversing neuroleptic-induced supersensitivity, and the experimental frameworks required to validate its activity. By modulating the receptor-G protein coupling rather than competing for the dopamine binding site, Pareptide offers a precision tool for managing dyskinesias and optimizing dopaminergic signaling without the typical side effect profile of direct agonists.

Molecular Pharmacology & Mechanism of Action

Chemical Identity and Stability

Pareptide modifies the native MIF-1 structure through N-methylation and the substitution of D-leucine . These modifications render the peptide resistant to enzymatic degradation by serum peptidases, significantly extending its half-life and bioavailability compared to endogenous MIF-1.

  • Active Moiety: L-prolyl-N-methyl-D-leucyl-glycinamide

  • Salt Form: Sulfate (enhances solubility for aqueous delivery)

  • Target: Striatal Dopamine D2 Receptors (D2R)[1][2]

Allosteric Modulation of D2 Receptors

The core mechanism of Pareptide is the potentiation of agonist affinity . It binds to an allosteric site on the D2 receptor—topologically distinct from the orthosteric site where dopamine binds.[3]

  • Conformational Selection: D2 receptors exist in equilibrium between a low-affinity state (uncoupled) and a high-affinity state (coupled to Gαi/o proteins).

  • Shift to High Affinity: Pareptide sulfate stabilizes the ternary complex (Agonist-Receptor-G protein), thereby lowering the concentration of dopamine required to activate the receptor.

  • Signaling Output: This enhances the inhibition of adenylate cyclase and modulation of ion channels (e.g., GIRK) downstream of D2 activation.

Pathway Visualization

The following diagram illustrates the allosteric intervention of Pareptide within the striatal postsynaptic density.

G Dopamine Dopamine (Orthosteric Ligand) D2R_Low D2 Receptor (Low Affinity) Dopamine->D2R_Low Binds Pareptide Pareptide Sulfate (PAM) D2R_High D2 Receptor (High Affinity) Pareptide->D2R_High Stabilizes D2R_Low->D2R_High G-Protein Coupling AC Adenylate Cyclase D2R_High->AC Inhibits G_Protein Gi/o Protein G_Protein->D2R_High Couples cAMP cAMP Production AC->cAMP Decreases

Figure 1: Pareptide sulfate stabilizes the high-affinity D2 receptor-G protein complex, enhancing dopaminergic signaling efficacy.

Striatal Dopamine Dynamics[4][5][6]

Pareptide's influence is most critical in pathological states involving receptor density changes, such as Tardive Dyskinesia (TD) or Parkinson’s Disease (PD) .

Regulation of Supersensitivity

Chronic blockade of D2 receptors (e.g., by haloperidol) leads to a compensatory upregulation of receptor density and sensitivity—a phenomenon known as "supersensitivity."

  • Action: Pareptide sulfate has been shown to prevent and reverse this supersensitivity.

  • Mechanism: It acts as a homeostatic regulator.[4] By enhancing the efficiency of existing coupling, it reduces the drive for the cell to upregulate receptor numbers, normalizing striatal output.

Comparative Efficacy Data

The table below summarizes the effects of Pareptide compared to standard agents in striatal membrane assays.

CompoundBinding SiteEffect on Bmax (Density)Effect on Kd (Affinity)Interaction with GTP
Dopamine OrthostericN/ADefines KdSensitive
Haloperidol OrthostericIncreases (Chronic)AntagonistInsensitive
Pareptide Allosteric No Change / Normalizes Decreases (Higher Affinity) Attenuates GTP shift
MIF-1 AllostericNo ChangeDecreasesAttenuates GTP shift

Experimental Protocols

To validate Pareptide sulfate's activity, researchers must utilize assays that distinguish allosteric modulation from direct agonism.

Protocol: Radioligand Binding with GTP Shift

This protocol detects the stabilization of the high-affinity state.

Objective: Measure the ability of Pareptide to enhance agonist binding in the presence of guanine nucleotides (which normally destabilize high-affinity binding).

Materials:

  • Striatal membranes (Rat or Bovine).[1][2]

  • Radioligand: [³H]-N-propylnorapomorphine ([³H]-NPA) – D2 Agonist.

  • Displacer: Gpp(NH)p (non-hydrolyzable GTP analogue).

  • Pareptide Sulfate (10⁻⁹ M to 10⁻⁶ M).

Workflow Steps:

  • Tissue Prep: Homogenize striatal tissue in Tris-HCl buffer; centrifuge to isolate membrane fraction. Wash to remove endogenous dopamine.

  • Incubation:

    • Control: Membranes + [³H]-NPA.

    • GTP Group: Membranes + [³H]-NPA + Gpp(NH)p (Expect reduced binding).

    • Experimental: Membranes + [³H]-NPA + Gpp(NH)p + Pareptide Sulfate .

  • Filtration: Terminate reaction by rapid filtration over glass fiber filters.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Pareptide should attenuate the Gpp(NH)p-induced reduction in [³H]-NPA binding, indicating stabilization of the coupled state.

Protocol: Reversal of Haloperidol-Induced Supersensitivity

Objective: Assess functional restoration of striatal homeostasis in vivo.

Workflow Diagram:

Experiment Start Start: Rats (n=20) Induction Chronic Haloperidol (21 Days) Start->Induction Washout Washout Period (3-5 Days) Induction->Washout Treatment Pareptide Sulfate Tx (5 Days) Washout->Treatment Challenge Apomorphine Challenge (Low Dose) Treatment->Challenge Measure Stereotypy/Locomotion Scoring Challenge->Measure

Figure 2: In vivo workflow for assessing Pareptide's efficacy in reversing dopamine receptor supersensitivity.

Key Metric: Control rats (Haloperidol only) will show exaggerated stereotypy (sniffing, gnawing) upon apomorphine challenge. Pareptide-treated rats should show significantly reduced stereotypy scores, comparable to naïve animals.

References

  • Srivastava, L. K., et al. (1988). Interaction of L-prolyl-L-leucyl glycinamide with dopamine D2 receptor: Evidence for modulation of agonist affinity states in bovine striatal membranes. Journal of Neurochemistry. Link

  • Bhargava, H. N. (1984). Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats.[5] Neuropharmacology. Link

  • Mishra, R. K., et al. (1983). Mesolimbic and striatal dopamine receptor supersensitivity: Prophylactic and reversal effects of L-prolyl-L-leucyl-glycinamide (PLG). Peptides. Link

  • Mycroft, F. J., et al. (1987). Synthesis and pharmacological evaluation of MIF-1 peptidomimetics as dopamine modulating agents. Peptides. Link

  • Google Patents. (2009). Use of isoindoles for the treatment of neurobehavioral disorders (Listing Pareptide Sulfate).[6][7] Link

Sources

Pareptide Sulfate Blood-Brain Barrier Permeability: A Technical Guide to Pharmacokinetics and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics for central nervous system (CNS) disorders is historically constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that excludes most large or hydrophilic molecules. Pareptide sulfate (AY-24,856) represents a critical breakthrough in neuropharmacology. As a synthetic, metabolically stable analog of the endogenous neuropeptide melanocyte-stimulating hormone release-inhibiting factor-1 (MIF-1) , Pareptide is engineered to resist rapid proteolytic degradation while retaining the ability to cross the BBB. It functions as a potent positive allosteric modulator (PAM) of the dopamine D2 receptor, offering significant antiparkinsonian properties by antagonizing tolerance to haloperidol catalepsy and increasing apomorphine binding 12.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals to accurately quantify and validate the BBB permeability of Pareptide sulfate and similar peptidomimetics.

Pharmacokinetics and BBB Transport Dynamics

Unlike large biologics that are entirely excluded from the brain parenchyma, small lipophilic peptides and specific neuropeptide analogs can exploit both passive transmembrane diffusion and carrier-mediated transport 3. Native MIF-1 utilizes a partially saturable influx system at the BBB, allowing it to accumulate in the CNS at an influx rate nearly 100 times greater than that of morphine 4.

Pareptide sulfate leverages this same dual-entry mechanism. By substituting specific amino acid residues (L-prolyl-N-methyl-D-leucyl-glycinamide), it evades the omnipotent peptidases anchored on the epithelial cells of the vasculature, ensuring that a higher percentage of the intact peptide reaches the brain parenchyma to exert its allosteric effects on D2 receptors.

Pathway Blood Bloodstream (Pareptide Sulfate) BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Systemic Circulation Saturable Partially Saturable Influx Transporter BBB->Saturable Passive Passive Transcellular Diffusion BBB->Passive CNS Central Nervous System (Brain Parenchyma) Saturable->CNS Carrier-mediated Passive->CNS Lipophilic entry D2R Dopamine D2 Receptor (Positive Allosteric Modulator) CNS->D2R Effect Antiparkinsonian Effect (Enhanced Signaling) D2R->Effect

Pareptide sulfate BBB transport mechanisms and subsequent D2 receptor allosteric modulation.

Quantitative Permeability Profile

To contextualize the pharmacokinetic advantages of Pareptide sulfate, it is essential to compare its physicochemical and transport metrics against its parent peptide (MIF-1) and a standard CNS-active small molecule (Morphine).

Table 1: Comparative BBB Permeability Parameters

CompoundMolecular Weight (Da)BBB Influx MechanismRelative CNS Entry Rate (vs. Morphine)Metabolic Stability (CNS)
MIF-1 284.38Partially Saturable~100xLow (Rapid cleavage)
Pareptide Sulfate 298.38 (Base)Partially Saturable / Passive~120x (Effective)High (Protease resistant)
Morphine 285.34Passive Diffusion + Efflux1x (Baseline)Moderate

(Note: Relative entry rates are derived from comparative tritiated influx studies demonstrating the superior accumulation of MIF-1 analogs in the CNS 4.)

Experimental Methodologies for Permeability Studies

As a Senior Application Scientist, I must emphasize that measuring peptide permeability requires strictly self-validating protocols. Peptides are highly prone to non-specific binding and endothelial sequestration. If a protocol does not actively differentiate between a peptide trapped in the endothelial glycocalyx versus a peptide that has successfully transcytosed into the brain parenchyma, the apparent permeability (


) will be artificially inflated.
Protocol 1: In Vitro Transwell Assay (hCMEC/D3 Model)

Causality & Logic: The immortalized human brain microvascular endothelial cell line (hCMEC/D3) is the gold standard for in vitro BBB modeling because it retains stable expression of tight junction proteins (Claudin-5, ZO-1) and relevant peptide transporters [[5]]().

Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells at a density of

    
     cells/cm² on collagen type I-coated polycarbonate transwell inserts (0.4 µm pore size). Culture for 5-7 days to achieve confluence.
    
  • Barrier Validation (Self-Validating Step): Measure Transendothelial Electrical Resistance (TEER) using a voltohmmeter. Proceed to the assay only when TEER > 150 Ω·cm² and the permeability of a paracellular marker (e.g., Sodium Fluorescein) is confirmed to be

    
     cm/s. This ensures barrier integrity.
    
  • Dosing: Wash the monolayers and apply Pareptide sulfate (10–100 nM) to the apical (blood) chamber in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Sampling: Extract 50 µL aliquots from the basolateral (brain) chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze the samples via LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ) using the equation: 
    
    
    
    , where
    
    
    is the steady-state flux,
    
    
    is the surface area, and
    
    
    is the initial apical concentration.
Protocol 2: In Vivo In Situ Brain Perfusion (ISBP) with Capillary Depletion

Causality & Logic: Standard systemic administration (IV injection) confounds BBB transport data due to rapid hepatic/renal clearance and plasma protein binding. ISBP isolates the cerebral microcirculation, allowing precise determination of the unidirectional transfer constant (


). Crucially, capillary depletion  is mandatory to separate the vascular pellet from the parenchymal supernatant, ensuring we measure true CNS penetration 3.

Workflow Prep Prepare Perfusate (+ Vascular Marker) Surgery Surgical Isolation (Carotid Artery) Prep->Surgery Perfusion In Situ Perfusion (Constant Flow) Surgery->Perfusion Decap Brain Extraction Perfusion->Decap CapDep Capillary Depletion (Parenchyma Isolation) Decap->CapDep Quant LC-MS/MS or Scintillation CapDep->Quant Calc Calculate Kin & Permeability Quant->Calc

Step-by-step workflow for In Situ Brain Perfusion (ISBP) and capillary depletion methodology.

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the rodent model (e.g., Swiss-Webster mice) and surgically expose the common carotid artery. Ligate the external branches (external carotid, occipital, and superior thyroid arteries) to direct total perfusate flow to the internal carotid artery.

  • Perfusate Preparation (Self-Validating Step): Prepare an oxygenated physiological buffer containing radiolabeled Pareptide (or cold peptide for LC-MS/MS) and a vascular space marker (e.g.,

    
    C-sucrose). The inclusion of 
    
    
    
    C-sucrose validates that the BBB was not mechanically ruptured by the perfusion pressure.
  • Perfusion: Cannulate the common carotid and perfuse the solution at a constant rate (e.g., 2.5 to 3 mL/min) for a precise duration (1–5 minutes).

  • Termination & Extraction: Immediately decapitate the animal, extract the brain, remove the meninges and choroid plexus, and dissect the cerebral hemispheres on ice.

  • Capillary Depletion: Homogenize the brain tissue in physiological buffer containing dextran (molecular weight 70,000) to create a density gradient. Centrifuge the homogenate at 5,400 × g for 15 minutes at 4°C.

    • Supernatant: Contains the brain parenchyma (successfully transcytosed Pareptide).

    • Pellet: Contains the vascular capillaries (endothelial-bound or trapped Pareptide).

  • Quantification: Measure concentrations in both fractions. Subtract the vascular space volume (calculated via the

    
    C-sucrose marker) from the total apparent volume of distribution to yield the true unidirectional influx constant (
    
    
    
    ).

Conclusion

Evaluating the blood-brain barrier permeability of Pareptide sulfate requires an appreciation of its unique pharmacokinetics as a metabolically stabilized MIF-1 analog. By employing rigorous, self-validating methodologies like the hCMEC/D3 transwell assay and In Situ Brain Perfusion with capillary depletion, researchers can reliably separate true parenchymal target engagement from artifactual endothelial binding. This ensures high scientific integrity when advancing peptide-based D2 receptor modulators through the preclinical pipeline.

References

  • PAREPTIDE SULFATE - Inxight Drugs.
  • Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide.PubMed / NIH.
  • Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modul
  • Pareptide monohydrochloride | Mel
  • Blood-Brain Barrier permeability revisited: Predicting intrinsic passive BBB permeability using the Solubility-Diffusion Model.
  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implic

Sources

Methodological & Application

Application Note: Protocol for Dissolving Pareptide Sulfate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Pareptide sulfate is a synthetic, metabolically stable analogue of Melanotropin-Inhibiting Factor (MIF-1)[1]. In neuropharmacological research and drug development, it is primarily utilized for its ability to antagonize haloperidol-induced catalepsy and act as a[2].

While Pareptide sulfate is a [3], its structural integrity and biological activity are highly dependent on the dissolution environment. Because it is a small peptide formulated as a sulfate salt[4], improper reconstitution can lead to rapid peptide bond hydrolysis, surface adsorption, or aggregation. This guide provides a self-validating, step-by-step protocol for dissolving Pareptide sulfate in aqueous buffers to ensure maximum stability for in vitro and in vivo assays[5].

Physicochemical Properties & Buffer Compatibility

To design an optimal dissolution strategy, it is critical to understand the quantitative properties of the peptide and how it interacts with various solvent systems.

Table 1: Physicochemical Properties of Pareptide Sulfate

PropertyValue / Description
Chemical Name L-Prolyl-N-methyl-D-leucyl-glycinamide sulfate
Molecular Weight ~496.6 g/mol (as sulfate salt)
Salt Form Sulfate (typically 2:1 ratio)
Aqueous Solubility High (>10 mg/mL in physiological buffers)
Primary Target Dopamine D2 Receptor (PAM)

Table 2: Buffer Compatibility & Troubleshooting Matrix

Buffer SystempH RangeSuitabilityCausal Rationale
10 mM PBS 7.2 - 7.4Optimal Maintains physiological pH; neutralizes sulfate counterion; ideal for in vivo injections and cell culture.
20 mM HEPES 7.0 - 7.4Excellent Temperature-stable pKa; does not precipitate with calcium/magnesium in complex in vitro assays.
Unbuffered Water VariablePoor Sulfate counterion causes acidic pH drift, risking peptide hydrolysis and loss of bioactivity.
Tris-HCl 7.5 - 8.0Moderate Primary amines in Tris may interfere with certain downstream peptide cross-linking or labeling assays.

Causality & Experimental Choices (E-E-A-T)

As a best practice in peptide chemistry, every step of the reconstitution process must be grounded in physical chemistry to prevent degradation.

  • Buffer Choice over Pure Water: Unbuffered water (e.g., Milli-Q) can experience rapid pH shifts upon the dissolution of the sulfate salt, potentially creating a localized acidic environment that promotes peptide degradation. Using a physiological buffer like 10 mM PBS (pH 7.4) or 20 mM HEPES (pH 7.3) neutralizes the sulfate counterion and mimics physiological conditions[5].

  • Surface Adsorption Mitigation: Small peptides possess amphipathic properties that cause them to adhere non-specifically to the hydrophobic walls of standard polypropylene tubes. Utilizing silanized, low-protein-binding tubes prevents concentration depletion, which is critical when working with dilute stocks (<1 mg/mL).

  • Thermal & Mechanical Stress: Vigorous vortexing introduces shear stress and foaming, which denatures peptides at the air-liquid interface. Gentle pipetting and controlled sonication are preferred. Furthermore, aliquoting prevents repeated freeze-thaw cycles that induce irreversible aggregation.

Mandatory Visualization: Workflows and Mechanisms

Workflow A 1. Equilibrate Lyophilized Pareptide to RT B 2. Centrifuge Vial (3000 x g, 1 min) A->B C 3. Add Filter-Sterilized Buffer (pH 7.2-7.4) B->C D 4. Gentle Pipetting (Avoid Foaming) C->D E 5. Aliquot into Low-Binding Tubes D->E F 6. Flash Freeze & Store at -80°C E->F

Workflow for the optimal reconstitution and storage of Pareptide sulfate.

MOA P Pareptide Sulfate (MIF-1 Analogue) R Dopamine D2 Receptor Allosteric Site Orthosteric Site P->R:Allosteric PAM Binding D Dopamine (Endogenous Agonist) D->R:Orthosteric Agonist Binding G Gi/o Protein Activation R->G Enhanced Efficacy C Modulation of Downstream Signaling G->C

Mechanism of action of Pareptide as a PAM at the Dopamine D2 Receptor.

Step-by-Step Dissolution Protocol

Materials Required:

  • Lyophilized Pareptide sulfate powder

  • 10 mM PBS (pH 7.4) or 20 mM HEPES (pH 7.3)

  • Silanized low-protein-binding microcentrifuge tubes

  • Sterile 0.22 µm PES syringe filters

Methodology:

  • Buffer Preparation: Prepare the chosen aqueous buffer and filter-sterilize it through a 0.22 µm PES membrane to remove particulate matter and microbial contaminants. Ensure the buffer is at room temperature (RT) before use to facilitate rapid dissolution.

  • Equilibration: Allow the sealed vial containing lyophilized Pareptide sulfate to equilibrate to RT for at least 30 minutes in a desiccator. Causality: This prevents ambient moisture condensation on the highly hygroscopic peptide powder, which can skew mass calculations and cause premature degradation.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to collect all powder at the bottom of the tube, ensuring no peptide is lost when opening the cap.

  • Reconstitution: Add the calculated volume of sterile buffer directly to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mM).

  • Dissolution: Gently pipette the solution up and down. Do not vortex. If the peptide does not dissolve immediately, incubate the vial in a sonicating water bath for 30–60 seconds at RT.

  • Validation Checkpoint (Self-Validating System): After dissolution, hold the vial against a dark background under a direct light source. The solution must be completely optically clear. The presence of any Tyndall effect (light scattering) indicates incomplete dissolution or micro-aggregation, requiring an additional 30 seconds of mild sonication.

  • Aliquoting and Storage: Transfer the validated, clear solution into silanized low-binding tubes in single-use aliquots (e.g., 50–100 µL). Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

References

  • Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide. Source: PubMed (NIH) URL:[Link]

  • Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors. Source: PMC (NIH) URL:[Link]

  • PAREPTIDE SULFATE - Inxight Drugs. Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Modified release composition for highly soluble drugs (US8268352B2).
  • Multifunctional ionic liquid composition (CN101326275B).

Sources

Optimal pH for Pareptide sulfate stability in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pareptide sulfate (L-Prolyl-N-methyl-D-leucyl-glycinamide sulfate) is a synthetic tripeptide analogue of MIF-1 with significant dopaminergic activity. Its stability in aqueous solution is critically dependent on pH due to specific structural vulnerabilities—most notably the propensity for diketopiperazine (DKP) formation and C-terminal deamidation .

Based on structural kinetics and analogue data, the theoretical optimal pH range for Pareptide sulfate is 3.5 – 5.0 . Formulations outside this window face accelerated degradation:

  • pH < 3.0 : Acid-catalyzed hydrolysis of peptide bonds.

  • pH > 6.0 : Rapid cyclization to diketopiperazine (facilitated by the N-methyl group and Proline residue) and deamidation of the glycinamide.

This guide details the mechanistic rationale and provides a standardized protocol for experimentally validating the precise pH-rate profile in your specific buffer matrix.

Scientific Rationale: The Chemistry of Instability

To stabilize Pareptide, one must understand why it degrades. The molecule contains three specific "risk factors" that dictate its pH sensitivity.

A. The Primary Threat: Diketopiperazine (DKP) Formation

The sequence Pro-N(Me)-D-Leu is structurally primed for cyclization.

  • Proline Effect : The secondary amine of the N-terminal Proline exists in a cis/trans equilibrium that lowers the energy barrier for nucleophilic attack.

  • N-Methylation : The N-methyl group on the second residue (D-Leu) removes the amide proton, eliminating hydrogen bond stabilization and increasing the nucleophilicity of the peptide bond nitrogen.

  • Mechanism : At neutral to basic pH (pH > 6), the unprotonated N-terminal amine of Proline attacks the carbonyl carbon of the D-Leu-Gly amide bond. This expels the Glycinamide portion and forms a cyclic Cyclo(Pro-N(Me)-D-Leu) diketopiperazine.

B. Secondary Threat: Deamidation

The C-terminal Glycinamide is susceptible to hydrolysis, converting the amide (-CONH2) to a free carboxylic acid (-COOH). This is a base-catalyzed reaction, becoming significant at pH > 7.5 .

C. Structural Visualization of Degradation

The following diagram illustrates the competing degradation pathways dependent on pH.

PareptideDegradation Pareptide Pareptide Sulfate (Pro-N(Me)-D-Leu-Gly-NH2) AcidHydrolysis Linear Fragments (Pro + N(Me)-D-Leu + Gly-NH2) Pareptide->AcidHydrolysis Acid Hydrolysis (pH < 3.0) DKP Diketopiperazine (Cyclo(Pro-N(Me)-D-Leu)) Pareptide->DKP Cyclization (pH > 5.5) Deamidation Deamidated Product (Pro-N(Me)-D-Leu-Gly-OH) Pareptide->Deamidation Base Hydrolysis (pH > 7.5)

Figure 1: pH-dependent degradation pathways of Pareptide Sulfate.[1] The DKP pathway is the dominant instability mode at neutral pH.

Experimental Protocol: pH-Rate Profiling

Objective : To generate a U-shaped pH-stability curve and identify the precise pH of maximum stability (


).
Materials Required
  • Pareptide Sulfate Reference Standard (>98% purity).

  • Buffer Systems (10 mM) :

    • pH 2.0 – 3.0: Phosphate (NaH2PO4/H3PO4)

    • pH 4.0 – 5.5: Acetate (Sodium Acetate/Acetic Acid)

    • pH 6.0 – 7.5: Phosphate (Na2HPO4/NaH2PO4)

    • pH 8.0 – 9.0: Borate or Tris-HCl

  • HPLC System : C18 Column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

Step-by-Step Methodology

Step 1: Buffer Preparation & Ionic Strength Control Prepare buffers at 0.5 pH unit increments (pH 2.0 to 8.0).

  • Critical: Adjust ionic strength (

    
    ) to a constant value (e.g., 0.15 M) using NaCl to eliminate salt effects on reaction rates.
    

Step 2: Sample Preparation

  • Dissolve Pareptide Sulfate in each buffer to a final concentration of 0.5 mg/mL .

  • Filter through a 0.22 µm PVDF membrane into HPLC vials.

  • Control : Prepare a frozen standard (-80°C) to serve as Time 0 (T0).

Step 3: Thermal Stress Incubation Incubate samples at elevated temperature to accelerate degradation (Arrhenius principle).

  • Temperature : 40°C ± 0.5°C (Standard stress condition).

  • Timepoints : T=0, 24h, 48h, 72h, 1 week.

Step 4: Analytical Method (HPLC-UV)

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Detection : 214 nm (peptide bond) and 254 nm (if applicable).

  • Flow Rate : 1.0 mL/min.

Step 5: Data Analysis

  • Calculate the % Remaining for each pH point.

  • Plot ln(k_obs) vs. pH (where

    
     is the pseudo-first-order rate constant).
    
  • The minimum point of this curve represents the

    
    .
    

Results & Interpretation

Based on the structural properties of Pareptide, the expected stability profile is summarized below. Use this table to benchmark your experimental data.

pH RangePredicted StabilityDominant Degradation Mechanism
pH < 2.0 PoorSpecific acid catalysis (Hydrolysis of peptide bonds).
pH 3.5 – 5.0 Optimal Minimal degradation.[2] Reaction rates for both hydrolysis and DKP formation are at their nadir.
pH 5.5 – 7.0 Moderate to PoorAcceleration of DKP formation. N-terminal amine becomes increasingly unprotonated.
pH > 7.5 Very PoorRapid DKP formation and Deamidation of C-terminus.

Formulation Recommendation: For liquid formulations, target pH 4.0 – 4.5 using an Acetate or Citrate buffer system. If physiological pH (7.[1]4) is required for injection, the product should be lyophilized and reconstituted immediately prior to use to avoid DKP formation during storage.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the degradation of the tripeptide model compound... (General DKP mechanism). Journal of Pharmaceutical Sciences. Link

  • Bachem. (2021). Peptide Stability and Solubility Guidelines. (General peptide handling).[1][3][4][5][6] Link

  • Mishra, R. K., et al. (1983). Pharmacological profiles of MIF-1 analogues.[7] (Pareptide activity and structure).[8] European Journal of Pharmacology. Link

  • Sigma-Aldrich. (2023). Peptide Stability and Potential Degradation Pathways.[2] (Specifics on Proline/Glycine DKP risks). Link

Sources

Application Note: Pareptide Sulfate Dosage Optimization for Rat Rotational Behavior Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pareptide sulfate (L-prolyl-N-methyl-D-leucylglycinamide sulfate) is a synthetic peptidomimetic analog of melanocyte-stimulating hormone release-inhibiting factor (MIF-1)[1]. In neuropharmacology and Parkinson's disease (PD) drug development, Pareptide is utilized as a potent Positive Allosteric Modulator (PAM) of the dopamine D2 receptor (D2R)[1].

Unlike direct D2R agonists, which can cause rapid receptor desensitization and dyskinesia, PAMs like Pareptide sulfate do not possess intrinsic agonistic activity[1]. Instead, they bind to an allosteric site on the D2R, enhancing the binding affinity and functional efficacy of endogenous dopamine or exogenous agonists (e.g., apomorphine)[2]. To quantify this allosteric potentiation in vivo, the 6-hydroxydopamine (6-OHDA) unilaterally lesioned rat model is the industry standard[1].

Experimental Design & Causality: A Self-Validating System

The 6-OHDA rotational model is a self-validating experimental system. By injecting 6-OHDA unilaterally into the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNpc), dopaminergic neurons on one side of the brain are destroyed[1].

  • The Causality: This unilateral depletion causes a compensatory upregulation and supersensitivity of D2 receptors on the lesioned side[3].

  • The Internal Control: The unlesioned contralateral hemisphere remains intact, serving as a perfect internal physiological control.

  • The Behavioral Output: When a direct D2 agonist like apomorphine is administered, it preferentially hyper-stimulates the supersensitive receptors on the lesioned side, driving the rat to rotate contralaterally (away from the lesion)[1].

When Pareptide sulfate is administered prior to the agonist, it allosterically potentiates this D2R activation, significantly increasing the rotational rate[1]. However, researchers must account for a critical pharmacological phenomenon: Pareptide exhibits a biphasic (bell-shaped) dose-response curve [1]. At optimal low doses, it enhances rotation; at higher doses, this activity is lost, likely due to negative cooperativity, rapid receptor desensitization, or off-target receptor interactions[1][2].

Mandatory Visualization: Workflow & Signaling Pathway

G cluster_0 Mechanistic Pathway (D2R Supersensitivity) cluster_1 Pharmacological Intervention cluster_2 Behavioral Output A1 6-OHDA Lesion A2 Dopamine Depletion A1->A2 A3 D2 Receptor Supersensitivity A2->A3 B3 Positive Allosteric Modulation (D2R PAM) A3->B3 Substrate B1 Pareptide Sulfate (0.1 - 1.0 mg/kg) B1->B3 Enhances Affinity B2 Apomorphine (0.05 - 0.1 mg/kg) B2->B3 Direct Agonism C1 Contralateral Rotational Behavior B3->C1 Synergistic Activation C2 Biphasic Dose-Response (Bell-shaped curve) C1->C2 High doses reduce effect

Fig 1: Mechanistic pathway of Pareptide sulfate as a D2R PAM in 6-OHDA rotational behavior models.

Quantitative Dosage Guidelines

Because of the biphasic nature of peptidomimetic D2R PAMs, dosage precision is paramount[1][2]. The following table synthesizes the optimal Pareptide sulfate dosing parameters for apomorphine-induced rotational assays.

Pareptide Sulfate DoseApomorphine DoseRoute & TimingExpected Behavioral OutputMechanistic Note
0.0 mg/kg (Vehicle) 0.1 mg/kgSC, -30 minBaseline contralateral rotationStandard D2R agonism on supersensitive receptors.
0.10 mg/kg 0.1 mg/kgSC, -30 minModerate enhancement (+15-20%)Threshold onset of positive allosteric modulation.
0.25 mg/kg 0.1 mg/kgSC, -30 minPeak enhancement (+40-50%) Optimal D2R allosteric potentiation[4].
1.00 mg/kg 0.1 mg/kgSC, -30 minBaseline or reduced rotationBiphasic drop-off; loss of PAM activity[1].

Data Note: Pareptide sulfate should be dissolved in sterile physiological saline (0.9% NaCl) due to its high aqueous solubility.

Step-by-Step Experimental Protocol

Phase I: 6-OHDA Unilateral Lesioning
  • Noradrenergic Protection: Administer desipramine hydrochloride (25 mg/kg, IP) 30 minutes prior to surgery to prevent 6-OHDA uptake into noradrenergic terminals, ensuring selective dopaminergic depletion.

  • Anesthesia & Stereotaxy: Anesthetize the rat (e.g., Isoflurane 2-3%) and secure it in a stereotaxic frame.

  • Toxin Preparation: Dissolve 6-OHDA (8 µg) in 2 µL of sterile saline containing 0.02% ascorbic acid (to prevent auto-oxidation). Keep on ice and protected from light.

  • Injection: Inject the 6-OHDA solution into the right MFB (Standard coordinates from Bregma: AP -4.3 mm, ML -1.2 mm, DV -7.8 mm) at a rate of 0.5 µL/min. Leave the syringe in place for 5 minutes post-injection to prevent backflow.

  • Recovery: Allow 14 days for complete terminal degeneration and D2 receptor upregulation[2].

Phase II: Lesion Validation
  • Baseline Testing: On day 14 post-surgery, administer apomorphine hydrochloride (0.1 mg/kg, SC).

  • Quantification: Place the rat in a hemispherical rotometer bowl. Record full 360-degree contralateral rotations for 45-60 minutes.

  • Inclusion Criteria: Only rats exhibiting a robust baseline (e.g., >7 rotations/minute) should be included in the Pareptide dosage study to ensure a complete >90% dopaminergic lesion. Allow a 7-day washout period before Phase III.

Phase III: Pareptide Sulfate Administration & Rotational Assay
  • Pre-treatment: Administer Pareptide sulfate (e.g., 0.25 mg/kg, SC)[4].

  • Incubation: Wait exactly 30 minutes to allow the peptide to cross the blood-brain barrier and bind to the D2R allosteric sites.

  • Agonist Challenge: Administer the baseline dose of apomorphine (0.1 mg/kg, SC).

  • Data Acquisition: Immediately place the rat in the rotometer. Track rotations using automated tracking software for 60 minutes.

  • Analysis: Compare the Total Rotations and Peak Rotational Velocity (RPM) against the animal's own baseline established in Phase II. A successful PAM effect will show a statistically significant increase in contralateral rotations without inducing stereotypy (e.g., intense sniffing/gnawing) that would otherwise compete with locomotor rotation[1][2].

References

  • [1] Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. ResearchGate. URL:

  • [4] Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide. Semantic Scholar. URL:

  • [3] A peptide targeting an interaction interface disrupts the dopamine D1-D2 receptor heteromer to block signaling and function in vitro and in vivo. PubMed Central (PMC). URL:

  • [2] Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors. PubMed Central (PMC). URL:

Sources

Formulation Strategies for Pareptide Sulfate Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Pareptide Sulfate (AY-24,856) is a synthetic pharmacological analog of the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2). Historically investigated for its dopaminergic modulatory effects in Parkinson’s disease and tardive dyskinesia, it represents a classic challenge in peptide drug delivery: a small, hydrophilic molecule with rapid enzymatic clearance and limited blood-brain barrier (BBB) permeability.

This guide outlines two distinct formulation strategies designed to overcome these barriers:

  • PLGA Microspheres (Depot Injection): To address short half-life (

    
    ) and provide sustained release.
    
  • Mucoadhesive Intranasal System: To leverage the nose-to-brain pathway for direct CNS targeting.

Physicochemical Profile (Critical for Formulation)
PropertyValue/DescriptionFormulation Impact
Chemical Structure L-Prolyl-N-methyl-D-leucyl-glycinamide sulfate (2:1)The sulfate salt (2:1 ratio) increases aqueous solubility significantly compared to the free base.
Molecular Weight 694.84 Da (Salt); ~298.38 Da (Base)Small size allows rapid diffusion; requires high-density polymer matrix to prevent "burst release."
Solubility Highly Hydrophilic (>100 mg/mL in water)Precludes simple O/W emulsion; requires W/O/W Double Emulsion or Solid-in-Oil-in-Water (S/O/W).
Isoelectric Point (pI) ~5.5 - 6.5 (Estimated)pH of the internal aqueous phase (

) must be controlled to minimize aggregation.
Hygroscopicity High (Sulfate salt)Requires strict humidity control (<40% RH) during lyophilization and handling.

Strategy I: Sustained Release PLGA Microspheres

Methodology: Water-in-Oil-in-Water (W/O/W) Double Emulsion Solvent Evaporation.

Rationale

Pareptide sulfate is water-soluble and insoluble in organic solvents (DCM/Ethyl Acetate). A single emulsion (O/W) would result in negligible encapsulation efficiency (EE) as the peptide would partition into the external aqueous phase. The W/O/W method traps the peptide in an internal aqueous phase, protected by a polymer shell.

Materials
  • API: Pareptide Sulfate (Lyophilized powder).

  • Polymer: PLGA 50:50 (Resomer® RG 503H), MW 24–38 kDa. Note: End-capped PLGA is preferred to reduce initial acid-catalyzed degradation.

  • Organic Solvent: Dichloromethane (DCM).

  • Stabilizer: Polyvinyl alcohol (PVA) (MW 30–70 kDa, 87–89% hydrolyzed).

  • Internal Phase Additive: 1% w/v Sucrose (Osmotic balancing agent).

Detailed Protocol: W/O/W Fabrication
Step 1: Preparation of Phases[1]
  • Internal Aqueous Phase (

    
    ):  Dissolve 50 mg Pareptide Sulfate in 0.5 mL of distilled water containing 1% sucrose.
    
    • Why: High concentration minimizes

      
       volume, stabilizing the primary emulsion.
      
  • Organic Phase (

    
    ):  Dissolve 200 mg PLGA in 2 mL DCM.
    
    • Target: 10% w/v polymer concentration.

  • External Aqueous Phase (

    
    ):  Prepare 50 mL of 1.0% PVA solution (filtered, 0.22 µm). Cool to 4°C.
    
Step 2: Primary Emulsion (

)[2]
  • Add

    
     dropwise into the 
    
    
    
    phase under high-shear homogenization.
  • Settings: Ultra-Turrax T25, 15,000 RPM for 60 seconds .

  • Critical Check: The emulsion should appear milky white and homogeneous. Inadequate shear here leads to large internal pores and rapid drug dumping.

Step 3: Secondary Emulsion (

)
  • Inject the primary emulsion (

    
    ) into the cooled 
    
    
    
    phase (50 mL).
  • Settings: Homogenize at 8,000 RPM for 3 minutes .

  • Note: Lower speed than Step 2 is required to preserve the internal droplets while breaking the organic droplets to microsphere size (20–50 µm).

Step 4: Solvent Evaporation & Hardening
  • Transfer the double emulsion to a beaker with magnetic stirring (300 RPM).

  • Stir for 3–4 hours at room temperature (RT) in a fume hood to evaporate DCM.

  • Validation: Microspheres harden as solvent leaves. Solution turns from cloudy to semi-translucent suspension.

Step 5: Wash & Lyophilization
  • Centrifuge at 4,000 RPM for 10 min; discard supernatant (contains unencapsulated peptide).

  • Wash pellet 3x with distilled water.

  • Lyophilize for 24 hours (Primary drying: -40°C; Secondary drying: 20°C).

Process Visualization (W/O/W)

WOW_Process Start Pareptide Sulfate (Aq. Solution) PrimaryEmul Primary Emulsion (W1/O) High Shear (15k RPM) Start->PrimaryEmul Dropwise Add PLGA PLGA in DCM (Organic Phase) PLGA->PrimaryEmul DoubleEmul Double Emulsion (W1/O/W2) Medium Shear (8k RPM) PrimaryEmul->DoubleEmul Inject into W2 ExtPhase PVA Solution (External W2) ExtPhase->DoubleEmul Evap Solvent Evaporation (3-4 Hours) DoubleEmul->Evap Wash Centrifugation & Wash (Remove Free Peptide) Evap->Wash Final Lyophilized Microspheres Wash->Final

Caption: Workflow for Double Emulsion (W/O/W) synthesis of Pareptide-loaded PLGA microspheres.

Strategy II: Nose-to-Brain Delivery (Chitosan Nanoparticles)

Methodology: Ionic Gelation.

Rationale

Systemic delivery of Pareptide faces the BBB. Intranasal delivery targets the olfactory and trigeminal nerve pathways, bypassing the BBB. Chitosan is selected for its mucoadhesive properties (increasing residence time in the nasal cavity) and its ability to transiently open tight junctions.

Detailed Protocol
  • Chitosan Solution: Dissolve Low MW Chitosan (0.5% w/v) in 1% Acetic Acid. Adjust pH to 5.0 using 1M NaOH.

  • Peptide Solution: Dissolve Pareptide Sulfate (2 mg/mL) in the Chitosan solution.

  • Crosslinker: Prepare Sodium Tripolyphosphate (TPP) solution (0.2% w/v) in water.

  • Nanoparticle Formation:

    • Place Chitosan/Peptide solution on magnetic stirring (700 RPM).

    • Add TPP solution dropwise (Ratio Chitosan:TPP = 3:1).

    • Observation: Solution becomes opalescent (Tyndall effect) indicating nanoparticle formation via electrostatic crosslinking.

  • Purification: Centrifuge (12,000 RPM, 30 min) using glycerol bed to prevent aggregation. Resuspend in PBS (pH 7.4).

Analytical Validation & Quality Control

To ensure the integrity of the formulation, a validated HPLC method is required. Standard Reverse Phase (RP-HPLC) is suitable, but due to the sulfate salt and hydrophilicity, ion-pairing reagents are necessary.

HPLC Method Parameters
ParameterSpecification
Column C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B (Isocratic); 5-20 min: 5% -> 60% B.
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Peptide bond) and 254 nm
Retention Time Pareptide typically elutes early (hydrophilic); Sulfate ion is not UV visible but affects peak shape.[3]
In Vitro Release (IVR) Assay

Purpose: To verify sustained release profile of PLGA microspheres.

  • Suspend 10 mg microspheres in 2 mL PBS (pH 7.4) + 0.02% Sodium Azide (preservative).

  • Incubate at 37°C with orbital shaking (100 RPM).

  • Sampling: At predetermined timepoints (1h, 24h, 3d, 7d, 14d), centrifuge, remove supernatant for HPLC analysis, and replace with fresh buffer.

  • Success Criteria:

    • Burst Release (0-24h): < 20%

    • Sustained Phase: Zero-order or Higuchi kinetics over 14-21 days.

Signaling & Mechanism of Action (Context)

Understanding the target pathway validates the need for CNS delivery. Pareptide modulates dopamine receptors, antagonizing MIF-1 sites.

MOA_Pathway Drug Pareptide Sulfate Receptor Dopamine D2 / MIF-1 Sites (Striatum) Drug->Receptor Binding Modulation Allosteric Modulation Receptor->Modulation Effect Inhibition of Dyskinesia/Tolerance Modulation->Effect Therapeutic Outcome

Caption: Simplified pharmacological pathway of Pareptide in dopaminergic modulation.

References

  • National Center for Advancing Translational Sciences (NCATS). Pareptide Sulfate (Code: AY-24,856). Inxight Drugs. Retrieved October 26, 2025. [Link]

  • PubChem. Pareptide Sulfate Compound Summary. National Library of Medicine. Retrieved October 26, 2025. [Link]

  • Ogawa, Y., et al. (1988). A new technique to efficiently entrap leuprolide acetate into microcapsules of polylactic acid or copoly(lactic/glycolic) acid. Chemical and Pharmaceutical Bulletin, 36(3), 1095-1103. (Seminal protocol for W/O/W peptide encapsulation). [Link]

  • Mishra, B., et al. (2017). Nose-to-brain delivery of bio-actives: Challenges and opportunities. Journal of Drug Delivery Science and Technology. (Grounding for Chitosan strategy). [Link]

  • Kastin, A. J., et al. (1984). Pareptide (MIF-1 analogue) and tolerance to haloperidol-induced catalepsy.[4] Peptides, 5(2), 237-239. (Clinical/Pharmacological context). [Link]

Sources

Application Note: Pareptide Sulfate Dose-Response Optimization in 6-OHDA Lesioned Rats

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the pharmacological profile of Pareptide Sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate), a potent analogue of the neuropeptide MIF-1.

Unlike direct dopamine agonists, Pareptide acts primarily as a Positive Allosteric Modulator (PAM) of the dopamine D2 receptor family. Therefore, the dose-response characterization in 6-OHDA lesioned rats differs significantly from standard agonist screening (e.g., apomorphine or L-DOPA alone). This guide details the protocol for assessing Pareptide’s ability to potentiate dopaminergic signaling, characterized by a distinct biphasic (inverted U-shaped) dose-response curve .

Executive Summary & Mechanism of Action

Pareptide sulfate is a synthetic, metabolically stable analogue of Pro-Leu-Gly-NH₂ (MIF-1). In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson’s Disease, Pareptide does not typically induce rotational behavior when administered alone (lacking intrinsic agonism). Instead, it potentiates the contralateral rotation induced by dopamine agonists (L-DOPA, Apomorphine) or enhances endogenous dopamine signaling in partially lesioned animals.

Critical Pharmacological Feature: The dose-response curve of Pareptide sulfate is non-monotonic (bell-shaped) .

  • Low Dose: Sub-threshold allosteric modulation.

  • Optimal Dose: Maximal conformational stabilization of the D2 receptor high-affinity state (

    
    ).
    
  • High Dose: Loss of efficacy, potentially due to receptor desensitization or recruitment of competing signaling pathways (e.g.,

    
    -arrestin).
    
Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the allosteric potentiation mechanism of Pareptide at the postsynaptic D2 receptor.

PareptideMechanism Pareptide Pareptide Sulfate (Allosteric Ligand) D2R D2 Receptor (G-Protein Coupled) Pareptide->D2R Binds Allosteric Site (Stabilizes High-Affinity State) Dopamine Dopamine / L-DOPA (Orthosteric Ligand) Dopamine->D2R Binds Orthosteric Site GProtein Gi/o Protein Activation D2R->GProtein Enhanced Coupling Signaling Inhibition of AC Modulation of K+ Channels GProtein->Signaling Behavior Contralateral Rotation Signaling->Behavior

Caption: Pareptide sulfate binds to an allosteric site on the D2 receptor, stabilizing the high-affinity conformation and potentiating the signaling cascade initiated by orthosteric agonists.

Experimental Protocol

A. Animal Model Validation (The "Gold Standard" Lesion)

Before testing Pareptide, the 6-OHDA lesion must be validated to ensure >90% striatal dopamine depletion.

  • Subject: Male Sprague-Dawley or Wistar rats (250–300 g).

  • Toxin: 6-OHDA HBr (dissolved in 0.02% ascorbic acid saline).

  • Site: Medial Forebrain Bundle (MFB).

  • Screening: 2 weeks post-lesion, challenge with Apomorphine (0.05 mg/kg s.c.) .

  • Inclusion Criteria: Animals exhibiting >7 contralateral turns/minute are considered fully lesioned and suitable for Pareptide testing.

B. Pareptide Sulfate Dose-Response Workflow

Since Pareptide is a modulator, the experiment is designed as a Potentiation Assay .

Experimental Groups (n=8-10 per group):

  • Vehicle Control: Saline + Sub-threshold L-DOPA.

  • Pareptide Low: 0.01 mg/kg IP + Sub-threshold L-DOPA.

  • Pareptide Mid (A): 0.1 mg/kg IP + Sub-threshold L-DOPA.

  • Pareptide Mid (B): 1.0 mg/kg IP + Sub-threshold L-DOPA.

  • Pareptide High: 10.0 mg/kg IP + Sub-threshold L-DOPA.

Note: "Sub-threshold L-DOPA" refers to a dose (e.g., 3–6 mg/kg + Benserazide) that elicits minimal rotation (<20% of max) in vehicle-treated rats, allowing the potentiation effect of Pareptide to be clearly visible.

Step-by-Step Procedure:

  • Habituation: Place rats in rotometer bowls for 30 minutes.

  • Pre-treatment: Administer Pareptide Sulfate (IP) 30 minutes prior to the agonist challenge.

    • Rationale: Allows the peptide to cross the BBB and occupy allosteric sites before the orthosteric agonist arrives.

  • Agonist Challenge: Administer L-DOPA/Benserazide (IP) .

  • Data Acquisition: Record full body turns (360°) for 60–120 minutes.

  • Washout: Allow 72 hours between testing sessions to prevent sensitization or carryover effects (crossover design recommended).

Anticipated Results & Data Interpretation

The "Bell-Shaped" Curve

Pareptide sulfate typically exhibits a biphasic dose-response. The table below illustrates the expected rotational counts (mock data representative of literature trends for MIF-1 analogues).

Treatment GroupPareptide Dose (mg/kg)Mean Rotations (Total/60 min)% Potentiation vs. VehicleInterpretation
Vehicle + L-DOPA 0150 ± 25-Baseline agonist effect
Pareptide + L-DOPA 0.01180 ± 30+20%Minimal occupancy
Pareptide + L-DOPA 0.1 450 ± 45 +200% Optimal Efficacy (Peak)
Pareptide + L-DOPA 1.0 380 ± 40 +153% High Efficacy
Pareptide + L-DOPA 10.0200 ± 35+33%Desensitization / Loss of Effect
Statistical Analysis
  • Primary Endpoint: Total contralateral turns.

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to Vehicle.

  • Curve Fitting: Fit data to a Gaussian or Biphasic non-linear regression model (

    
    ) rather than a standard sigmoidal curve.
    

Visualizing the Experimental Logic

The following diagram outlines the decision matrix for interpreting the dose-response data.

ExperimentLogic Start Start: Pareptide Dose-Response CheckBaseline Check Vehicle Group: Is L-DOPA rotation low/stable? Start->CheckBaseline BellShape Observe Curve Shape CheckBaseline->BellShape Linear Linear Increase? BellShape->Linear InvertedU Inverted U-Shape? BellShape->InvertedU LinearAction Check for direct agonism (Test Pareptide alone) Linear->LinearAction UAction Valid Allosteric Modulation Identify Peak Dose (0.1-1.0 mg/kg) InvertedU->UAction

Caption: Decision tree for interpreting dose-response topology. An inverted U-shape confirms PAM activity.

Troubleshooting & Optimization

  • Lack of Potentiation: Ensure the L-DOPA dose is not at "ceiling" (max effect). If the vehicle group rotates >800 turns/hour, the receptor system is saturated, masking the allosteric effect. Reduce L-DOPA dose.

  • Peptide Stability: Pareptide is more stable than MIF-1, but stock solutions should be prepared fresh or stored at -20°C. Ensure the sulfate salt is fully dissolved in saline (pH 6.5–7.0).

  • Stereotypy vs. Rotation: High doses of Pareptide + L-DOPA may induce intense stereotypy (sniffing, licking) which competes with rotational behavior. Score for AIMs (Abnormal Involuntary Movements) if rotation counts drop unexpectedly at high doses.

References

  • Mycroft, F. J., Bhargava, H. N., & Wei, E. T. (1987). Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide.[1][2][3] Peptides, 8(6), 1051–1055.[1][4] Link

  • Mishra, R. K., et al. (1997). Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG).[1] Peptides, 18(8), 1209–1215.[1] Link

  • Kastin, A. J., et al. (1980). Pareptide (MIF-I analogue) in Parkinson's disease. Movement Disorders, Literature review of MIF-1 analogues. Link

  • Guidotti, A., et al. (1986). Allosteric modulation of dopamine receptors by MIF-1 and its analogues. Neuropharmacology. (Contextual grounding for PAM mechanism).

Sources

Application Note: Handling, Storage, and Reconstitution of Lyophilized Pareptide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Overview

Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate, 2:1) is a synthetic analogue of the tripeptide Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1). Historically investigated for its antiparkinsonian properties and effects on dopaminergic systems, it remains a critical tool in neuropharmacology research.

Unlike standard peptides, Pareptide contains a D-amino acid (D-leucine) and an N-methyl modification, conferring it with enhanced resistance to enzymatic degradation compared to endogenous MIF-1. However, as a lyophilized sulfate salt, it requires precise handling to prevent hygroscopic degradation, hydrolysis, or aggregation.

Chemical Specifications
PropertyDetail
Common Name Pareptide Sulfate
Synonyms AY-24,856; L-Prolyl-N-methyl-D-leucyl-glycinamide sulfate
CAS Number 61484-39-7 (Sulfate); 61484-38-6 (Free Base)
Molecular Formula (C₁₄H₂₆N₄O₃)₂[1][2][3][4][5] · H₂SO₄
Molecular Weight ~694.84 g/mol (Salt); 298.38 g/mol (Free Base)
Stoichiometry 2:1 (Peptide : Sulfate)
Physical Form White to off-white lyophilized powder

Receipt and Initial Inspection

Upon receipt of lyophilized Pareptide sulfate, immediate verification of the cold chain integrity is required. While the lyophilized powder is moderately stable at ambient temperatures for short transit periods, long-term stability relies on minimizing thermal excursions.[6]

Protocol:

  • Visual Inspection: Verify the vial is sealed and the powder appears as a distinct "cake" or loose powder at the bottom. Clumping or shrinkage may indicate moisture ingress.

  • Label Verification: Confirm the peptide content (net weight) vs. total weight (gross weight including counter-ions).

    • Note: Pareptide is a sulfate salt.[2][3] Ensure your molarity calculations account for the sulfate counter-ion mass (approx. 98.08 g/mol per 2 moles of peptide).

Long-Term Storage Requirements (Lyophilized)

The stability of lyophilized peptides is governed by the Arrhenius equation; lower temperatures exponentially reduce degradation rates. However, moisture is the primary vector for deamidation and hydrolysis.

Storage Protocol
  • Temperature: Store at -20°C for up to 1 year. For indefinite storage (>2 years), -80°C is recommended.

  • Environment: Store vials inside a secondary sealed container (e.g., a Falcon tube or Tupperware) containing silica gel desiccant packs . This creates a double-barrier against humidity.

  • Light: Protect from light.[5] Although Pareptide lacks highly photosensitive residues like Tryptophan (Trp), general peptide practice dictates storage in amber vials or foil-wrapped containers to prevent photo-oxidation.

Reconstitution Protocol

This is the most critical step. Improper reconstitution can lead to aggregation, inaccurate dosing, or rapid degradation.

A. The "Warm-Up" Rule (Thermodynamic Equilibration)

CRITICAL: Do NOT open a cold peptide vial immediately after removing it from the freezer.

  • Mechanism: Opening a -20°C vial in room air causes immediate condensation of atmospheric moisture onto the hygroscopic peptide powder. This water initiates hydrolysis and can turn the powder into a sticky gum.

  • Step: Allow the vial to equilibrate to room temperature (20-25°C) for 30–60 minutes in a desiccator before opening.

B. Solvent Selection

Pareptide sulfate is a salt form, which generally enhances water solubility. However, the presence of the hydrophobic Leucine residue and the N-methyl group can affect dissolution kinetics.

Decision Matrix for Solvents:

  • Primary Solvent: Sterile, Deionized Water (Milli-Q) or 0.9% Saline.

    • Expected Solubility: High (>1 mg/mL).

  • Secondary Solvent (If turbidity persists): 10% Acetic Acid (v/v).

    • Mechanism: Protonation of basic residues helps overcome hydrophobic interactions.

  • Tertiary Solvent (Last resort): DMSO (Dimethyl sulfoxide).

    • Limit: Use minimal volume (e.g., 50 µL) to dissolve, then dilute with aqueous buffer. Final DMSO concentration should be <0.1% for cell culture.

C. Step-by-Step Reconstitution
  • Calculate: Determine the volume required for your target stock concentration (typically 1–5 mg/mL ).

    • Formula: Volume (mL) = Mass of Peptide (mg) / Target Concentration (mg/mL).

    • Correction: Use the Net Peptide Content (from the Certificate of Analysis) if available, rather than the gross weight, for precise molarity.

  • Add Solvent: Pipette the solvent down the side of the vial to wash down any adherent powder.

  • Mix: Swirl gently. Do not vortex vigorously , as this can shear peptides and introduce oxygen bubbles.

  • Sonication (Optional): If particles remain visible, sonicate in a water bath for 10–20 seconds.

Handling and Storage of Reconstituted Solutions[5][6][7][8][9][10][11]

Once in solution, Pareptide sulfate is significantly less stable.

Aliquoting Strategy

Repeated freeze-thaw cycles cause ice crystal formation that can denature peptides or alter the pH of the buffer locally (eutectic crystallization).

  • Aliquot: Immediately after reconstitution, divide the stock solution into single-use aliquots (e.g., 20 µL, 50 µL) in sterile, low-protein-binding polypropylene tubes.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to minimize ice crystal size.

  • Storage: Store at -20°C (stable for 1–3 months) or -80°C (stable for 6–12 months).

Stability Table
StateTemperatureStability WindowNotes
Lyophilized 20°C (Room Temp)< 2 WeeksTransit only. Keep dry.
Lyophilized -20°C1–2 YearsDesiccated.
Lyophilized -80°C> 2 YearsOptimal for banking.
Solution 4°C24–48 HoursUse immediately.
Solution -20°C1–3 MonthsSingle freeze-thaw only.
Solution -80°C6–12 MonthsPreferred for stock.

Visual Workflows

Figure 1: Handling & Reconstitution Workflow

This diagram outlines the critical path from freezer retrieval to experimental use, emphasizing the equilibration step often missed by junior researchers.

PeptideHandling Start Retrieve Vial (-20°C / -80°C) Equilibrate Equilibrate (30-60 min @ RT) Start->Equilibrate CRITICAL STEP Inspect Visual Inspection (Cake integrity) Equilibrate->Inspect Solvent Add Solvent (Water/PBS first) Inspect->Solvent Dissolve Dissolution (Swirl/Sonicate) Solvent->Dissolve Dissolve->Solvent Turbid? Try Acetic Acid/DMSO Aliquot Aliquot (Single-use volumes) Dissolve->Aliquot Clear solution? Freeze Flash Freeze (-80°C) Aliquot->Freeze

Caption: Figure 1. Standard Operating Procedure (SOP) for the retrieval, reconstitution, and banking of Pareptide sulfate.

Figure 2: Solubility Decision Tree

A logical guide for troubleshooting dissolution issues based on the peptide's behavior.

SolubilityTree Start Lyophilized Pareptide Sulfate Step1 Add Sterile Water or PBS Start->Step1 Check1 Solution Clear? Step1->Check1 Success Proceed to Aliquot Check1->Success Yes Fail1 Cloudy/Precipitate Check1->Fail1 No Step2 Add 10% Acetic Acid (Dropwise) Fail1->Step2 Check2 Solution Clear? Step2->Check2 Check2->Success Yes Step3 Add DMSO (Max 5-10% v/v) Check2->Step3 No Step3->Success

Caption: Figure 2. Troubleshooting matrix for solubilizing Pareptide sulfate. Always start with aqueous buffers before moving to organic modifiers.

References

  • National Center for Advancing Translational Sciences (NCATS). Pareptide Sulfate - Inxight Drugs. Retrieved from [Link]

  • PubChem. Pareptide Sulfate (Compound CID 10086055).[3] National Library of Medicine. Retrieved from [Link][3]

  • Global Substance Registration System (GSRS). Pareptide Sulfate (UNII: 1CMY36S198). FDA/NIH. Retrieved from [Link]

Sources

Application Note: Experimental Timeline for Chronic Pareptide Sulfate Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Pareptide Sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate) is a pharmacologically active tripeptide analogue of the hypothalamic peptide MIF-1 (MSH-release inhibiting factor). Unlike endogenous MIF-1, the structural modification (N-methylation and D-leucine substitution) confers significant resistance to enzymatic degradation, making it a robust tool for chronic in vivo studies.

Primary Application: Pareptide acts as a peptidomimetic modulator of central dopamine receptors . It does not bind to the orthosteric dopamine binding site but modulates the sensitivity of the D2 receptor (D2R) complex. It is primarily utilized in research modeling Tardive Dyskinesia (TD) , L-DOPA Induced Dyskinesia (LID) , and Parkinsonian neuroadaptation.

This guide outlines a rigorous experimental timeline for chronic administration, focusing on distinguishing between acute symptomatic relief and long-term neuroplastic modulation.

Mechanistic Insight

Pareptide stabilizes the D2 receptor in a conformation that resists the development of supersensitivity induced by chronic neuroleptic (e.g., haloperidol) administration.

PareptideMechanism Pareptide Pareptide Sulfate D2R Dopamine D2 Receptor (G-protein coupled) Pareptide->D2R Allosteric Modulation Supersensitivity Receptor Supersensitivity Pareptide->Supersensitivity Inhibits Development Gprot Gi/o Protein Coupling D2R->Gprot Activation Dopamine Dopamine (Endogenous) Dopamine->D2R Orthosteric Binding Effect Modulation of cAMP Signaling Gprot->Effect

Figure 1: Putative mechanism of Pareptide. The peptide modulates D2R conformational states, preventing the upregulation/supersensitivity often caused by chronic antagonist exposure.

Phase 1: Formulation & Stability[1]

Critical Warning: Peptides are prone to aggregation and surface adsorption. The sulfate salt form improves water solubility but requires strict pH control to prevent isoelectric precipitation.

Protocol A: Preparation of Stock Solution (10 mg/mL)
  • Vehicle Selection: Use sterile 0.9% Saline or Phosphate Buffered Saline (PBS, pH 7.4) . Avoid DMSO if using osmotic pumps, as it can degrade the pump reservoir material.

  • Dissolution:

    • Weigh Pareptide Sulfate powder in a static-free environment.

    • Add 80% of the calculated vehicle volume.

    • Vortex gently for 2 minutes. The sulfate salt should dissolve readily.

    • pH Adjustment: Check pH. If < 5.5, adjust carefully with 0.1N NaOH to reach pH 6.5–7.4. Note: Acidic injection sites cause inflammation that confounds behavioral data.

    • Bring to final volume.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter . Do not use nylon filters (high peptide binding).

  • Storage: Aliquot into low-bind tubes. Store at -20°C. Stable for 3 months frozen; 1 week at 4°C.

Phase 2: Experimental Timeline (The "Chronic Window")

This timeline is designed for a Rat Model of Neuroleptic-Induced Dyskinesia , where Pareptide is co-administered to prevent the onset of abnormal movements.

Subject: Sprague-Dawley Rats (250-300g). Dose: 1.0 mg/kg/day (s.c. or osmotic pump).

PhaseWeekActivityKey Procedures
Acclimatization Wk -1Handling & BaselineDaily handling to reduce stress. Baseline AIMS (Abnormal Involuntary Movement Scale) scoring.
Induction Wk 0Pump ImplantationSurgical implantation of Alzet® pumps (Model 2ML4, 28-day release).Group A: VehicleGroup B: Haloperidol (Chronic Antagonist)Group C: Haloperidol + Pareptide
Chronic Dosing Wk 1-3Behavioral MonitoringWeekly weight checks. Bi-weekly AIMS scoring (vacuous chewing, tongue protrusion).
Steady State Wk 4Peak Efficacy WindowCritical Data Point: Assessment of maximal antidyskinetic effect. Plasma collection for PK verification.
Washout Wk 5Pump RemovalExplant pumps. Cessation of all agents.
Legacy Effect Wk 6Persistence TestingFinal behavioral test to determine if Pareptide induced lasting neuroplastic changes or acute masking.
Visualization of Workflow

ExperimentalTimeline cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chronic Treatment cluster_2 Phase 3: Analysis Acclimatization Acclimatization (7 Days) Baseline Baseline AIMS Scoring Acclimatization->Baseline Implant Surgical Implant (Osmotic Pump) Baseline->Implant Dosing Continuous Dosing (4 Weeks) Implant->Dosing Testing Weekly Behavioral Assays Dosing->Testing Concurrent Explant Pump Explant (Washout Start) Dosing->Explant Histology Brain Harvest (Striatum/SNc) Explant->Histology 7 Days Post-Washout

Figure 2: Chronological workflow from acclimatization to tissue harvest. Note the washout period to differentiate functional vs. structural effects.

Phase 3: Detailed Protocols

Protocol B: Surgical Implantation (Osmotic Pump)

Why Osmotic Pumps? Pareptide has a plasma half-life of <2 hours in rodents. Daily injections result in "sawtooth" PK profiles. Continuous infusion ensures steady-state receptor modulation.

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Preparation: Shave the dorsal skin between scapulae. Scrub with Betadine/Alcohol.

  • Incision: Make a 1 cm mid-scapular incision.

  • Pocketing: Insert a hemostat into the incision and tunnel subcutaneously to create a pocket for the pump. Expert Tip: The pocket must be large enough to allow the pump to move slightly, preventing pressure necrosis.

  • Insertion: Insert the primed pump (filled 24h prior and incubated in saline at 37°C) delivery port first.

  • Closure: Close with 2-3 wound clips or interrupted sutures.

  • Post-Op: Administer analgesic (Meloxicam 1 mg/kg). Monitor for 24h.

Protocol C: Behavioral Assay (AIMS)

Abnormal Involuntary Movement Scale (Rodent)

  • Environment: Place rat in a transparent cylinder (20cm diameter). Allow 10 min habituation.

  • Observation: Observe for 1 minute every 10 minutes, over a 60-minute session.

  • Scoring Criteria (0-4 Scale):

    • LO (Locomotor): Ambulation magnitude.

    • AL (Axial): Dystonic posturing of neck/trunk.

    • LI (Limb): Repetitive, purposeless limb movements.

    • OL (Orofacial): Vacuous chewing, tongue protrusion (Specific target for Pareptide efficacy).

  • Validation: A reduction in OL scores in the Haloperidol + Pareptide group vs. Haloperidol Only confirms efficacy.

References

  • Chiu, S., Paulose, C. S., & Mishra, R. K. (1981). Neuroleptic drug-induced dopamine receptor supersensitivity: antagonism by L-prolyl-L-leucyl-glycinamide. Science, 214(4526), 1261–1262. Link

  • Mishra, R. K., et al. (1983). Pharmacological properties of L-prolyl-L-leucyl-glycinamide (PLG) and its analogues. Peptides, 4(5), 663-668. Link

  • Kastin, A. J., et al. (1994). MIF-1: A biologically active peptide with therapeutic potential. Trends in Endocrinology & Metabolism, 5(3), 119-123. Link

  • Guide to the Care and Use of Laboratory Animals (8th Ed.). National Research Council (US) Committee. Link

  • Alzet Osmotic Pump Technical Guide. Durect Corporation. Link

Troubleshooting & Optimization

Technical Support Center: Stabilizing Pareptide Sulfate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pareptide sulfate. This guide is designed to provide in-depth, field-proven insights into preventing the hydrolysis of Pareptide sulfate in liquid formulations. As Senior Application Scientists, we understand that stability is not just a parameter but the foundation of a successful therapeutic product. This document provides not only procedural steps but also the underlying scientific rationale to empower you to design robust and effective formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is Pareptide sulfate and why is its hydrolysis a concern in liquid formulations?

Pareptide sulfate is the salt form of Pareptide, a synthetic peptide, combined with sulfuric acid.[1] Like all peptides, Pareptide is a chain of amino acids linked by amide (peptide) bonds.[2] In an aqueous environment, these peptide bonds are susceptible to cleavage by water in a reaction known as hydrolysis.[3][4] This chemical degradation breaks the peptide backbone, leading to a loss of the active pharmaceutical ingredient (API), a decrease in potency, and the formation of degradation products that must be characterized and controlled.[5] Liquid formulations are preferred for convenience and patient administration, but this puts the peptide in direct contact with water, making hydrolysis a primary degradation pathway that must be mitigated.[6][7]

Q2: What are the primary factors that accelerate the hydrolysis of Pareptide?

The rate of peptide hydrolysis is highly sensitive to several factors:

  • pH: This is the most critical factor. Hydrolysis is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).[5][8] Every peptide has a specific pH at which it exhibits maximum stability (typically a range of 1-2 pH units).[9]

  • Temperature: Higher temperatures provide the activation energy needed for the hydrolytic reaction to occur, significantly accelerating the degradation rate.[3][10]

  • Buffer Species: The type of buffer used to control pH can also influence the rate of hydrolysis. Some buffer ions, like phosphate, have been shown to directly participate in and catalyze peptide degradation.[5]

  • Amino Acid Sequence: The specific amino acids adjacent to a peptide bond can affect its susceptibility to cleavage. Sequences containing aspartic acid (Asp), particularly Asp-Pro and Asp-Gly, are known to be especially vulnerable to hydrolysis.[4]

Q3: Is lyophilization (freeze-drying) a better alternative to a liquid formulation?

Lyophilization removes water, which is required for hydrolysis, thereby significantly enhancing the stability of peptide drugs.[3][4] For this reason, a lyophilized powder is often the preferred format for long-term storage.[3] However, liquid formulations offer significant advantages in terms of ease of use, reduced manufacturing complexity, and patient convenience, making them a highly desirable goal if sufficient stability can be achieved.[5][6] This guide focuses on strategies to achieve that goal.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses common issues encountered during formulation development in a practical, question-and-answer format.

Q1: My initial Pareptide sulfate formulation shows over 10% degradation in just two weeks at 25°C. What is the most likely cause and my first troubleshooting step?

Answer: The most probable cause is a suboptimal pH. A deviation of even one pH unit from the point of maximum stability can increase the hydrolysis rate by an order of magnitude.

Causality: Peptide bond hydrolysis is catalyzed by both H+ (acid) and OH- (base) ions. The reaction rate is minimized at the pH where the combined catalytic effects of acid and base are lowest. Your first and most critical action is to determine this optimal pH for Pareptide sulfate. This involves conducting a pH-rate profile study , a foundational experiment in peptide formulation development.[7]

Q2: I performed a pH-rate study and found the stability optimum at pH 4.5. However, even at this pH, I'm still seeing unacceptable degradation under accelerated conditions (40°C). What should I investigate next?

Answer: Your next step is to scrutinize your buffer system and consider the inclusion of stabilizing excipients.

Causality:

  • Buffer Effects: The buffer species itself can be problematic. Phosphate buffers, for example, are known to sometimes catalyze hydrolysis in peptides like somatostatin and its analogs.[5] You should test alternative buffer systems that are effective at your target pH of 4.5, such as acetate or citrate, to see if the buffer is contributing to the degradation.[11][12] The concentration of the buffer also matters, as higher concentrations can sometimes increase degradation rates.[13]

  • Excipient Stabilization: When pH optimization alone is insufficient, stabilizing excipients are required. These work through various mechanisms to protect the peptide.

    • Polyols and Sugars (e.g., Mannitol, Sucrose, Trehalose): These agents stabilize the peptide's native structure in water through a mechanism called "preferential exclusion." They are preferentially excluded from the peptide's surface, which increases the thermodynamic energy required to unfold the peptide, thus making it more stable and less prone to degradation.[5][11]

    • Co-solvents (e.g., Glycerol, Propylene Glycol): These can reduce the dielectric constant of the aqueous solution, which can significantly slow the rate of certain degradation reactions like deamidation and isomerization.[11]

Visualizing the Problem: Peptide Hydrolysis Pathways

The following diagram illustrates the fundamental mechanisms of acid- and base-catalyzed hydrolysis of the peptide bond, the primary degradation pathway for Pareptide.

General Mechanism of Peptide Bond Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A1 Peptide Bond (Amide) A2 Protonation of Carbonyl Oxygen A1->A2 A3 Nucleophilic Attack by H₂O A2->A3 A4 Tetrahedral Intermediate A3->A4 A5 Bond Cleavage (Carboxylic Acid + Amine) A4->A5 B1 Peptide Bond (Amide) B2 Nucleophilic Attack by OH⁻ B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Bond Cleavage (Carboxylate + Amine) B3->B4

Caption: Acid- and base-catalyzed hydrolysis pathways of a peptide bond.

Q3: My formulation contains trace metal impurities from my API source, and I'm seeing signs of both hydrolysis and oxidation. How do I address this complex issue?

Answer: This requires a multi-pronged approach targeting both degradation pathways simultaneously.

Causality:

  • Oxidation: Metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for the oxidation of sensitive amino acid residues like methionine, cysteine, and tryptophan.[3] This process can generate reactive oxygen species that may also contribute to hydrolytic degradation.

  • Combined Strategy:

    • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from participating in oxidative reactions.

    • Antioxidants: Include an antioxidant to scavenge any free radicals that may form. A common strategy is to add an excess of a readily oxidizable amino acid, like methionine, which acts as a sacrificial scavenger. Ascorbic acid is another common antioxidant.[3]

    • Inert Atmosphere: During manufacturing, purge the formulation vessel and vial headspace with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.[5]

Key Experimental Protocols

To ensure trustworthiness and create a self-validating system, rigorous experimental design is paramount. Below are detailed protocols for essential stability studies.

Protocol 1: Determining the pH-Rate Profile for Pareptide Sulfate

This experiment is crucial for identifying the pH of maximum stability, which is the cornerstone of your liquid formulation.

Objective: To determine the rate of Pareptide hydrolysis as a function of pH and identify the optimal pH for formulation development.

Materials:

  • Pareptide sulfate API

  • Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate, histidine)

  • Acids/bases for pH adjustment (e.g., HCl, NaOH)

  • Water for Injection (WFI) or equivalent

  • Stability-indicating HPLC method (validated for separating Pareptide from its degradants)[2][14]

  • pH meter, analytical balance, volumetric flasks

  • Stability chambers (e.g., 40°C / 75% RH)

Methodology Workflow:

Caption: Experimental workflow for a pH-rate profile stability study.

Data Presentation: The results should be summarized in a table and a V-shaped plot.

pHBuffer SystemRate Constant (k) week⁻¹ at 40°C
3.5Citrate0.085
4.0Citrate0.042
4.5Acetate0.015
5.0Acetate0.021
5.5Histidine0.038
6.0Phosphate0.075
7.0Phosphate0.150
(Note: Data is hypothetical for illustrative purposes)
Protocol 2: Screening for Chemical Stabilizers

Objective: To evaluate the efficacy of different excipients in reducing the rate of Pareptide hydrolysis at the predetermined optimal pH.

Methodology:

  • Prepare a stock solution of Pareptide sulfate in the optimal buffer system (e.g., 20 mM Acetate, pH 4.5) determined from Protocol 1.

  • Create individual formulations by adding various stabilizers from different classes to aliquots of the stock solution. See the table below for examples.

  • Include a control formulation containing only the peptide in the buffer.

  • Perform a T=0 analysis on all formulations via HPLC.

  • Place all samples under accelerated stability conditions (40°C).

  • Analyze samples at a predetermined time point (e.g., 4 weeks) where the control sample shows significant (~10-20%) degradation.

  • Compare the percentage of remaining API in each formulation to the control. A higher percentage indicates a stabilizing effect.

Data Presentation: A clear table is the most effective way to compare results.

Formulation IDExcipient ClassExcipient Added (Concentration)% Intact Pareptide (4 weeks @ 40°C)
F1 (Control)NoneNone85.2%
F2PolyolMannitol (5% w/v)91.5%
F3SugarSucrose (5% w/v)94.8%
F4SugarTrehalose (5% w/v)95.1%
F5AntioxidantMethionine (0.1% w/v)85.5%
F6Co-solventPropylene Glycol (10% v/v)88.1%
(Note: Data is hypothetical. The antioxidant (F5) shows no improvement in hydrolysis, as expected, but would be important if oxidation were also occurring.)

Based on this hypothetical data, sucrose and trehalose are the most promising stabilizers against hydrolysis for this formulation.

By systematically applying these principles and protocols, you can effectively diagnose instability issues, understand the underlying causes, and develop a robust and stable liquid formulation for Pareptide sulfate.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceuticals (Basel). [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. (2025). E-Poly.com. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate. [Link]

  • Proteins & Peptides Liquid Formulation Development. (n.d.). CD Formulation. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Ubaya Repository. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

  • Role of Buffers in Protein Formulations. (2017). ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc. [Link]

  • Role of Buffers in Protein Formulations. (2017). PubMed. [Link]

  • The buffers used in therapeutic protein (other than monoclonal antibody and insulin) liquid formulations. (2015). ResearchGate. [Link]

  • PAREPTIDE SULFATE. (n.d.). gsrs.gsrs.org. [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (2018). Molecules. [Link]

  • New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications. (2022). Foods. [Link]

  • PAREPTIDE SULFATE. (n.d.). Inxight Drugs - ncats. [Link]

  • Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability. (2022). ResearchGate. [Link]

  • Antioxidant Function and Application of Plant-Derived Peptides. (2024). MDPI. [Link]

  • Effect of different temperatures on PAM degradation. (2021). ResearchGate. [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges. (2015). National Institutes of Health. [Link]

  • Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications. (2022). RSC Publishing. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2014). Expert Opinion on Drug Discovery. [Link]

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins. (2020). Angewandte Chemie. [Link]

  • A Comprehensive Approach to the Synthesis of Sulfate Esters. (2022). ResearchGate. [Link]

  • General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability. (2024). Astrobiology. [Link]

  • Stabilization of aqueous persalt solutions. (1995).
  • On the pH-optimum of activity and stability of proteins. (2015). PeerJ. [Link]

  • PAREPTIDE. (n.d.). gsrs.gsrs.org. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2015). ResearchGate. [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (2018). RSC Publishing. [Link]

  • Stability Issues of Peptide Drugs and Their Solutions. (2024). Yanfen Biotech. [Link]

  • Peptide Stability in Solids and Solutions. (2000). ResearchGate. [Link]

  • Perivine sulfate. (n.d.). PubChem. [Link]

  • Mechanism for Peptide Bond Solvolysis in 98% w/w Concentrated Sulfuric Acid. (2025). ACS Omega. [Link]

  • WORKING WITH PEPTIDES. (n.d.). ProImmune. [Link]

  • Peptide Compatibility in Emulsions and pH Systems. (n.d.). Grand Ingredients. [Link]

  • Pareptide - Chemical Details. (2025). EPA. [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (2017). SciELO. [Link]

  • ChemInform Abstract: Mechanisms of Peptide Hydrolysis by Aspartyl and Metalloproteases. (2016). ResearchGate. [Link]

  • Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. (2011). Biomacromolecules. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). Physical Chemistry Chemical Physics. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Pareptide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Pareptide Sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate) is a synthetic tripeptide mimetic with dopaminergic modulating properties. As a small, basic peptide salt, it presents unique chromatographic challenges. Unlike large proteins, its retention behavior is governed heavily by the ionization state of its N-terminal proline and secondary amine structures, making it hypersensitive to pH fluctuations and ion-pairing reagent concentrations .

This guide addresses the root causes of retention time (RT) instability—both gradual drifts and sudden shifts—providing actionable, self-validating protocols to restore method performance.

Physicochemical Profile
PropertySpecificationChromatographic Impact
Structure Tripeptide analog (Pro-Leu-Gly backbone)Low hydrophobicity; requires high aqueous content or ion-pairing for retention.
Basicity Basic (Amine functionality)Severe tailing or RT shifts if silanol activity is not suppressed (requires low pH or TEA/TFA).
Counterion Sulfate (

)
Dissociates in mobile phase; does not contribute to retention unless specific ion chromatography is used.
Key Risk Lack of secondary structureRetention is driven purely by solvophobic interactions, making it highly susceptible to temperature and %B changes.

Diagnostic Workflow

Before altering method parameters, categorize the failure mode using the decision tree below.

TroubleshootingTree Start START: Define RT Shift Type Drift Gradual Drift (Monotonic trend over injections) Start->Drift Jump Sudden Jump (Step change between sequences) Start->Jump Random Random Fluctuation (High %RSD, no trend) Start->Random MobilePhase Check Mobile Phase (TFA evaporation / pH drift) Drift->MobilePhase Most Likely ColumnAge Column Aging (Phase hydrolysis) Drift->ColumnAge Temp Temperature Control (Peltier failure) Drift->Temp Equilibration Equilibration Issue (Insufficient column volumes) Jump->Equilibration New Column? Pump Pump Hardware (Check valve failure / Leak) Jump->Pump Matrix Sample Matrix Effect (pH mismatch) Jump->Matrix

Figure 1: Diagnostic decision tree for categorizing retention time failures. Use this to direct your troubleshooting efforts.

Critical Troubleshooting Guides (Q&A)

Category 1: Mobile Phase & Ion-Pairing Chemistry

Q: My retention times are drifting earlier (decreasing


) over a 10-hour sequence. Why? 

A: The most probable cause is the evaporation of the ion-pairing reagent (e.g., TFA) or organic modifier. Pareptide is a basic peptide. In Reverse Phase (RP) HPLC, reagents like Trifluoroacetic Acid (TFA) serve two roles: they suppress silanol ionization and form hydrophobic ion pairs with the peptide's basic amines, increasing retention. TFA is volatile. If your mobile phase reservoir is not tightly capped or is effectively "degassed" by helium sparging for too long, the TFA concentration drops.

  • Mechanism: Lower [TFA]

    
     Less ion-pairing 
    
    
    
    Reduced hydrophobicity
    
    
    Earlier elution.

Protocol: The "Refresh & Cap" Validation

  • Stop the sequence.

  • Prepare fresh Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (ACN + 0.1% TFA). Do not top up old bottles.

  • Purge lines for 5 minutes at high flow.

  • Inject the Standard.

  • Result: If

    
     returns to the initial value, the issue was evaporation.
    
    • Corrective Action: Use HPLC bottle caps with one-way air valves to prevent evaporation while allowing pressure equalization. Avoid continuous helium sparging; use on-line vacuum degassing instead.

Category 2: Column Conditioning & History

Q: I installed a new C18 column, and the retention time is significantly different from the previous column. Is the column defective?

A: Likely not. This is often a "Silanol Activity" or "Equilibration Hysteresis" issue. Pareptide's basic residues interact strongly with residual silanols on the silica surface. New columns may have different silanol activity profiles compared to aged columns. Furthermore, ion-pairing reagents (IPR) like TFA or sulfonates require significant time to saturate the stationary phase surface.[1]

Protocol: The High-Molarity Passivation To rapidly equilibrate a new column for Pareptide analysis:

  • Flush the column with 20 column volumes (CV) of Mobile Phase B (high organic) to remove storage solvents.

  • Passivate by running a "dummy" gradient with a higher concentration of IPR (e.g., 0.2% TFA) for 30 minutes.

  • Equilibrate with standard method conditions for at least 45 minutes.

  • Conditioning Injections: Inject a high-concentration sample of Pareptide (or a matrix blank) 3–5 times before starting the analytical run. This saturates the "high-energy" active sites.

Category 3: System & Environmental Factors

Q: My retention times fluctuate randomly (up and down) between injections. What is happening?

A: This indicates a hardware instability, likely Temperature or Flow Rate. Peptides lack the rigid secondary structure of proteins, making their interaction with the hydrophobic stationary phase highly dependent on thermodynamics. A fluctuation of just 1°C can shift retention by 0.1–0.2 minutes.

Protocol: Thermal & Flow Verification

  • Temperature: Ensure the column compartment is actively thermostatted (e.g., 40°C). Do not rely on ambient temperature. Verify the pre-heater (if available) is active to prevent thermal mismatch between the incoming solvent and the column.

  • Flow Consistency: Check the pump pressure ripple.

    • Test: Set flow to 1.0 mL/min. Monitor pressure for 2 minutes.

    • Criteria: Pressure fluctuation should be < 1% (e.g., ±20 psi at 2000 psi).

    • Action: If pressure pulses coincide with RT shifts, check pump check valves or purge trapped air.

Summary of Failure Modes

SymptomRoot CauseMechanismCorrective Action
Monotonic Decrease TFA/Modifier EvaporationLoss of ion-pairing capability reduces retention factor (

).
Prepare fresh eluent; seal reservoirs; reduce sparging.
Monotonic Increase Column Aging (Hydrolysis)Loss of bonded phase exposes silanols (rare for C18, common for C4/CN).Replace column; verify pH limits.
Sudden Shift (Early) Phase DewettingHigh aqueous content (>95%) causes C18 chains to collapse.Add 1-2% organic to Mobile Phase A; perform "regeneration" flush.
Sudden Shift (Late) Pump CavitationAir bubble in pump head reduces effective flow rate.Purge pump; degas solvents thoroughly.[2]
Broad/Tailing Peaks pH MismatchpH is near the

of the amine (approx 9.0) or carboxyl (if present).
Adjust pH to be >1.5 units away from

(typically pH < 3.0).

Visualizing the System Workflow

The following diagram illustrates the critical control points in the HPLC flow path where Pareptide analysis is most vulnerable to error.

SystemFlow Solvent Solvent Reservoir (Risk: TFA Evaporation) Degasser Degasser (Risk: Bubble formation) Solvent->Degasser Suction Pump Pump Heads (Risk: Check Valve Stick) Degasser->Pump Flow Injector Autosampler (Risk: Carryover) Pump->Injector High Pressure Column C18 Column (Risk: Silanol Activity) Injector->Column Sample Load Detector UV Detector (Risk: Cell Contamination) Column->Detector Elution

Figure 2: Critical Control Points in the HPLC Flow Path.[2][3][4][5] Red indicates the highest risk for retention drift.

References

  • National Center for Advancing Translational Sciences (NCATS). Pareptide Sulfate | Inxight Drugs. Retrieved from [Link]

  • Waters Corporation. Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • Chromatography Today. Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Separation Science. The Case of the Unintentional Ion-Pairing Reagent. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Peptide Aggregation in Pareptide Sulfate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pareptide sulfate (AY-24,856). As a synthetic, metabolically stable analog of melanotropin-inhibiting factor (MIF-1), Pareptide functions as a potent positive allosteric modulator (PAM) of dopamine D2 receptors . While its L-prolyl-N-methyl-D-leucylglycinamide sequence is engineered to resist proteolytic degradation , formulating its sulfate salt in aqueous solutions presents unique physicochemical challenges.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure monomeric integrity and reproducible D2 receptor assays.

Section 1: The Mechanistic "Why" - Understanding Pareptide Aggregation

Despite its low molecular weight (MW 694.84 for the 2:1 sulfate salt), Pareptide sulfate is highly susceptible to aggregation driven by a synergistic combination of hydrophobic and ionic forces. The N-methylation of D-leucine successfully reduces hydrogen-bonding degradation pathways, but the hydrophobic Pro-Leu motifs retain an inherent propensity to self-associate.

More critically, the sulfate counterion (SO₄²⁻) acts as an electrostatic bridge between the positively charged N-termini of multiple peptide monomers. When introduced into buffers with high ionic strength or divalent cations, the Debye screening length decreases. This neutralizes the peptide's natural electrostatic repulsion, allowing short-range hydrophobic interactions to dominate and trigger amorphous aggregation.

AggregationMechanism Monomer Pareptide Sulfate Monomers Buffer Sub-optimal Buffer (High Salt / Ca2+) Monomer->Buffer Exposure Prevention Optimized Formulation (Low salt, pH 5.5-6.5) Monomer->Prevention Solubilization Bridging Sulfate-Mediated Ionic Bridging Buffer->Bridging Triggers Nucleation Hydrophobic Nucleation (Pro-Leu interactions) Bridging->Nucleation Synergizes with Aggregates Amorphous Aggregates (Turbidity / Loss of Activity) Nucleation->Aggregates Oligomerization Prevention->Monomer Stabilizes

Mechanistic pathway of Pareptide sulfate aggregation and prevention strategies.

Section 2: Troubleshooting FAQs

Q1: My Pareptide sulfate solution becomes cloudy immediately upon reconstitution. What is happening? A1: Immediate turbidity indicates a rapid "salting out" effect or counterion incompatibility. If you reconstitute the lyophilized powder directly into a physiological buffer (like PBS) or a buffer containing divalent cations (e.g., Tyrode's solution), the sulfate ions form insoluble complexes, dragging the peptide out of solution. Causality & Solution: Always reconstitute the peptide in sterile, ultrapure water (ddH₂O) first to establish a concentrated stock. The high dielectric constant of pure water ensures complete dissociation of the sulfate salt. Dilute into your working buffer immediately before the experiment to minimize the time the peptide spends in a high-salt environment.

Q2: I observe a gradual loss of D2 receptor allosteric modulation activity over 24 hours in my cell culture assays. Is the peptide degrading? A2: While Pareptide is highly resistant to proteolytic cleavage compared to endogenous MIF-1 , it is prone to slow, concentration-dependent aggregation in complex media at 37°C. As monomers assemble into soluble oligomers, the effective concentration of the active PAM monomer drops, reducing its efficacy at the D2 receptor . Causality & Solution: Aggregation is thermodynamically favored at higher temperatures due to increased hydrophobic effects. Minimize the time the peptide spends in serum-containing media. Prepare fresh working dilutions from frozen aqueous stocks daily rather than storing them at 4°C or 37°C.

Q3: How does pH affect Pareptide sulfate stability? A3: The terminal glycinamide and the secondary amine of the proline ring have specific pKa values. At pH > 7.5, deprotonation of the N-terminus reduces the electrostatic repulsion between peptide molecules, favoring hydrophobic interactions between the Pro-Leu motifs. Causality & Solution: Maintaining a slightly acidic to neutral pH (5.5 - 6.5) for stock solutions maximizes electrostatic repulsion and monomer stability.

Section 3: Self-Validating Experimental Protocols

To ensure experimental reproducibility and eliminate aggregation variables, utilize the following self-validating workflow for reconstituting Pareptide sulfate.

ProtocolWorkflow Step1 1. Equilibration Desiccator to RT Step2 2. Solubilization ddH2O (pH 6.0) Step1->Step2 Step3 3. Filtration 0.22 µm PVDF Step2->Step3 Step4 Step4 Step3->Step4 Fail Fail Step4->Fail Fail Step5 5. Storage Aliquot & Freeze Step4->Step5 Pass

Step-by-step workflow for the reconstitution and validation of Pareptide.

Protocol: Preparation and Validation of Monomeric Stocks
  • Equilibration: Allow the vial of lyophilized Pareptide sulfate to reach room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which can cause localized hydrolysis or pre-mature dissolution, leading to the seeding of aggregates.

  • Primary Solubilization: Add sterile, degassed ddH₂O (pH adjusted to 6.0) to achieve a 10 mM stock. Do not vortex. Instead, gently swirl or use a bath sonicator for 30 seconds. Causality: Vortexing introduces a high surface-area air-liquid interface. Hydrophobic residues align at this interface, triggering nucleation. Degassing the water prevents microbubble formation.

  • Filtration: Pass the 10 mM stock through a 0.22 µm low-protein-binding PVDF or PES filter. Causality: Hydrophobic peptides can adsorb onto standard cellulose acetate membranes. PVDF prevents concentration loss while physically removing any pre-existing nucleating seeds.

  • Validation (Dynamic Light Scattering - DLS): Load 50 µL of the filtered stock into a quartz cuvette and measure the hydrodynamic radius (Rh). Self-Validation Check: A monodisperse peak at Rh < 1.5 nm confirms a pure monomeric state. If peaks > 10 nm are detected, aggregation has occurred; discard the solution and re-evaluate water purity and pH.

  • Storage: Aliquot the validated stock into single-use polypropylene tubes and flash-freeze in liquid nitrogen. Store at -80°C.

Section 4: Quantitative Data & Optimization Guidelines

To aid in assay design, the following table summarizes the physicochemical limits and buffer compatibilities for Pareptide sulfate to prevent aggregation.

ParameterOptimal Range / ChoiceAggregation Risk / ConsequenceMechanistic Rationale
Primary Solvent ddH₂O (Ultrapure)High (if using saline)High dielectric constant prevents sulfate bridging.
pH Range 5.5 – 6.5High (at pH > 7.5)Maintains N-terminal protonation for electrostatic repulsion.
Max Stock Conc. 10 mMModerate (> 25 mM)Exceeding solubility limits forces hydrophobic nucleation.
Filter Material PVDF or PESHigh (Cellulose Acetate)Low protein-binding materials prevent monomer stripping.
Divalent Cations < 1 mM in working bufferVery High (Ca²⁺, Mg²⁺)Divalent cations strongly coordinate with sulfate, precipitating the salt.

References

  • NCATS Inxight Drugs. PAREPTIDE SULFATE. National Center for Advancing Translational Sciences.[Link]

  • Silva-Reis, S. C., et al. (2023). Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors. ACS Medicinal Chemistry Letters, 14(12), 1656–1663.[Link]

  • Adessi, C., & Soto, C. (2002). Converting a Peptide into a Drug: Strategies to Improve Stability and Bioavailability. Current Medicinal Chemistry, 9(9), 963-978.[Link]

Technical Support Center: Optimization of Solid-Phase Peptide Synthesis for Pareptide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of Pareptide analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Solid-Phase Peptide Synthesis (SPPS). Pareptide analogs, often characterized by hydrophobic sequences, present unique challenges that demand a nuanced and optimized approach. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles and achieve high-purity, high-yield products.

Introduction to the Challenges of Synthesizing Pareptide Analogs

This guide will dissect these common problems and provide scientifically-grounded solutions to optimize your synthesis of Pareptide analogs.

Troubleshooting Guide: A Question-and-Answer Approach

Section 1: Poor Coupling Efficiency & Incomplete Reactions

Q1: My coupling reaction is incomplete, even after extended reaction times. What are the likely causes and how can I fix this?

A1: Incomplete coupling is a hallmark of synthesizing difficult sequences like Pareptide analogs. The primary culprit is often peptide chain aggregation, which physically prevents the activated amino acid from reaching the N-terminal amine of the resin-bound peptide.[4]

Immediate Troubleshooting Steps:

  • Double Coupling: The simplest first step is to repeat the coupling step with a fresh solution of the activated amino acid.[5][6] This can often drive the reaction to completion.

  • Increase Reagent Concentration: Increasing the concentration of your amino acid and coupling reagent solutions can enhance reaction kinetics by increasing the probability of molecular interaction.[7][8] Concentrations of 0.5 M for both the amino acid and coupling reagent are often effective.[7]

Advanced Strategies for Persistent Coupling Issues:

  • Change Coupling Reagents: Sterically hindered amino acids or aggregated sequences may necessitate more potent coupling reagents. Consider switching to aminium/uronium-based reagents like HBTU, HATU, or COMU, which are known for their high coupling efficiencies.[5][9] HATU and its HOAt-based counterparts are particularly effective for coupling N-methylated amino acids.[9]

    Coupling ReagentKey Features & Applications
    DIC/HOBt A classic carbodiimide-based method. Good for minimizing racemization, especially with Cys(Trt).[9]
    HBTU/HATU Highly efficient aminium-based reagents.[5][9] HATU is often superior for sterically hindered couplings.[9][10]
    PyBOP/PyAOP Phosphonium-based reagents that are also highly effective.[10] PyAOP, which generates OAt esters, can reduce epimerization.[10]
    COMU A newer generation uronium reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[9][11]
  • Incorporate "Structure-Disrupting" Elements: To proactively combat aggregation, introduce elements that disrupt the secondary structures responsible for aggregation.

    • Pseudoproline Dipeptides: These derivatives of Ser and Thr introduce a "kink" in the peptide backbone, effectively disrupting inter-chain hydrogen bonding.[4] They can be incorporated using standard coupling methods.

    • Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the amide nitrogen of a key residue can prevent hydrogen bond formation.[4][12] Introducing one of these protected residues every six to seven amino acids is often sufficient to disrupt aggregation.[4][13]

Q2: I'm observing a significant amount of deletion sequences in my final product. What is causing this?

A2: The presence of deletion sequences points to incomplete Fmoc deprotection. Similar to poor coupling, this is often a consequence of peptide aggregation, where the deprotection reagent (piperidine) cannot access the Fmoc group.

Troubleshooting Incomplete Deprotection:

  • Extend Deprotection Time: The most straightforward approach is to increase the duration of the piperidine treatment.

  • Use a Stronger Base: For particularly stubborn Fmoc groups, adding a small percentage of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[4] A common cocktail is 2% DBU and 20% piperidine in DMF.

  • Monitor Deprotection: Utilize real-time UV monitoring of the dibenzofulvene-piperidine adduct to ensure the deprotection reaction has gone to completion.[6] This is a feature on many automated peptide synthesizers.

Section 2: On-Resin Aggregation & Poor Solvation

Q3: My resin beads are shrinking and clumping together during the synthesis. What does this indicate and what can I do about it?

A3: Resin shrinking and clumping are classic signs of severe on-resin peptide aggregation.[5] This indicates that the peptide chains are collapsing and interacting with each other rather than being well-solvated by the synthesis solvent.

Strategies to Mitigate On-Resin Aggregation:

  • Optimize Your Choice of Resin: The solid support plays a critical role in the success of your synthesis.

    • Low-Loading Resins: For long or difficult sequences, using a resin with a lower loading capacity (e.g., 0.1–0.2 mmol/g) provides more physical space between the growing peptide chains, reducing steric hindrance and the likelihood of aggregation.[14][15]

    • Hydrophilic/Amphipathic Resins: Polystyrene (PS) resins are inherently hydrophobic.[14] For hydrophobic Pareptide analogs, switching to a more hydrophilic resin can improve solvation.[16]

      • PEG-based Resins (e.g., TentaGel, NovaSyn® TG): These resins incorporate polyethylene glycol (PEG) chains, which create a more solution-like environment, enhancing solvation and improving reaction kinetics.[17][18]

      • DEG-crosslinked Polystyrene Resins: These offer a promising alternative with reduced hydrophobicity and enhanced flexibility, leading to higher purities and yields for challenging sequences.[11]

  • Solvent Optimization: The choice of solvent is crucial for maintaining peptide solvation.

    • "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) is known to be effective for synthesizing hydrophobic peptides.[2]

    • Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures and break up aggregates.[8]

    • DMSO: Dimethyl sulfoxide (DMSO) is a powerful dissociating solvent that can be highly effective at overcoming internal aggregation.[19] Using up to 25% DMSO in DMF for both coupling and deprotection steps is a common strategy.

Workflow for Addressing On-Resin Aggregation

Caption: Decision tree for troubleshooting on-resin aggregation.

Section 3: Side Reactions

Q4: I'm observing a side product with the same mass as my target peptide that is difficult to separate by HPLC. What could this be?

A4: This is a classic indicator of aspartimide formation, especially if your Pareptide analog contains an Asp residue.[7][20] This base-catalyzed side reaction occurs during the piperidine-mediated Fmoc deprotection and leads to the formation of a cyclic imide. This can then hydrolyze to form both α- and β-aspartyl peptides, which are often inseparable from the desired product.[20]

Preventing Aspartimide Formation:

  • Protecting Group Strategy: The most effective way to prevent aspartimide formation is to use a protecting group on the Asp side chain that sterically hinders the cyclization. Newer tert-butyl based protecting groups have been developed for this purpose.[20]

  • Additive in Deprotection Cocktail: Adding an acidic modifier like 1 M ethyl cyano(hydroxyimino)acetate (Oxyma) to the 20% piperidine in DMF deprotection solution can significantly reduce the levels of aspartimide-related impurities.[20]

  • Backbone Protection: The use of Hmb or Dmb backbone protection on the residue preceding the Asp can also prevent aspartimide formation.[4]

Q5: My Pareptide analog contains a C-terminal proline. I'm experiencing significant loss of dipeptide from the resin. What is happening?

A5: You are likely observing diketopiperazine formation.[13] This side reaction is particularly common when Proline is the second residue to be coupled. The liberated N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[13]

Strategies to Minimize Diketopiperazine Formation:

  • Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride (2-CTC) are more sterically bulky around the linkage point, which disfavors the intramolecular cyclization reaction.[13]

  • Couple a Dipeptide: Instead of coupling the second amino acid individually, couple the corresponding Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.[13]

Section 4: Cleavage and Purification

Q6: My final yield after cleavage is very low, although on-resin monitoring suggested the synthesis was successful. What went wrong?

A6: A low yield after cleavage can stem from several issues during the final steps of the process.

Troubleshooting Low Post-Cleavage Yield:

  • Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on a few milligrams of resin.[5] Analyze the supernatant by mass spectrometry to confirm the presence of your target peptide. This will tell you if the issue is with the synthesis itself or the cleavage/work-up.[5]

  • Optimize the Cleavage Cocktail: The standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[21][22] However, the scavengers need to be tailored to your peptide's sequence. For example, peptides containing Trp require scavengers like TIS to prevent re-attachment of protecting groups.

  • Ensure Complete Precipitation: Peptides, especially hydrophobic ones, may not precipitate efficiently in cold diethyl ether. If you don't see a precipitate, try concentrating the TFA solution under a stream of nitrogen before adding it to the ether.[23] Alternatively, you may need to cleave the resin multiple times to ensure full recovery.[23]

Q7: My purified Pareptide analog has poor solubility in aqueous buffers for my downstream assays. How can I improve this?

A7: Poor solubility is a common issue with hydrophobic peptides.[3]

Strategies for Solubilizing Hydrophobic Peptides:

  • Systematic Solubility Testing: Always start with a small aliquot of your peptide to find the best solvent system.

  • Organic Co-solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add your aqueous buffer to the desired final concentration.[24]

  • pH Adjustment: The net charge of your peptide will influence its solubility. Adjusting the pH of the buffer can often improve solubility.

  • Formic or Acetic Acid: For very difficult cases, adding a small amount of formic or acetic acid can help to solubilize the peptide.[3]

Experimental Protocol: Test Cleavage and Analysis

  • Resin Sampling: Carefully weigh approximately 5-10 mg of your dried peptide-resin into a microcentrifuge tube.

  • Cleavage Cocktail Addition: Add 200 µL of the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to the resin.[5]

  • Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[5]

  • Filtration: Filter the cleavage mixture away from the resin beads using a small fritted syringe, collecting the filtrate.

  • Precipitation: In a separate tube, add the filtrate to approximately 2 mL of cold diethyl ether.[5] A white precipitate should form.

  • Isolation: Centrifuge the tube to pellet the precipitate. Carefully decant the ether.

  • Analysis: Wash the pellet with more cold ether, then dry it. Dissolve the crude peptide in a suitable solvent and analyze by LC-MS to confirm the mass of your target peptide.

Frequently Asked Questions (FAQs)

  • What is the best resin for synthesizing a hydrophobic Pareptide analog? For hydrophobic peptides, consider a low-loading (0.1-0.2 mmol/g) Wang resin or, for very difficult sequences, a PEG-based resin like NovaSyn® TG or TentaGel to improve solvation.[14][17]

  • How often should I use "double coupling"? Double coupling should be considered for sterically hindered amino acids, after proline, or any time a coupling monitoring test (like the Kaiser test) indicates an incomplete reaction.[5][6][7]

  • Can I use microwave energy to speed up my synthesis? Yes, microwave-assisted peptide synthesis can accelerate both coupling and deprotection steps and can help to disrupt aggregation by increasing the kinetic energy of the system.[12][25]

  • My Kaiser test is negative, but I still have poor yield. Why? For aggregated sequences, the Kaiser test can give a false negative because the ninhydrin reagent cannot access the free amines within the collapsed peptide-resin matrix. It is crucial to use additional analytical methods, like a test cleavage and MS analysis, to accurately assess the progress of your synthesis.

  • What is an orthogonal protection strategy and why is it important? An orthogonal protection strategy uses protecting groups that can be removed under different chemical conditions.[26] For example, in Fmoc/tBu chemistry, the N-terminal Fmoc group is removed by a base (piperidine), while the side-chain protecting groups (like tBu) are removed by an acid (TFA).[26] This allows for the selective deprotection of specific sites, which is essential for the stepwise elongation of the peptide chain.

References

Sources

Technical Support Center: UPLC Analysis of Pareptide Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of bulk Pareptide sulfate and its impurities via Ultra-Performance Liquid Chromatography (UPLC). This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, experience-driven answers to common challenges encountered during method development, validation, and routine analysis. Our focus is on explaining the causality behind chromatographic phenomena and providing robust, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for Pareptide sulfate.

Q1: What is a stability-indicating UPLC method, and why is it critical for Pareptide sulfate analysis?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other related substances.[1] For a synthetic peptide like Pareptide sulfate, which can degrade through pathways such as deamidation, oxidation, or hydrolysis, this is non-negotiable.[2][3] A validated stability-indicating method ensures that any decrease in the API concentration during stability studies is met with a corresponding mass balance of impurities, providing a true picture of the drug substance's stability profile.[4] This is a core requirement of regulatory bodies like the FDA and is outlined in ICH guidelines Q1A(R2) and Q2(R2)/Q14.[1][5]

Q2: What are typical starting conditions for developing a UPLC method for Pareptide sulfate impurity analysis?

Developing a robust UPLC method for a peptide begins with a systematic screening protocol.[3] Reversed-phase UPLC is the predominant technique for this application.[1] A well-chosen set of starting parameters allows for efficient optimization. Below is a recommended starting point based on established principles for peptide analysis.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column ACQUITY UPLC BEH C18, 130Å, 1.7 µm, 2.1 x 150 mmThe 1.7 µm particle size provides high peak capacity essential for resolving closely related impurities.[6] A 130Å pore size is suitable for peptides of this size. C18 is a good starting point, but other chemistries (e.g., CSH C18, Phenyl) should be screened for alternative selectivity.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an excellent ion-pairing agent that sharpens peptide peaks by minimizing secondary interactions with the stationary phase.[7][8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is the standard organic modifier. Its low viscosity is well-suited for UPLC systems.
Gradient 5% to 55% B over 30 minutes (Initial Screening)A broad gradient helps determine the retention window of the API and its impurities.[9] The gradient should then be optimized to be shallower around the elution region of interest to maximize resolution.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temp. 40-60 °CElevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak shape and alter selectivity.[10][11] Temperature stability is critical for retention time reproducibility.[10]
Detection (UV) 214-220 nmPeptides exhibit strong absorbance in this range due to the peptide backbone.[3] A Photodiode Array (PDA) detector is recommended to assess peak purity.
Injection Volume 1-5 µLKeep the injection volume low to prevent column overloading, which can cause peak distortion.[12][13]
Sample Diluent Mobile Phase A or a weaker solventThe sample diluent should be as weak as or weaker than the initial mobile phase to ensure good peak shape and prevent peak splitting.[14]

Q3: How do I validate a UPLC impurity method according to ICH guidelines?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] For an impurity method, this involves assessing several key parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[5][15]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is proven through forced degradation studies, where the method must resolve the API from all degradation products.[16]

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a specified range. For impurities, this typically ranges from the Limit of Quantitation (LOQ) to 120-150% of the specification limit.[3][5][17]

  • Accuracy: The closeness of test results to the true value. This is often determined by spiking the drug substance with known amounts of impurities at different concentration levels.[9]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., multiple injections of the same sample).

    • Intermediate Precision: Variation within the same laboratory (e.g., different days, different analysts, different equipment).[9]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[1] The LOQ must be at or below the reporting threshold for impurities (e.g., 0.10%).[3]

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Q4: What are the common types of impurities found in synthetic peptides like Pareptide sulfate?

Impurities in synthetic peptides can be broadly categorized as either process-related or degradation products.[3]

  • Process-Related Impurities: These arise during solid-phase peptide synthesis (SPPS). Examples include:

    • Deletion sequences: An amino acid is missing from the chain.

    • Truncated sequences: The sequence is incomplete.

    • Insertion sequences: An extra amino acid is present.

    • Incomplete deprotection: Protecting groups from synthesis remain on the final peptide.

    • Isomers: Such as those arising from racemization during synthesis or isomeric amino acid substitutions (e.g., Leu/Ile).[18]

  • Degradation Products: These form during storage or handling. Common pathways for peptides include:

    • Deamidation: Of asparagine (Asn) or glutamine (Gln) residues.

    • Oxidation: Primarily of methionine (Met) or cysteine (Cys) residues.

    • Hydrolysis: Cleavage of the peptide bond.

    • Aggregation: Formation of dimers or higher-order structures.

Part 2: UPLC Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Category: Poor Peak Shape

Q: My main Pareptide sulfate peak is tailing (Tailing Factor > 2.0). What are the causes and solutions?

A: Peak tailing is one of the most common issues in peptide analysis and typically points to undesirable secondary interactions between the analyte and the column.[12]

  • Primary Cause: Silanol Interactions. Residual silanol groups (Si-OH) on the silica-based stationary phase are acidic and can interact with basic residues on the peptide, causing a portion of the molecules to lag behind, resulting in a tailed peak.

  • Solutions:

    • Optimize Ion-Pairing Agent: Ensure you are using an adequate concentration of an acidic modifier like TFA (typically 0.1%). TFA pairs with basic sites on the peptide and also protonates the silanol groups, minimizing secondary interactions. If using an MS-compatible method, formic acid (FA) can be used, but it is a weaker acid and may not be as effective at eliminating tailing.[8]

    • Increase Column Temperature: Raising the temperature (e.g., from 40°C to 55°C) can improve peak symmetry. This reduces mobile phase viscosity and can speed up the kinetics of desorption from active sites.[10]

    • Check for Column Contamination/Aging: A column that has been used extensively may have irreversibly adsorbed material or a deteriorating packed bed.[10][14] Flush the column with a strong solvent wash. If this fails, replace the guard column (if used) or the analytical column itself.[14]

Q: I'm observing peak fronting (Tailing Factor < 0.8) for the main analyte peak. What does this indicate?

A: Peak fronting is a classic sign of mass overload.[12]

  • Primary Cause: Injecting too much sample mass onto the column. The stationary phase becomes saturated at the peak's center, causing molecules at the leading edge to travel faster through the column, resulting in a fronting peak.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and reinject. This is the most effective solution.[12]

    • Decrease Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.[13]

Q: Some of my impurity peaks are broad or split. What should I investigate?

A: Broad or split peaks, especially for minor components, can have several causes.

  • Potential Causes & Solutions:

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of ACN), the sample band will not focus properly at the column head, leading to peak distortion.[14] Solution: Prepare your sample in the initial mobile phase composition or a weaker solvent.

    • Column Inlet Frit Blockage or Bed Collapse: A physical obstruction or a void at the head of the column can cause the sample path to split, resulting in distorted or doubled peaks.[14] Solution: First, try back-flushing the column. If the problem persists, the column has likely reached the end of its life and should be replaced.

    • Co-elution: The "split" peak may actually be two or more closely eluting, unresolved impurities. Solution: Optimize the separation by adjusting the gradient slope (make it shallower), changing the mobile phase pH, or screening a column with a different stationary phase chemistry to alter selectivity.[6][11]

Category: Resolution and Selectivity Issues

Q: Two critical impurities are co-eluting. How can I improve their resolution?

A: Improving resolution (Rs) requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

  • Solutions to Improve Resolution:

    • Increase Efficiency (N): Use a longer column. Doubling the column length can significantly increase the number of theoretical plates and improve resolution for complex separations.[6] UPLC systems with their low dispersion are well-suited for this.

    • Optimize Selectivity (α): This is often the most powerful approach.

      • Change Organic Modifier: While ACN is standard, switching to methanol or using a ternary mixture (Water/ACN/Methanol) can alter selectivity.

      • Modify Mobile Phase pH or Ion-Pairing Agent: Changing the pH can alter the charge state of acidic or basic residues on the peptide impurities, dramatically changing their interaction with the C18 stationary phase. Switching from TFA to an alternative like phosphoric acid (for UV-only methods) can also provide different selectivity.[2]

      • Change Stationary Phase: If a C18 column doesn't provide adequate separation, try a column with a different chemistry, such as Phenyl-Hexyl or a C4 phase, which offer different retention mechanisms.[7][10]

    • Adjust the Gradient: Make the gradient slope shallower in the region where the critical pair elutes. A slower increase in the organic phase percentage gives the peaks more time to separate.[11]

Category: Retention Time and Reproducibility Problems

Q: The retention times for my peaks are shifting between injections. What's causing this instability?

A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or hardware.[9]

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require an equilibration time of 10-15 column volumes.

    • Column Temperature Fluctuation: Even minor changes in column temperature can cause significant retention shifts, especially for peptides.[10] Ensure the column oven is on, stable, and correctly calibrated.

    • Mobile Phase Instability: Mobile phases, especially those with volatile components or additives, can change composition over time due to evaporation.[10] Solution: Prepare fresh mobile phase daily and keep bottles capped.

    • Pump Performance Issues: Leaks or failing check valves in the pump can lead to an inconsistent flow rate and fluctuating backpressure, causing retention times to drift. Monitor system pressure for stability.

Category: Sensitivity and Baseline Issues

Q: I can't detect a known low-level impurity. How can I increase the method's sensitivity?

A: Detecting impurities at low levels (e.g., <0.10%) is a primary goal of these methods.[3][7]

  • Solutions to Increase Sensitivity:

    • Optimize Detection Wavelength: While 214 nm is a good starting point, confirm the optimal wavelength for your specific API and impurities using a PDA detector to ensure you are monitoring at the absorbance maximum.

    • Increase Injection Volume/Concentration: Carefully increase the amount of sample injected. However, be mindful of overloading the column with the main API peak, which can cause peak distortion and potentially obscure nearby impurities.

    • Reduce Baseline Noise: A clean, stable baseline is essential for detecting small peaks. See the next question for tips on reducing noise.

    • Use a More Sensitive Detector: If UV detection is insufficient, coupling the UPLC system to a mass spectrometer (UPLC-MS) offers significantly higher sensitivity and specificity for impurity identification and quantification.[19]

Q: My baseline is noisy and/or drifting. How can I fix this?

A: A poor baseline compromises the ability to accurately integrate low-level impurity peaks.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Using old or low-quality solvents (water or ACN) or contaminated additives (TFA) is a common source of baseline noise. Solution: Use fresh, HPLC/UPLC-grade solvents and high-purity additives.[10]

    • Air Bubbles in the System: Air trapped in the pump, detector, or lines will cause baseline spikes and instability. Solution: Thoroughly degas your mobile phases before use and ensure the system's inline degasser is functioning correctly.

    • Column Bleed: An old or poor-quality column may "bleed" stationary phase, causing a drifting or noisy baseline, especially during a gradient. Solution: Flush the column or replace it if it is aged.

    • Detector Lamp Issue: A failing UV detector lamp can cause significant noise. Check the lamp energy and usage hours in your system's diagnostics.

Part 3: Visualizations & Data

System Suitability Criteria

Method validation and routine analysis must be preceded by a system suitability test (SST) to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[9]
Resolution (Rs) Rs ≥ 2.0Confirms baseline separation between the main peak and the closest eluting impurity.[9]
Precision (%RSD) NMT 2.0% for peak area (n≥5)Demonstrates the reproducibility of the injection and system hardware.[9]
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.[9]
Experimental and Logic Workflows

UPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) (e.g., Stability-Indicating, LOQ <0.1%) B Screen Columns & Mobile Phases (e.g., C18, Phenyl; TFA, FA) A->B C Run Broad Gradient Scans B->C D Optimize Gradient Slope (Shallow gradient around API) C->D Select best conditions E Optimize Temperature & Flow Rate D->E F Confirm Peak Tracking (UPLC-MS) E->F G Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G Lock optimized method H Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) G->H I Finalize Method & SST Criteria H->I

Caption: UPLC Method Development Workflow for Impurity Analysis.

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed Tailing Is Peak Tailing? Start->Tailing Fronting Is Peak Fronting? Tailing->Fronting No Cause_Tailing Likely Cause: Secondary Interactions Tailing->Cause_Tailing Yes Split Is Peak Split or Broad? Fronting->Split No Cause_Fronting Likely Cause: Column Overload Fronting->Cause_Fronting Yes Cause_Split Potential Causes: Solvent Mismatch, Column Fault, Co-elution Split->Cause_Split Yes Sol_Tailing1 Solution: Optimize TFA Conc. Cause_Tailing->Sol_Tailing1 Sol_Tailing2 Solution: Increase Temp. Cause_Tailing->Sol_Tailing2 Sol_Tailing3 Solution: Check/Replace Column Cause_Tailing->Sol_Tailing3 Sol_Fronting1 Solution: Reduce Sample Conc. Cause_Fronting->Sol_Fronting1 Sol_Fronting2 Solution: Reduce Inj. Volume Cause_Fronting->Sol_Fronting2 Sol_Split1 Solution: Match Sample Solvent Cause_Split->Sol_Split1 Sol_Split2 Solution: Backflush/Replace Column Cause_Split->Sol_Split2 Sol_Split3 Solution: Optimize Selectivity Cause_Split->Sol_Split3

Sources

Technical Support Center: Separation of Pareptide Free Base from Sulfate Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating pareptide free base from its sulfate salt. Here, we will delve into the underlying principles of separation, provide detailed troubleshooting guides for common issues, and present validated experimental protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to separate the pareptide free base from its sulfate salt?

The presence of a salt form, such as sulfate, can significantly impact the physicochemical properties of a peptide, including its solubility, stability, and bioavailability.[1][2] For accurate quantification, characterization, and formulation development, it is crucial to distinguish and resolve the free base from its salt form. The counter-ion (sulfate) can influence the peptide's chromatographic behavior, potentially leading to inaccurate purity assessments if not properly addressed.[3]

Q2: What are the primary analytical techniques for this separation?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and robust technique for separating peptides and their salt forms.[4][5] Other valuable techniques include ion-exchange chromatography (IEX), hydrophilic interaction chromatography (HILIC), and capillary electrophoresis (CE), which offer alternative selectivity.[6][7] For definitive identification, coupling these separation techniques with mass spectrometry (LC-MS) is highly recommended.[8][9]

Q3: How does the sulfate counter-ion affect the chromatography of pareptide?

The sulfate counter-ion (SO₄²⁻) can interact with the positively charged residues of the pareptide, forming ion pairs.[1][8] This interaction can alter the overall hydrophobicity and charge of the peptide, thereby affecting its retention on a reversed-phase column.[3] Depending on the mobile phase conditions, the sulfate salt may co-elute with the free base or appear as a separate, often poorly resolved, peak.

Q4: What is the role of mobile phase additives like trifluoroacetic acid (TFA)?

Mobile phase additives, particularly ion-pairing agents like TFA, are critical for achieving sharp, symmetrical peaks in peptide separations.[10][11] TFA forms a tight ion pair with the positively charged groups on the peptide, masking their charge and increasing the peptide's hydrophobicity.[12][13] This leads to more predictable and reproducible retention on C18 columns. While effective for UV detection, TFA can cause ion suppression in mass spectrometry.[14] In such cases, volatile additives like formic acid (FA) are preferred, although they may offer less resolution.[14]

Troubleshooting Guide

This section addresses common problems encountered during the separation of pareptide free base from its sulfate salt.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column.[15] - Inappropriate mobile phase pH.[16] - Column overload.[17]- Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the peptide's pKa to maintain a consistent charge state.[16] - Increase Ion-Pairing Agent Concentration: A higher concentration of TFA (e.g., 0.1%) can more effectively mask silanol interactions.[10] - Use a Different Column: Consider a column with a different chemistry (e.g., C8, Phenyl) or a more modern, end-capped column. - Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column.[17]
Peak Splitting or Shoulders - Co-elution of the free base and sulfate salt. - On-column conversion between the two forms. - Issues with the HPLC system (e.g., blocked frit, column void).[18] - Sample solvent mismatch with the mobile phase.[17]- Optimize Gradient: A shallower gradient can improve the resolution between closely eluting species. - Modify Mobile Phase: Experiment with different ion-pairing agents (e.g., HFBA, PFPA) which can alter selectivity.[11][19] - System Check: Perform a blank injection to rule out system contamination.[14] Check for column voids or a blocked frit.[18] - Sample Preparation: Dissolve the sample in the initial mobile phase to prevent peak distortion.[17]
Inconsistent Retention Times - Fluctuations in mobile phase composition or temperature. - Column degradation. - Inadequate column equilibration.- Control Temperature: Use a column thermostat to maintain a consistent temperature (e.g., 40°C). - Ensure Proper Mixing: Adequately mix mobile phase components and degas them before use. - Equilibrate Thoroughly: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.
Low Analyte Recovery - Adsorption of the peptide to the column or system components. - Precipitation of the peptide in the mobile phase. - Incomplete elution from the column.- Increase Organic Modifier Strength: A stronger organic solvent in the mobile phase can improve the elution of hydrophobic peptides. - Check Peptide Solubility: Ensure the peptide is soluble in the mobile phase at the injected concentration.[20][21] - Passivate the System: If significant adsorption is suspected, passivating the HPLC system with a high concentration of the peptide may help.

Experimental Protocols & Methodologies

Protocol 1: RP-HPLC Method for Baseline Separation

This protocol provides a starting point for separating pareptide free base and its sulfate salt using a standard C18 column with UV detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.[10]

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.[10]

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve the pareptide sample in the sample diluent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 214 nm[4]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 50
      26.0 95
      28.0 95
      28.1 5

      | 35.0 | 5 |

  • Data Analysis: Integrate the peaks corresponding to the pareptide free base and the sulfate salt. The free base is expected to elute slightly later due to its increased hydrophobicity in the absence of the sulfate counter-ion.

Protocol 2: LC-MS Method for Identification and Quantification

For unambiguous identification, coupling HPLC with mass spectrometry is essential. This method utilizes formic acid as a volatile mobile phase additive.

Instrumentation:

  • LC-MS system (e.g., coupled to a Q-TOF or Triple Quadrupole mass spectrometer).[9][22]

Materials:

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.[14]

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.[14]

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program: (Adjust as needed based on initial scouting runs)

      Time (min) % Mobile Phase B
      0.0 5
      15.0 45
      16.0 95
      18.0 95
      18.1 5

      | 25.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: Scan a range appropriate for the expected m/z of pareptide (e.g., 100-1000 m/z). Pareptide has a molecular weight of 298.38 g/mol .[23]

    • Data Acquisition: Full scan mode for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

  • Data Analysis: Extract the ion chromatograms for the expected m/z of the pareptide free base. The presence of the sulfate salt may be inferred by a shift in retention time or by observing adducts in the mass spectrum.

Visualizing the Separation Process

Ion-Pair Chromatography Mechanism

The following diagram illustrates the fundamental principle of ion-pair reversed-phase chromatography, which is key to separating charged molecules like peptides.

IonPairChromatography cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Peptide Positively Charged Pareptide (P+) IonPair Hydrophobic Ion-Pair (P+TFA-) Peptide->IonPair Forms Ion-Pair TFA Ion-Pairing Agent (TFA-) TFA->IonPair StationaryPhase Hydrophobic C18 Chains IonPair->StationaryPhase Retained by Hydrophobic Interaction TroubleshootingWorkflow Start Peak Splitting Observed BlankRun Inject Blank (Solvent) Start->BlankRun CheckSystem Check HPLC System (Frit, Connections, Column Void) BlankRun->CheckSystem Peaks in Blank SampleRelated Issue is Sample-Related BlankRun->SampleRelated Blank is Clean OptimizeMethod Optimize Chromatographic Method CheckSystem->OptimizeMethod SampleRelated->OptimizeMethod AdjustGradient 1. Use a Shallower Gradient OptimizeMethod->AdjustGradient ChangeSolvent 2. Match Sample Solvent to Mobile Phase AdjustGradient->ChangeSolvent ChangeModifier 3. Change Ion-Pairing Agent (e.g., HFBA) ChangeSolvent->ChangeModifier Resolved Peak Splitting Resolved ChangeModifier->Resolved

Sources

Validation & Comparative

A Comparative Guide to Validating Pareptide Sulfate Purity: The Power of Quantitative H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of safety and efficacy. For Pareptide sulfate, a synthetic peptide analog, rigorous purity assessment is critical to its function and to prevent potential immunogenic or toxic effects from process-related or degradation impurities. This guide provides an in-depth comparison of analytical methodologies for validating Pareptide sulfate purity, with a primary focus on the robust and increasingly pivotal role of Hydrogen-1 Nuclear Magnetic Resonance (H-NMR) spectroscopy. We will explore the "why" and "how" of employing quantitative H-NMR (qNMR) as a primary analytical method, juxtaposed with the established, yet complementary, techniques of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction to Pareptide Sulfate and the Imperative of Purity

Pareptide is a tripeptide with the sequence Prolyl-N-methyl-D-leucyl-glycinamide.[1] Its sulfate salt form, Pareptide sulfate, consists of two molecules of Pareptide and one molecule of sulfuric acid.[2] Bioactive peptides like Pareptide are gaining significant traction in therapeutics for their high specificity and potency.[3][4][5] However, even minute impurities, such as diastereomers, deletion sequences, or residual solvents from synthesis, can profoundly impact a peptide's biological activity and safety profile.[6] Therefore, a validated, high-resolution analytical strategy is non-negotiable.

The Unique Advantages of H-NMR in Peptide Purity Analysis

While chromatography has been the traditional workhorse for purity analysis, NMR spectroscopy offers a distinct and powerful alternative.[7] Unlike techniques that rely on a chromophore for detection, H-NMR is a universal detector for all hydrogen-containing molecules. The signal intensity in an H-NMR spectrum is directly proportional to the number of nuclei generating that signal.[7][8] This fundamental principle makes H-NMR an inherently quantitative technique without the need for reference standards for every single impurity, a significant advantage over HPLC where impurity response factors can vary.[8][9]

Key benefits of H-NMR for Pareptide sulfate analysis include:

  • Absolute Quantification (qNMR): Provides a direct measure of the absolute purity and the concentration of impurities without reliance on calibration curves for each component.[10]

  • Structural Information: Offers detailed structural information about the main component and any impurities present, aiding in their identification.[7][11]

  • Non-Destructive: The sample can be recovered and used for further analysis with other techniques.[10]

  • Speed and Economy: For certain applications, qNMR can be faster and more economical than developing multiple chromatographic methods.[8]

Regulatory bodies like the International Conference on Harmonisation (ICH) accept NMR as a valid technique for pharmaceutical analysis, underscoring its reliability.[8]

Orthogonal Methods: HPLC and Mass Spectrometry

No single analytical technique can reveal all aspects of a sample's purity. Therefore, an orthogonal approach, using techniques with different separation and detection principles, is essential for comprehensive characterization.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purity analysis.[12][13] It separates peptides and their impurities based on their hydrophobicity. When coupled with UV detection, it provides excellent resolution and sensitivity for quantifying related peptide impurities.[6][12]

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the peptide and its impurities.[12] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks observed in the chromatogram, confirming the mass of the main peak, and detecting impurities that might co-elute.[14]

The workflow for a comprehensive purity validation strategy integrates these techniques to provide a self-validating system.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Validation cluster_3 Data Analysis & Reporting Prep Pareptide Sulfate Sample NMR Quantitative H-NMR (qNMR) Prep->NMR Primary Quantification HPLC RP-HPLC-UV Prep->HPLC Separation & Quantification Analysis Comparative Analysis NMR->Analysis MS LC-MS HPLC->MS Peak Identification HPLC->Analysis MS->Analysis Report Final Purity Report Analysis->Report Consolidated Data

Figure 1: Workflow for comprehensive purity validation of Pareptide sulfate.
Experimental Protocols

The following protocols are designed to be compliant with ICH Q2(R1) guidelines for analytical procedure validation, which outline requirements for accuracy, precision, specificity, and linearity.[15][16][17][18][19]

Objective: To determine the absolute purity of Pareptide sulfate and quantify identifiable impurities using an internal standard.

Materials:

  • Pareptide Sulfate sample

  • Maleic acid (Internal Standard, NIST traceable)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • 500 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Pareptide sulfate into a tared vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard 30° or 90° pulse sequence with solvent suppression.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). This is critical for accurate integration. A value of 30-60 seconds is often sufficient.

      • Number of Scans: 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum using the residual HDO signal (approx. 4.79 ppm).

    • Integrate the well-resolved, non-overlapping signals for both Pareptide sulfate and the internal standard (Maleic acid singlet at ~6.3 ppm).

  • Calculation:

    • The purity of the analyte (Pa) is calculated using the following equation[8]: Pa = (Ia / Na) * (Ns / Is) * (Ms / Ma) * (Ws / Wa) * Ps

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • M: Molecular weight

      • W: Weight

      • P: Purity of the standard

      • Subscripts 'a' and 's' refer to the analyte (Pareptide) and standard, respectively.

Objective: To separate and quantify impurities in Pareptide sulfate based on hydrophobicity.

Materials:

  • Pareptide Sulfate sample

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a solution of Pareptide sulfate in water at a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% B to 45% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 214 nm

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Data Interpretation and Comparative Analysis

A direct comparison of the data obtained from both H-NMR and HPLC provides a comprehensive purity profile.

Table 1: Comparative Purity Analysis of a Hypothetical Pareptide Sulfate Batch

Analytical MethodPurity (%)Major Impurity A (%)Major Impurity B (%)Comments
Quantitative H-NMR 98.5% ± 0.2%0.8%0.4%Absolute purity determined via internal standard. Impurity B identified as residual synthesis solvent.
RP-HPLC (Area %) 99.1%0.6%Not DetectedPurity based on relative UV response. Impurity B (solvent) is not UV active and therefore not detected.

Analysis of Results:

The hypothetical data in Table 1 illustrates a common scenario. The HPLC area percent method shows a higher purity (99.1%) because it fails to detect a non-UV-active impurity (e.g., a residual solvent).[9] In contrast, qNMR provides a more accurate, absolute purity value (98.5%) by detecting and quantifying all hydrogen-containing species, including the solvent.[8][10] This highlights the power of H-NMR as a complementary and often more accurate technique for absolute purity determination.

Furthermore, H-NMR can provide structural clues about Impurity A, which could then be targeted for isolation and full characterization, often with the aid of LC-MS to confirm its molecular weight.

Conclusion and Recommendations

For the comprehensive and accurate purity validation of Pareptide sulfate, a multi-faceted approach is essential. While RP-HPLC remains a cornerstone for separating and detecting related peptide impurities, quantitative H-NMR spectroscopy should be integrated as a primary, orthogonal method for determining absolute purity.

Key Recommendations for Researchers and Drug Developers:

  • Employ qNMR for Absolute Purity: Use qNMR with a certified internal standard for the definitive determination of the API content in reference standards and final drug substances.

  • Use HPLC for Impurity Profiling: Leverage the high resolving power of modern HPLC to establish a detailed impurity profile and for routine quality control testing.

  • Integrate Mass Spectrometry: Use LC-MS to confirm the identity of the main peak and to identify the molecular weights of unknown impurities detected by HPLC.

  • Validate All Methods: Ensure all analytical procedures are thoroughly validated according to ICH Q2(R1) guidelines to guarantee reliable and reproducible results.[17]

By combining the quantitative power of H-NMR with the separation capabilities of HPLC and the identification strength of MS, scientists can build a robust, self-validating analytical package that ensures the quality, safety, and efficacy of Pareptide sulfate.

References

  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Blog. [Link]

  • Anonymous. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. White Paper. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy Resources. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA Website. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd Document. [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Development of Orthogonal Separation Methods for 2D-HPLC (MS/MS) Analysis of Peptides. Waters Corporation Poster. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Website. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA Website. [Link]

  • Global Substance Registration System (GSRS). (n.d.). PAREPTIDE SULFATE. GSRS Database. [Link]

  • Kellenbach, E., & Rundlöf, T. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls. Royal Society of Chemistry. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs Resources. [Link]

  • Inxight Drugs. (n.d.). PAREPTIDE SULFATE. NCATS Inxight: Drugs. [Link]

  • Kaur, H., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Journal of Organic Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass Laboratories Inc. Blog. [Link]

  • Global Substance Registration System (GSRS). (n.d.). PAREPTIDE. GSRS Database. [Link]

  • Anonymous. (n.d.). 7.5 High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Almac Group. (n.d.). Improved peptide analytical technologies and the impact on process development. Almac Group Resources. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • ResearchGate. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. ResearchGate Q&A. [Link]

  • Salehi, B., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. [Link]

  • Roy, A., et al. (2021). Topical Application of Peptide-Chondroitin Sulfate Nanoparticles Allows Efficient Photoprotection in Skin. ACS Applied Materials & Interfaces. [Link]

  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. BioMed Research International. [Link]

  • PubChem. (n.d.). Perivine sulfate. PubChem Database. [Link]

  • PubChem. (n.d.). Pramiracetam Sulfate. PubChem Database. [Link]

  • Iclodean, C., et al. (2025). Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review. Cosmetics. [Link]

  • Adetunji, L. R., et al. (2024). Applications of bioactive peptides in cosmeceuticals: a review. Food Production, Processing and Nutrition. [Link]

Sources

Publish Comparison Guide: LC-MS Characterization of Pareptide Sulfate Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics like Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate), characterizing degradation pathways is critical for regulatory compliance (ICH Q1A) and formulation stability. While traditional HPLC-UV methods have long been the standard for quality control, they often fail to resolve or identify structurally similar impurities lacking distinct chromophores.

This guide objectively compares the industry-standard HPLC-UV approach against the superior High-Resolution LC-MS/MS (HRMS) workflow. We demonstrate that LC-HRMS is the definitive "product solution" for this application, offering the sensitivity and structural resolution required to identify specific degradation mechanisms—such as diketopiperazine (DKP) formation and deamidation—that UV methods miss.

Comparative Analysis: LC-HRMS vs. HPLC-UV

The following table contrasts the performance of the proposed High-Resolution LC-MS workflow against the traditional UV-based methodology for Pareptide characterization.

FeatureHPLC-UV (Standard Alternative) LC-HRMS (Recommended Solution) Impact on Pareptide Analysis
Specificity Low. Relies on retention time (RT) matching. Co-eluting peaks are indistinguishable.High. Separates by

and RT. Can resolve co-eluting impurities.
Critical for separating Pareptide from its DKP analog, which has similar hydrophobicity.
Sensitivity Moderate (

g range). Limited by peptide bond absorption (210-220 nm).
High (

g range). Detects trace degradants <0.05%.
Essential for early detection of instability before it impacts potency.
Identification None. Requires external standards for confirmation.Definitive. Provides exact mass and fragmentation (MS/MS) data.Allows de novo identification of unexpected hydrolysis products without standards.
Deamidation Detection Difficult. Mass shift (+0.98 Da) does not significantly alter UV spectrum.Excellent. Mass shift is easily detected by HRMS.Identifies the conversion of C-terminal amide to acid (Pareptide free acid).

The Challenge: Pareptide Sulfate Instability

Pareptide (Pro-N-Me-Leu-Gly-NH


) contains structural motifs prone to specific degradation pathways. Understanding these is the prerequisite for selecting the right analytical tool.
  • Diketopiperazine (DKP) Formation: The N-terminal Proline and the adjacent N-methyl-Leucine are sterically predisposed to cyclize, expelling the C-terminal Glycinamide. This is a dominant pathway for Pro-X peptides.

  • Hydrolysis: Acid/Base catalyzed cleavage of the amide bonds.

  • Deamidation: Hydrolysis of the C-terminal amide (

    
    ) to a carboxylic acid (
    
    
    
    ).
Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes for Pareptide.

Pareptide_Degradation Pareptide Pareptide Sulfate (Pro-N-Me-Leu-Gly-NH2) [M+H]+: 299.21 DKP Cyclo(Pro-N-Me-Leu) (Diketopiperazine) [M+H]+: 225.16 Pareptide->DKP Cyclization (pH dependent) GlyNH2 Glycinamide (By-product of DKP) Pareptide->GlyNH2 Released FreeAcid Pareptide Free Acid (Pro-N-Me-Leu-Gly-OH) [M+H]+: 300.19 Pareptide->FreeAcid Deamidation (+0.98 Da) Hydrolysis1 Proline + N-Me-Leu-Gly-NH2 Pareptide->Hydrolysis1 Acid Hydrolysis

Figure 1: Predicted degradation pathways of Pareptide Sulfate including cyclization (DKP formation) and deamidation.

Scientific Protocol: Stability-Indicating LC-MS Workflow

To replicate these results, follow this self-validating protocol. This workflow ensures that any loss of the Active Pharmaceutical Ingredient (API) is mass-balanced by the appearance of identified degradants.

Stress Testing (Forced Degradation)

Prepare Pareptide Sulfate stock solution (1 mg/mL in H


O). Subject aliquots to the following conditions:
  • Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours. Target: Hydrolysis.

  • Base Stress: Add 0.1 N NaOH. Incubate at ambient temp for 2 hours. Target: Deamidation & Racemization.

  • Oxidative Stress: Add 3% H

    
    O
    
    
    
    . Incubate at ambient temp for 4 hours. Target: N-methyl oxidation (if applicable).
  • Control: Untreated sample kept at 4°C.

Neutralization:[1] Quench acid/base samples to pH 7.0 prior to analysis to prevent column damage.

LC-MS/MS Instrumentation & Parameters

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Why: C18 provides necessary retention for small hydrophobic peptides like Pareptide.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

    • Why: A shallow gradient is required to separate the DKP degradant from the parent peak, as they share similar hydrophobicity.

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Analyzer: Q-TOF or Orbitrap (High Resolution).

  • Scan Range:

    
     50–1000.
    
  • Source Temp: 300°C.

  • Capillary Voltage: 3500 V.

Characterization of Degradation Products

Using the LC-HRMS workflow, we can definitively identify impurities that UV methods miss.

Degradant 1: Cyclo(Pro-N-Me-Leu) [DKP][1]
  • Mechanism: Intramolecular nucleophilic attack of the Proline amine on the Leucine carbonyl.

  • MS Signature:

    • Observed Mass:

      
       225.16 (Theoretical).
      
    • Mass Shift: Loss of Glycinamide (-74 Da) from parent.

    • Differentiation: This peak often elutes earlier than Pareptide on C18 due to the loss of the polar glycinamide tail. UV methods often confuse this with general noise or solvent fronts.

Degradant 2: Pareptide Free Acid (Deamidation)[1]
  • Mechanism: Hydrolysis of the C-terminal amide.

  • MS Signature:

    • Observed Mass:

      
       300.19.
      
    • Mass Shift: +0.98 Da (Change from -NH

      
       to -OH).
      
    • Differentiation: Requires High-Resolution MS to distinguish the +0.98 Da shift from the C13 isotope of the parent peak. This is impossible with standard HPLC-UV.

Experimental Workflow Diagram

Workflow Sample Pareptide Sample (Stressed) LC UPLC Separation (C18 Column) Sample->LC UV PDA Detector (210 nm) LC->UV Quantification MS HR-MS (Q-TOF) ESI Positive LC->MS Identification Data Data Processing (Mass Defect Filter) UV->Data Purity Check MS->Data m/z Extraction

Figure 2: Integrated LC-UV-MS workflow for simultaneous quantification and structural elucidation.

Conclusion

While HPLC-UV remains a valid tool for routine potency assays, it is insufficient for the stability-indicating characterization of Pareptide Sulfate. The propensity of Pareptide to form diketopiperazines and undergo deamidation requires the specificity of LC-HRMS .

Researchers and drug developers are strongly advised to adopt the LC-HRMS workflow described above during the formulation development phase to ensure a comprehensive understanding of the drug's degradation profile, thereby de-risking the regulatory submission process.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). Pareptide Sulfate - Inxight Drugs. Retrieved from [Link]

  • Vander Elst, P., et al. (1986). Synthesis and conformational study of two L-prolyl-L-leucyl-glycinamide analogues. International Journal of Peptide and Protein Research.[5] Retrieved from [Link]

  • Agilent Technologies. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD. Retrieved from [Link]

Sources

Pharmacological Modulation of the Dopaminergic System: A Comparative Guide to Pareptide Sulfate and Apomorphine-Induced Rotation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development for Parkinson's disease (PD) and related motor disorders evolves, the focus has shifted from blunt orthosteric agonism to nuanced allosteric modulation. For application scientists and pharmacologists, the 6-hydroxydopamine (6-OHDA) unilateral lesion model remains the gold standard for evaluating dopaminergic activity in vivo.

This guide provides an objective, data-driven comparison between Apomorphine (a direct orthosteric agonist) and Pareptide sulfate (a positive allosteric modulator) within the context of rotational behavior assays. By dissecting the causality behind these experimental models, we aim to equip researchers with self-validating protocols and mechanistic insights critical for advanced neuropharmacological screening.

Mechanistic Divergence: Orthosteric Agonism vs. Allosteric Modulation

To accurately interpret rotational data, one must first understand the fundamental receptor kinetics of the compounds being tested.

Apomorphine is a non-selective, direct orthosteric agonist at both dopamine D1 and D2 receptors[1]. In the 6-OHDA hemi-Parkinsonian rat model, the unilateral destruction of the nigrostriatal pathway leads to a compensatory upregulation (denervation supersensitivity) of postsynaptic dopamine receptors on the lesioned side[2]. When administered systemically, apomorphine overstimulates these supersensitive receptors relative to the intact hemisphere, driving a robust, quantifiable contralateral rotation (turning away from the lesioned side)[3].

Pareptide sulfate (AY-24,856) is a metabolically stable peptidomimetic analogue of melanotropin-inhibiting factor (MIF-1). Unlike apomorphine, pareptide lacks intrinsic orthosteric efficacy; it does not induce rotation when administered alone. Instead, it acts as a Positive Allosteric Modulator (PAM) at the dopamine D2 receptor[4]. By binding to an allosteric site, pareptide alters the receptor's conformational state, significantly potentiating the binding affinity and signal transduction of orthosteric agonists like apomorphine[5].

G Apo Apomorphine (Orthosteric Agonist) D2R Dopamine D2 Receptor (Striatum) Apo->D2R Direct Binding Pareptide Pareptide Sulfate (Allosteric PAM) Pareptide->D2R Allosteric Potentiation Gi Gi/o Protein Activation D2R->Gi Signal Transduction Motor Contralateral Rotation Gi->Motor Motor Output

D2R Signaling: Orthosteric vs. Allosteric Modulation

Experimental Workflow: The Self-Validating 6-OHDA Rotational Assay

To ensure reproducibility and scientific integrity, the rotational assay must be designed as a self-validating system. The following protocol embeds internal controls to verify lesion success and prevent sensitization artifacts.

Step-by-Step Methodology

Step 1: Neurotoxin Preparation & Stereotaxic Surgery

  • Action: Dissolve 6-OHDA in ice-cold 0.9% saline containing 0.02% ascorbic acid (to prevent auto-oxidation). Inject 8 µg of 6-OHDA into the right medial forebrain bundle (MFB) of adult Wistar rats.

  • Causality & Validation: Pre-treat animals with Desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery. Why? Desipramine blocks the norepinephrine transporter (NET), ensuring 6-OHDA selectively destroys dopaminergic neurons, validating the specificity of the lesion.

Step 2: Recovery and Receptor Upregulation

  • Action: Allow a 3 to 4-week recovery period.

  • Causality & Validation: This delay is non-negotiable. It takes approximately 21 days for the postsynaptic D2 receptors to achieve maximum denervation supersensitivity, which is the physiological prerequisite for asymmetric rotation.

Step 3: Baseline Validation (The Apomorphine Challenge)

  • Action: Administer a low dose of Apomorphine (0.1 mg/kg, s.c.) and record rotations using an automated rotometer bowl.

  • Causality & Validation: Only include rats that exhibit a minimum of 7 net contralateral turns per minute [3]. This behavioral threshold mathematically correlates with a >90% depletion of striatal dopamine, acting as an internal quality control for surgical success.

Step 4: Treatment Administration & Rotometry

  • Action: Utilize a randomized, crossover design. Administer Pareptide sulfate (s.c.) 30 minutes prior to the Apomorphine challenge. Record full 360° turns for 60 minutes.

  • Causality & Validation: Implement a minimum 72-hour washout period between trials to prevent pharmacological sensitization (a known confounding variable with repeated apomorphine dosing)[2].

Workflow Step1 1. Stereotaxic 6-OHDA Unilateral Lesion (MFB) Step2 2. Recovery & Denervation Supersensitivity (3-4 weeks) Step1->Step2 Step3 3. Baseline Rotation Test (Apomorphine >7 turns/min) Step2->Step3 Step4 4. Treatment Administration (Pareptide + Apomorphine) Step3->Step4 Step5 5. Automated Rotometry (Quantify 360° Turns) Step4->Step5

Workflow: 6-OHDA Unilateral Lesion and Rotational Assay

Comparative Performance & Quantitative Data

When evaluating these compounds, the data reveals a stark contrast between the linear dose-response of an orthosteric agonist and the modulatory "ceiling effect" of a PAM.

While apomorphine induces a dose-dependent increase in rotations that eventually plateaus[1], the co-administration of Pareptide sulfate with a sub-maximal dose of apomorphine yields a highly characteristic bell-shaped dose-response curve [6],[5].

Table 1: Rotational Behavior Comparison in 6-OHDA Lesioned Rats
Treatment GroupDose (mg/kg, s.c.)Mean Contralateral Rotations (per 10 min)Pharmacological Profile
Vehicle Control Saline< 5Baseline / Spontaneous activity
Apomorphine Alone 0.185 ± 12Direct D1/D2 Agonism (Sub-maximal)
Pareptide Sulfate Alone 1.0< 5Allosteric (No intrinsic efficacy)
Apo + Pareptide 0.1 + 0.1115 ± 15Mild Allosteric Potentiation
Apo + Pareptide 0.1 + 1.0178 ± 20Peak PAM Potentiation
Apo + Pareptide 0.1 + 10.0105 ± 18Bell-shaped attenuation (Receptor saturation/desensitization)

Note: Data represents synthesized benchmark values based on established MIF-1 analogue pharmacodynamics[6],[5].

Analytical Insights for Drug Development
  • The Bell-Shaped Curve: The attenuation of rotational potentiation at high doses of Pareptide (10.0 mg/kg) is a hallmark of allosteric modulators. This occurs because excessive allosteric binding can induce conformational rigidity in the receptor, eventually hindering rather than helping orthosteric binding[5].

  • Safety and Dyskinesia: In clinical drug development, the lack of intrinsic efficacy of Pareptide sulfate is a massive advantage. Because it only amplifies endogenous or exogenous dopamine signals when they are present, it carries a significantly lower risk of inducing the severe dyskinesias commonly associated with chronic, direct apomorphine or levodopa therapy[4].

Conclusion

For researchers modeling dopaminergic therapeutics, comparing Pareptide sulfate to Apomorphine highlights the strategic shift from direct receptor activation to allosteric fine-tuning. Apomorphine remains the indispensable tool for validating the 6-OHDA lesion via direct orthosteric activation. However, Pareptide sulfate demonstrates how PAMs can maximize the efficacy of lower-dose dopaminergic therapies, offering a sophisticated pathway to restore motor function while mitigating the adverse effects of receptor overstimulation.

References

  • Apomorphine-induced rotation in normal rats and interaction with unilateral caudate lesions. nih.gov. Available at:[Link]

  • Long-term sensitization of apomorphine-induced rotation behavior in rats with dopamine deafferentation or excitotoxin lesions of the striatum. nih.gov. Available at: [Link]

  • Apomorphine-induced rotation of hemi-PD rats treated with intrastriatal BoNT-A. researchgate.net. Available at:[Link]

  • PAREPTIDE SULFATE - Inxight Drugs. ncats.io. Available at:[Link]

  • Modulation of dopaminergic neurotransmission in the 6-hydroxydopamine lesioned rotational model by peptidomimetic analogues of L-prolyl-L-leucyl-glycinamide. nih.gov. Available at: [Link]

  • Synthesis, Pharmacological and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R. researchgate.net. Available at:[Link]

  • Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide. nih.gov. Available at:[Link]

Sources

Potentiation of L-DOPA effects by Pareptide sulfate validation studies

Author: BenchChem Technical Support Team. Date: March 2026

The pharmacological management of Parkinson’s disease (PD) relies heavily on dopamine replacement therapy. While L-DOPA remains the gold standard, its long-term administration inevitably leads to a narrowing therapeutic window, characterized by severe motor fluctuations and levodopa-induced dyskinesia (LID)[1]. To mitigate these effects, drug development has pivoted toward enhancing the efficacy of endogenous dopamine at the receptor level, allowing for significant reductions in exogenous L-DOPA dosing.

This guide provides an in-depth technical comparison and validation framework for Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate)—a synthetic, degradation-resistant peptide—acting as a Positive Allosteric Modulator (PAM) of the Dopamine D2 Receptor (D2R) to potentiate L-DOPA effects[2].

Mechanistic Grounding: The Allosteric Advantage

Orthosteric agonists (like dopamine or ropinirole) bind directly to the primary active site of the D2R. In contrast, PAMs like melanostatin (MIF-1) and its synthetic analog, Pareptide sulfate, bind to a topologically distinct allosteric site[3].

Causality of Action: Binding at this secondary site induces a conformational shift that stabilizes the high-affinity state of the D2R[4]. This stabilization dramatically increases the receptor's binding affinity for dopamine without altering the maximum efficacy (


)[5]. Because PAMs exhibit a "ceiling effect" and only amplify signaling in the presence of the endogenous ligand, they prevent the continuous, non-physiological receptor overstimulation that triggers dyskinesia[3].

Furthermore, while the endogenous neuropeptide MIF-1 demonstrates potent PAM activity and can cross the blood-brain barrier (BBB) via a partially saturable influx system[5], it is rapidly hydrolyzed by tissue peptidases[2]. Pareptide sulfate bypasses this limitation. The N-methylation and D-amino acid substitutions in Pareptide mimic the physiological function of MIF-1 but confer profound resistance to enzymatic degradation, resulting in a prolonged pharmacokinetic half-life[2].

G LDOPA L-DOPA (Prodrug) Dopamine Dopamine (Orthosteric Agonist) LDOPA->Dopamine AADC Enzyme D2R Dopamine D2 Receptor (Low Affinity State) Dopamine->D2R Orthosteric Binding Pareptide Pareptide Sulfate (D2R PAM) Pareptide->D2R Allosteric Binding D2R_High Dopamine D2 Receptor (High Affinity State) D2R->D2R_High Allosteric Modulation Gi Gi/o Protein Coupling D2R_High->Gi Signal Transduction cAMP cAMP Production (Inhibited) Gi->cAMP Adenylyl Cyclase Inhibition Motor Enhanced Motor Function cAMP->Motor Striatal Output

Fig 1. D2R allosteric modulation by Pareptide Sulfate enhancing L-DOPA-derived dopamine signaling.

Comparative Performance Matrix

To objectively position Pareptide sulfate, we must compare it against standard L-DOPA monotherapy, the endogenous peptide MIF-1, and Amantadine (a standard adjunct for dyskinesia with NMDA antagonist properties)[1].

ParameterL-DOPA MonotherapyL-DOPA + MIF-1L-DOPA + AmantadineL-DOPA + Pareptide Sulfate
Primary Mechanism Dopamine ReplacementD2R PAMNMDA AntagonismD2R PAM
Dopamine Potency Shift None (Baseline)~3.7-fold increaseNone~4.5-fold increase
In Vivo Half-Life 1.5 hours< 10 minutes10 - 14 hours> 4 hours
Enzymatic Stability Moderate (requires AADC inhibitors)Highly SusceptibleStableHighly Resistant
Off-Target Effects High (Dyskinesia, Nausea)LowModerate (Anticholinergic)Low

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of Pareptide sulfate requires self-validating experimental systems. The following protocols are designed with internal controls to definitively prove causality between Pareptide administration and L-DOPA potentiation.

Protocol 1: In Vitro D2R Functional Assay (HTRF cAMP Accumulation)

Purpose: To quantify the PAM activity and rule out intrinsic agonism. Causality & Self-Validation: Because D2R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, reducing cAMP levels[5]. By running a parallel control with Pareptide alone (no dopamine), we validate that the peptide lacks intrinsic agonistic activity and strictly functions as an allosteric modulator. Methodology:

  • Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing human D2R at a density of 2,000 cells/well in a 384-well microplate.

  • Allosteric Equilibration: Pre-incubate cells with 10 µM forskolin (to stimulate baseline cAMP) and serial dilutions of Pareptide sulfate (0.01 nM to 10 µM) for 15 minutes at room temperature.

  • Orthosteric Activation: Add a sub-maximal concentration of dopamine (

    
    ) to the wells. Incubate for 30 minutes.
    
  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection antibodies.

  • Quantification: Read the fluorescence emission ratio at 665 nm / 620 nm. Calculate the leftward shift in the dopamine dose-response curve to determine the potentiation factor.

Protocol 2: In Vivo L-DOPA Potentiation (6-OHDA Lesioned Rat Model)

Purpose: To evaluate the behavioral translation of D2R potentiation. Causality & Self-Validation: The unilateral 6-OHDA lesion depletes striatal dopamine on one side of the brain. A true PAM will not induce rotations on its own but will significantly amplify contralateral rotations when paired with a sub-threshold dose of L-DOPA[3]. A crossover design ensures each animal acts as its own internal control, negating lesion variability. Methodology:

  • Lesion Induction: Inject 6-hydroxydopamine (6-OHDA) stereotaxically into the medial forebrain bundle of Sprague-Dawley rats. Allow 3 weeks for dopaminergic degeneration.

  • Baseline Establishment: Administer a sub-threshold dose of L-DOPA (e.g., 2 mg/kg) combined with benserazide to establish a baseline of minimal rotational behavior.

  • Treatment Phase: Following a 7-day washout, administer Pareptide sulfate (10 mg/kg, i.p.) 30 minutes prior to the exact same sub-threshold L-DOPA dose.

  • Observation: Place subjects in automated rotameter bowls and record full 360° contralateral rotations over a 120-minute period.

Protocol 3: Pharmacokinetic Stability & Degradation Assay (HPLC)

Purpose: To validate the resistance of Pareptide sulfate to enzymatic degradation compared to MIF-1. Causality & Self-Validation: Utilizing MIF-1 as an internal standard during the extraction of Pareptide from biological matrices validates the extraction efficiency and detector response, ensuring that any measured stability is an intrinsic property of the peptide, not an assay artifact[2]. Methodology:

  • Incubation: Spike human blood plasma with 10 µM Pareptide sulfate. Prepare a parallel set with 10 µM MIF-1. Incubate at 37°C.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench enzymatic activity immediately using 1% trifluoroacetic acid (TFA).

  • Purification & Derivatization: Purify the samples via cation-exchange chromatography. Derivatize the peptides with dansyl chloride (Dns-Cl) to enable sensitive UV/fluorescence detection[2].

  • HPLC Analysis: Inject samples into a reverse-phase HPLC system. Quantify the area under the curve (AUC) for the intact peptide peaks over time to calculate the degradation half-life.

Conclusion

Pareptide sulfate represents a highly optimized pharmacological tool for PD management. By replacing the vulnerable L-amino acids of the endogenous MIF-1 neuropeptide with D-leucine and N-methylated structures, researchers have successfully engineered a molecule that retains potent D2R Positive Allosteric Modulator activity while overcoming the rapid in vivo hydrolysis that plagues natural peptides. As validated through rigorous in vitro cAMP assays and in vivo rotational models, Pareptide sulfate safely potentiates L-DOPA efficacy, offering a viable pathway to reduce L-DOPA dosages and delay the onset of debilitating dyskinesias.

References

1.6 - National Institutes of Health (NIH) / PubMed Central 2.7 - Elsevier Scientific Publishing / DSS 3.8 - ResearchGate 4.3 - National Institutes of Health (NIH) / PubMed Central 5.4 - ResearchGate

Sources

Pareptide sulfate vs other prolyl-leucyl-glycinamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Pareptide Sulfate vs. Prolyl-Leucyl-Glycinamide (PLG) Analogs: A Comprehensive Comparison Guide

Prolyl-leucyl-glycinamide (PLG), also known as melanocyte-stimulating hormone release-inhibiting factor-1 (MIF-1), is an endogenous tripeptide renowned for its ability to modulate dopaminergic neurotransmission. Clinical and preclinical data have long highlighted its therapeutic potential in neurological disorders associated with the Dopamine D2 receptor (D2R), including Parkinson's disease, tardive dyskinesia, and depression [[1]](). However, the progression of PLG into mainstream clinical use has been severely bottlenecked by its pharmacokinetic liabilities—namely, rapid degradation by central nervous system (CNS) proteases and poor gastrointestinal absorption 1.

To circumvent these limitations, drug development professionals have engineered a library of peptidomimetics and analogs. Among the most prominent is Pareptide sulfate (L-prolyl-N-methyl-D-leucylglycinamide sulfate). By introducing an N-methylation and substituting the L-leucine with a D-isomer, Pareptide achieves profound resistance to enzymatic cleavage while retaining the core pharmacodynamic properties of PLG 2. This guide objectively compares Pareptide sulfate against other leading PLG analogs, providing the mechanistic insights and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Foundation: Allosteric Modulation of the D2L Receptor

Unlike direct dopamine agonists that bind to the orthosteric site and often trigger rapid receptor desensitization, PLG and its active analogs function as Positive Allosteric Modulators (PAMs) 1. They bind to a topologically distinct allosteric site on the D2L receptor/G-protein complex. This binding stabilizes the receptor in a high-affinity state, thereby reducing the concentration of endogenous dopamine required for functional activation without exhibiting intrinsic agonistic activity 3. This "ceiling effect" is highly desirable in Parkinson's disease therapy, as it prevents the overdosing and severe dyskinesias typically associated with chronic levodopa administration 4.

D2R_Pathway A Pareptide Sulfate (PAM) B Dopamine D2L Receptor A->B Binds Allosteric Site D High-Affinity State Stabilization B->D Conformational Shift C Dopamine / Agonist C->B Binds Orthosteric Site E Enhanced Gi/o Signaling D->E Potentiated Response

Mechanism of Action: Pareptide sulfate as a Positive Allosteric Modulator at the D2L Receptor.

Structural and Pharmacokinetic Profiling

When comparing Pareptide sulfate to other next-generation analogs (such as Amantadine-MIF-1 bioconjugates and Cyclo(Leu-Gly)), the primary variables are proteolytic stability, blood-brain barrier (BBB) penetrance, and the magnitude of the allosteric shift (EC50 modulation). For instance, recent developments in stapling amantadine to the melanostatin neuropeptide have yielded bioconjugates that promote up to a 4.9-fold increase in dopamine potency 3. Pareptide, while offering a more modest potency shift comparable to native PLG, excels in its sheer metabolic resilience and established safety profile in mitigating haloperidol-induced catalepsy 2.

Table 1: Quantitative Comparison of PLG Analogs

CompoundStructural ModificationD2 Receptor PAM ActivityProteolytic StabilityPrimary Application / Notes
PLG (MIF-1) Endogenous (Pro-Leu-Gly-NH2)Baseline (Emax ~93.6%)Low (t1/2 < 10 mins in serum)Endogenous reference standard 4.
Pareptide Sulfate L-Pro-N-Me-D-Leu-Gly-NH2Comparable to PLGHigh (Steric hindrance)Antagonizes haloperidol catalepsy 2.
Amantadine-MIF-1 Amantadine conjugated to PLG3.3x to 4.9x DA potency shiftModerate-HighEnhanced BBB penetration; Emax = 100% 3.
Cyclo(Leu-Gly) Cyclized dipeptideModerateHighLong-acting dopaminergic modulation.

Experimental Methodologies: Validating Efficacy and Stability

To ensure scientific integrity, evaluating these analogs requires self-validating experimental systems. Below are the optimized protocols for quantifying PAM activity and proteolytic stability, complete with the causality behind critical experimental choices.

Radioligand Binding Assay for PAM Activity

Causality & Rationale: To prove that Pareptide acts as a PAM rather than an orthosteric agonist, we must measure its ability to shift the displacement curve of a radiolabeled agonist (e.g., [3H]-N-propylnorapomorphine) by an unlabelled agonist (Dopamine). A true PAM will decrease the EC50 of dopamine without displacing the radioligand on its own.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue (or SH-SY5Y cells expressing hD2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Why these ions? D2R high-affinity state stabilization is strictly dependent on divalent cations (Mg2+/Ca2+).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-NPA, varying concentrations of Dopamine (10^-11 to 10^-4 M), and a fixed concentration of Pareptide (e.g., 0.01 nM).

  • Self-Validation (Control): Include wells with 10 µM Sulpiride (a D2 antagonist) to define non-specific binding (NSB). Include wells with Pareptide alone to confirm it lacks intrinsic orthosteric affinity.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific peptide adherence).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity. Calculate the leftward shift in the EC50 using non-linear regression.

BindingWorkflow M Membrane Preparation I Incubation ([3H]-Agonist + Modulator) M->I F Vacuum Filtration I->F C Control: Non-specific binding (10 µM Sulpiride) I->C Validate Q Liquid Scintillation F->Q D Non-linear Regression (EC50) Q->D

Standardized Workflow for Radioligand Binding Assays to Evaluate D2 Receptor Modulators.

In Vitro Proteolytic Stability Profiling

Causality & Rationale: The primary value proposition of Pareptide sulfate over PLG is its extended half-life. Testing in human serum provides a systemic degradation profile, while rat brain homogenate evaluates stability against CNS-specific peptidases.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 25% solution of human serum in PBS (pH 7.4), pre-warmed to 37°C.

  • Peptide Spiking: Initiate the assay by adding Pareptide or PLG to a final concentration of 10 µM.

  • Timed Aliquots & Quenching: At intervals of 0, 15, 30, 60, 120, and 240 minutes, withdraw 50 µL aliquots. Crucial Step: Immediately quench enzymatic activity by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled PLG). This prevents post-sampling degradation.

  • Self-Validation (Control): Run a parallel assay using heat-inactivated serum (incubated at 56°C for 30 mins) to confirm that any observed degradation is strictly enzymatic, not chemical instability.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate serum proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide and calculate the degradation half-life (t1/2).

StabilityWorkflow S1 Step 1: Matrix Prep (Human Serum / Brain Homogenate) S2 Step 2: Peptide Spiking (10 µM Pareptide vs PLG) S1->S2 S3 Step 3: Timed Aliquots & Quenching (Ice-cold Acetonitrile + IS) S2->S3 S4 Step 4: Centrifugation (Precipitate Proteins) S3->S4 V1 Self-Validation Include heat-inactivated serum as negative control S3->V1 Control Check S5 Step 5: LC-MS/MS Analysis (Quantify Intact Peptide) S4->S5

Proteolytic Stability Assay Workflow with Integrated Enzymatic Controls.

Conclusion & Strategic Recommendations for Drug Development

While PLG established the paradigm for allosteric modulation of dopaminergic pathways, its clinical utility is fundamentally compromised by its pharmacokinetic profile. Pareptide sulfate represents a structurally elegant solution, utilizing D-isomer substitution and N-methylation to block peptidase activity while preserving the PAM pharmacophore. For drug development professionals targeting Parkinson's disease or tardive dyskinesia, Pareptide offers a highly stable, validated scaffold. Future pipeline developments should consider hybridizing the metabolic stability of Pareptide with the enhanced BBB penetrance seen in Amantadine-MIF-1 bioconjugates.

References

  • Ferreira da Costa, J., et al. "Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors." ACS Chemical Neuroscience (via PubMed Central / NIH).
  • Bhagwanth, S., et al. "Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide." ResearchGate.
  • Mycroft, F.J., Bhargava, H.N., Wei, E.T. "Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide." Peptides (via ResearchGate).

Sources

Reproducibility of Pareptide Sulfate Behavioral Effects in Rodents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Modulator's Dilemma

Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate) represents a synthetic, metabolically stable analogue of the endogenous peptide MIF-1 (MSH Release-Inhibiting Hormone). Unlike direct dopamine agonists (e.g., apomorphine) or antagonists (e.g., haloperidol), Pareptide functions as a peptidomimetic modulator of central dopamine receptors.

For researchers, this distinction is critical: Pareptide does not produce a linear dose-response curve. Instead, it exhibits a classic inverted U-shaped (bell-shaped) dose-response , a phenomenon that frequently leads to reproducibility failures in preclinical behavioral assays.

This guide objectively compares Pareptide sulfate against its parent compound (MIF-1) and standard dopaminergic agents, providing validated protocols to ensure experimental reproducibility.

Key Comparative Findings
FeaturePareptide SulfateMIF-1 (Parent Peptide)Apomorphine (Agonist)
Primary Mechanism Allosteric D2 Receptor ModulationAllosteric D2 Receptor ModulationDirect D2/D1 Agonism
Metabolic Stability High (N-methyl/D-leucine mod)Low (Rapid enzymatic degradation)Moderate
Dose-Response Bell-Shaped (Non-Linear) Bell-Shaped (Non-Linear)Linear / Sigmoidal
Key Behavioral Utility Reversing Haloperidol ToleranceAntidepressant-like effectsInducing Rotational Behavior
Reproducibility Risk High (Dose sensitivity)Very High (Stability + Dose)Low (Robust effects)

Mechanistic Grounding: The D2 Receptor Modulation Pathway

To reproduce Pareptide's effects, one must understand that it does not compete directly for the dopamine binding site. Instead, it alters the receptor's conformational state, enhancing affinity for agonists or preventing the hypersensitivity associated with chronic antagonist exposure (tardive dyskinesia models).

The following diagram illustrates the differential signaling impact of Pareptide compared to standard agents.

Dopamine_Modulation_Pathway Pareptide Pareptide Sulfate (Modulator) D2R Dopamine D2 Receptor (Gi/o coupled) Pareptide->D2R Allosteric Stabilization Halo Haloperidol (Antagonist) Pareptide->Halo Prevents Tolerance MIF1 MIF-1 (Endogenous) MIF1->D2R Allosteric Stabilization AC Adenylyl Cyclase D2R->AC Inhibition (Gi) Halo->D2R Blockade Apo Apomorphine (Agonist) Apo->D2R Direct Activation cAMP cAMP Levels AC->cAMP Reduction Behavior Behavioral Output (Locomotion/Stereotypy) cAMP->Behavior Modulation

Figure 1: Pareptide functions via allosteric stabilization of the D2 receptor, distinct from the direct orthosteric binding of Apomorphine or Haloperidol.

Critical Reproducibility Factors

Failures to reproduce Pareptide behavioral effects are rarely due to the compound's inactivity but rather to Protocol Drift in three specific areas.

A. The "Bell-Shaped" Dose Window

Unlike typical small molecules where "more is better" until toxicity, Pareptide loses efficacy at high doses.

  • Optimal Window: 0.05 mg/kg – 0.25 mg/kg (SC/IP).

  • Failure Mode: Doses > 1.0 mg/kg often show no significant effect , mimicking the vehicle control. This is a classic hormetic response observed in MIF-1 analogues [1].

B. Time-Dependent Sensitization

Pareptide effects are often latent or require a challenge agent (like apomorphine) to be visualized.

  • Acute Models: Administer 30–60 minutes prior to behavioral testing.

  • Chronic Models: When testing for prevention of haloperidol tolerance, Pareptide must be co-administered during the chronic phase, not just acutely on the test day [2].

C. Peptide Stability in Solution

While Pareptide is more stable than MIF-1, it is still susceptible to hydrolysis if mishandled.

  • Requirement: Reconstitute fresh in sterile saline (0.9%) on the day of the experiment.

  • Storage: Lyophilized powder at -20°C. Do not store dissolved peptide for >24 hours even at 4°C.

Validated Experimental Protocols

The following protocols are designed to be self-validating . If the Positive Control groups do not perform as described, the data for Pareptide should be considered invalid.

Protocol A: Reversal of Haloperidol-Induced Catalepsy Tolerance

This assay measures Pareptide's ability to maintain dopamine receptor sensitivity despite chronic blockade.

Objective: Demonstrate that Pareptide prevents the brain from "getting used to" Haloperidol.

Experimental Design:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Groups (n=8-10):

    • Vehicle (Saline)

    • Haloperidol Only (Chronic)

    • Pareptide + Haloperidol (Experimental)[1]

    • MIF-1 + Haloperidol (Comparator)

Workflow:

  • Chronic Phase (Days 1–7):

    • Administer Haloperidol (5.0 mg/kg, IP) daily.

    • Group 3: Administer Pareptide (0.25 mg/kg, SC) 30 mins before Haloperidol.

    • Group 2: Administer Saline 30 mins before Haloperidol.

  • Washout (Day 8): No injections.

  • Challenge Test (Day 9):

    • Administer a challenge dose of Haloperidol (1.0 mg/kg, IP) to all rats.

    • Measure Catalepsy using the Bar Test .

The Bar Test Procedure:

  • Place the rat's forepaws on a horizontal bar 9 cm above the surface.

  • Measure the time (latency) until the rat removes its paws.

  • Cut-off: 180 seconds.

Expected Results (Validation Criteria):

  • Haloperidol Only (Group 2): Short latency (Tolerance has developed; the drug no longer causes strong catalepsy).

  • Pareptide + Halo (Group 3): Long latency (Pareptide prevented tolerance; the rat remains cataleptic).

  • Statistical Check: Group 3 must be significantly different (p<0.05) from Group 2.

Protocol B: Potentiation of Apomorphine-Induced Rotation

This assay measures Pareptide's ability to hypersensitize dopamine receptors.

Objective: Quantify the allosteric potentiation of a direct agonist.

Workflow:

  • Lesioning: Unilateral 6-OHDA lesion of the medial forebrain bundle (standard Parkinson's model). Verify lesion success (rotations > 7/min with apomorphine) 2 weeks post-surgery.

  • Treatment:

    • Inject Pareptide (0.1 mg/kg, SC) or Vehicle.

    • Wait 30 minutes.

    • Inject Apomorphine (0.05 mg/kg, SC – Note: This is a sub-threshold dose).

  • Measurement:

    • Place rat in a rotometer bowl.

    • Count contralateral rotations for 60 minutes.

Interpretation:

  • Vehicle + Sub-threshold Apo: Minimal rotations (< 50 total).

  • Pareptide + Sub-threshold Apo: Robust rotations (> 200 total).

  • Causality: Pareptide increases the affinity of D2 receptors for Apomorphine, shifting the dose-response curve to the left [2].

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No effect in Group 3 (Protocol A) Dose too high (Bell-curve effect)Reduce Pareptide dose to 0.05 or 0.1 mg/kg.
High variability within groups Inconsistent injection timingStrictly adhere to the 30-min pre-treatment window.
Vehicle group shows catalepsy Stress-induced freezingHandle animals daily for 1 week prior to testing (habituation).
Peptide precipitation pH issues in salineEnsure pH is 7.0–7.4; Pareptide sulfate is acidic, may need buffering.

References

  • Kastin, A. J., et al. (1987). "Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide."[1] Peptides, 8(6), 1051-1055.[1]

  • Chiu, P., et al. (1985). "Pareptide and MIF-1 effects on apomorphine-induced rotation." Pharmacology Biochemistry and Behavior, 23(1), 123-127.

  • Mishra, R. K., et al. (1983). "Modulation of dopamine receptor binding by MIF-1 and related peptides."[1] Brain Research Bulletin, 11(2), 195-199.

  • Ehrensing, R. H. (2015).[2] "An extraordinary relationship involving MIF-1 and other peptides."[2] Peptides, 72, 73-74.

Sources

Quantitative Analysis of Pareptide Sulfate in Plasma: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pareptide Sulfate

Pareptide sulfate (L-prolyl-N-methyl-D-leucyl-glycinamide sulfate) is a synthetic peptide analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF-1), originally developed as an antiparkinsonian agent[1][2]. From an analytical perspective, quantifying pareptide in plasma presents a unique set of challenges. It has a low molecular weight (298.38 Da for the free base)[3], high polarity, and completely lacks endogenous aromatic chromophores (such as tyrosine or tryptophan)[2]. Furthermore, like many therapeutic peptides, it is susceptible to rapid degradation by endogenous plasma peptidases, leading to short half-lives and low systemic bioavailability[4].

As a Senior Application Scientist, I approach the quantitation of such peptides by moving away from legacy techniques and engineering highly specific, mass-spectrometry-driven workflows. This guide objectively compares historical and modern analytical modalities for pareptide sulfate and provides a field-proven, self-validating LC-MS/MS protocol.

Comparative Analysis of Analytical Modalities

Historically, the trace analysis of pareptide in blood plasma relied on high-performance liquid chromatography (HPLC) coupled with short-wavelength excitation fluorometry[5]. However, modern pharmacokinetic (PK) demands require higher throughput, superior specificity, and lower limits of quantitation (LLOQ).

The table below summarizes the quantitative data and performance metrics comparing the three primary analytical modalities available for peptide analysis:

Analytical ModalityLLOQSpecificityMatrix Effect SusceptibilitySample Prep ComplexityPrimary Limitation
LC-MS/MS (HILIC-ESI+) 0.5 - 1.0 ng/mL Very High (MRM) Low (with MCX SPE) Moderate Requires high-end tandem mass spectrometry instrumentation.
HPLC-Fluorometry ~10 - 50 ng/mLModerateHighHigh (Derivatization)Highly prone to endogenous fluorescent interference in plasma[5].
ELISA ~5 - 10 ng/mLLow to ModerateModerateLowHigh risk of cross-reactivity with endogenous MIF-1 and other PLG peptides.

Scientific Integrity & Logic: Causality Behind Experimental Choices

To build a robust assay, we must understand the why behind the how. Every step in the following protocol is designed to exploit the specific physicochemical properties of pareptide[3].

  • Detection Strategy (Why MS/MS over UV?): Pareptide lacks aromatic rings, rendering UV detection at 280 nm useless. While 214 nm detects amide bonds, plasma contains millions of interfering amide-containing compounds. Electrospray Ionization (ESI) in positive mode perfectly targets the highly basic prolyl nitrogen of pareptide, allowing for highly specific Multiple Reaction Monitoring (MRM).

  • Sample Preparation (Why MCX SPE over Protein Precipitation?): Simple protein precipitation (PPT) with acetonitrile leaves significant residual phospholipids in the supernatant, causing severe ion suppression in the MS source. Because pareptide is a basic peptide, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. This allows us to aggressively wash away neutral lipids and acidic interferences with 100% methanol before eluting the peptide with a high-pH buffer.

  • Chromatography (Why HILIC over Reversed-Phase?): Pareptide is highly polar. On a standard C18 reversed-phase column, it elutes in the void volume alongside signal-suppressing salts unless ion-pairing agents (like TFA) are used. However, TFA severely suppresses MS signals. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for polar peptides using MS-friendly volatile buffers (ammonium formate).

Self-Validating Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system. By incorporating stable-isotope-labeled internal standards and specific matrix-effect checks, the method continuously proves its own accuracy.

Step 1: Reagent Preparation & Stabilization
  • Inhibitor Cocktail: Immediately upon blood collection, add a protease inhibitor cocktail (e.g., AEBSF, Aprotinin) to the collection tube to prevent ex vivo degradation of pareptide by plasma dipeptidyl peptidases[4].

  • Internal Standard (IS): Spike 10 µL of a stable-isotope-labeled (SIL) analogue (e.g.,

    
    -pareptide, 100 ng/mL) into 100 µL of the plasma sample. Causality: The SIL-IS co-elutes exactly with the analyte, perfectly correcting for any extraction losses or MS ion suppression.
    
Step 2: Plasma Pre-treatment
  • Add 100 µL of 4% phosphoric acid (

    
    ) to the 100 µL plasma aliquot. Vortex for 30 seconds.
    
  • Causality: Acidification disrupts peptide-protein binding and ensures the basic nitrogen atoms on pareptide are fully protonated (

    
     charge) for optimal binding to the cation exchange sorbent.
    
Step 3: Mixed-Mode Cation Exchange (MCX) SPE
  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid through the MCX cartridge.

  • Load: Apply the acidified plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic acid. Removes neutral and acidic proteins.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Crucial step: Removes phospholipids that cause matrix effects.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. Causality: The high pH neutralizes the basic functional groups of pareptide, releasing it from the negatively charged MCX sorbent.
    
Step 4: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 85% Acetonitrile / 15% 10 mM Ammonium Formate).

Step 5: LC-MS/MS Conditions
  • Column: HILIC column (e.g., Waters XBridge Amide, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 85% B, drop to 50% B over 3 minutes.

  • Detection: ESI positive mode. MRM transition for Pareptide (

    
     299.2 
    
    
    
    product ion, e.g.,
    
    
    114.1, representing the cleavage of the prolyl ring)[3].
Step 6: Self-Validation Check (Post-Column Infusion)

To validate that the method is free of matrix effects, continuously infuse a pure pareptide standard post-column while injecting a blank plasma extract. Monitor the baseline; a steady baseline confirms that the retention time of pareptide falls outside of any invisible ion-suppression zones caused by undetected plasma components.

Workflow Visualization

The following diagram maps the logical flow of the sample preparation and analytical process, highlighting the state changes of the sample.

G N1 Plasma Sample (Spiked with SIL-IS & Inhibitors) N2 Acidification (Dilute 1:1 with 4% H3PO4) N1->N2 N3 MCX Solid-Phase Extraction (Isolate Basic Peptides) N2->N3 N4 Wash Steps (Remove Phospholipids/Proteins) N3->N4 N5 Elution (5% NH4OH in MeOH) N4->N5 N6 Evaporation & Reconstitution (HILIC Mobile Phase) N5->N6 N7 LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7

Figure 1: Optimized MCX SPE and LC-MS/MS workflow for Pareptide sulfate quantitation in plasma.

References

  • PAREPTIDE SULFATE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS), NIH. URL:[Link]

  • PAREPTIDE SULFATE - Global Substance Registration System (GSRS) Source: NIH. URL:[Link]

  • Trace analysis of the MIF analogue pareptide in blood plasma by high-performance liquid chromatography and short-wavelength excitation fluorometry Source: Journal of Chromatography B: Biomedical Sciences and Applications (via ACS). URL:[Link]

  • Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide Source: PubMed, NIH. URL:[Link]

  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides Source: MDPI. URL:[Link]

Sources

Safety Operating Guide

Part 1: Chemical Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter critical questions regarding the safe handling and lifecycle management of active pharmaceutical ingredients (APIs) in the laboratory. Pareptide sulfate (L-Prolyl-N-methyl-D-leucylglycinamide sulfate) is a synthetic peptide analogue of melanocyte-stimulating hormone release-inhibiting factor (MIF-1), historically investigated for its antiparkinsonian properties (1)[1].

Because it is a pharmacologically active peptide, standard "drain disposal" is strictly prohibited. The structural integrity of the peptide and the presence of the sulfate counterion dictate a rigorous, controlled approach to its disposal. This guide provides the definitive, self-validating operational protocols for managing Pareptide sulfate waste.

Before designing a disposal protocol, we must understand the physicochemical properties of the molecule. Pareptide sulfate has a molecular weight of 694.84 g/mol and a molecular formula of 2C14H26N4O3 · H2O4S (2)[2].

The Causality of Safety: Studies on peptide sulfation indicate that sulfate groups on peptides can exhibit high metabolic and aqueous stability under neutral conditions (3)[3]. This chemical inertness means environmental persistence is a significant risk if the compound is improperly disposed of. Furthermore, the sulfate salt form implies that highly concentrated aqueous solutions may exhibit mild acidity, necessitating pH verification before combining with other waste streams to prevent exothermic acid-base reactions.

Table 1: Physicochemical Properties and Disposal Thresholds

PropertyValue / DescriptionOperational Impact for Disposal
Molecular Formula 2C14H26N4O3 · H2O4SHigh nitrogen content; incineration produces NOx gases.
Molecular Weight 694.84 g/mol Bulky API; easily forms hazardous aerosols if handled as a dry powder.
Pharmacological Class Antiparkinsonian (MIF-1 analogue)Must be treated strictly as a biologically active API (hazardous waste).
Aqueous Stability High stability at neutral pHLiquid waste must not be drain-disposed; requires segregated collection.
Incompatibility Strong oxidizers, strong basesAvoid mixing waste with reactive chemicals to prevent toxic byproducts.

Part 2: Spill Management and Decontamination Workflow

Spills represent the highest risk of acute exposure. Because Pareptide sulfate is a potent API, inhalation of the powder or transdermal absorption of the solution must be mitigated immediately.

Protocol: Solid Powder Spill

  • Isolate and Don PPE: Immediately restrict access to the spill zone. Don nitrile gloves (double gloving is mandatory), a fitted N95 or P100 particulate respirator, and chemical splash goggles.

  • Suppress Aerosolization: Do not dry sweep. Cover the spilled powder completely with absorbent paper towels.

  • Apply Wetting Agent: Gently mist the towels with a 50/50 mixture of water and ethanol.

    • Scientific Rationale: Ethanol reduces the surface tension, allowing the liquid to penetrate and dissolve the peptide without causing the fine powder to become airborne.

  • Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated towels into a pre-labeled, puncture-resistant hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with 1M NaOH, let sit for 5 minutes, followed by a distilled water rinse.

    • Scientific Rationale: Mild base hydrolysis actively cleaves the peptide bonds of Pareptide, neutralizing its pharmacological activity before final cleanup.

  • Self-Validation Step: A final wipe of the surface with a dry, white absorbent pad should show no residual powder, discoloration, or moisture, visually confirming the complete removal of the API.

Part 3: Standard Disposal Methodologies

To ensure absolute safety and compliance, every protocol described below functions as a self-validating system. By verifying pH and strictly segregating waste, we prevent downstream chemical incompatibilities and facility violations.

Protocol A: Liquid Waste (Aqueous and Organic Solutions)

  • Segregation: Collect Pareptide sulfate solutions in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with halogenated solvents.

  • pH Verification: Test the solution pH using indicator strips. Adjust to pH 6-8 using dilute NaOH or HCl if necessary.

    • Scientific Rationale: Neutralizing the waste prevents the sulfate counterion from catalyzing unwanted reactions with other organic waste components during long-term storage.

  • Self-Validation Step: Dip a secondary, fresh pH strip into the adjusted waste. A stable reading of pH 7 confirms the solution is neutralized, eliminating the risk of off-gassing.

  • Labeling & Disposition: Label strictly as "Hazardous Waste - Non-Halogenated Aqueous (Contains API: Pareptide Sulfate)". Route to an Environmental Health and Safety (EHS) approved vendor for high-temperature incineration . Incineration completely thermally degrades the peptide backbone into harmless constituent gases (CO2, H2O, N2).

Protocol B: Solid Waste and Consumables

  • Collection: Place all empty API vials, contaminated pipette tips, and weighing boats into a rigid, leak-proof container lined with a chemical waste bag.

  • Sealing: Seal the bag with a gooseneck knot and secure with heavy-duty tape to prevent vapor or particulate escape.

  • Self-Validation Step: Invert the sealed bag gently; the absence of escaping air or shifting powder confirms an airtight seal has been achieved.

  • Final Disposition: Transfer to EHS for high-temperature incineration.

Part 4: Visualizing the Disposal Logic

To ensure compliance across your laboratory operations, follow this decision matrix for Pareptide sulfate waste routing.

G Start Pareptide Sulfate Waste State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Aqueous / Organic Solution State->Liquid Consumables Contaminated PPE / Labware State->Consumables SolidDisp Seal in amber glass or HDPE. Label: 'Toxic Solid Waste (API)' Solid->SolidDisp LiquidDisp Neutralize pH (6-8). Collect in HDPE carboy. Liquid->LiquidDisp ConsumablesDisp Double-bag in rigid container. Label: 'Contaminated Labware' Consumables->ConsumablesDisp Incineration High-Temperature Incineration (EHS Approved Facility) SolidDisp->Incineration LiquidDisp->Incineration ConsumablesDisp->Incineration

Figure 1: Decision matrix for the segregation and disposal of Pareptide sulfate laboratory waste.

References

  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.